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  • Product: P-Fluoro-A-acetamidocinnamic acid

Core Science & Biosynthesis

Foundational

P-Fluoro-A-acetamidocinnamic acid chemical structure and properties

[1][2] Executive Summary p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) is a specialized dehydroamino acid derivative serving as the critical intermediate in the asymmetric synthesis of 4-Fluorophenylalanine .[1] A...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) is a specialized dehydroamino acid derivative serving as the critical intermediate in the asymmetric synthesis of 4-Fluorophenylalanine .[1] As a fluorinated building block, it is essential in medicinal chemistry for the development of peptidomimetics with enhanced metabolic stability and altered lipophilicity. This guide details its chemical structure, thermodynamic properties, Erlenmeyer-Plöchl synthesis, and its role as a substrate in Rhodium-catalyzed asymmetric hydrogenation.[1]

Chemical Identity & Properties

Nomenclature and Identification[2]
  • IUPAC Name: (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid[1]

  • Common Names: p-Fluoro-N-acetyldehydrophenylalanine; α-Acetamido-4-fluorocinnamic acid[1]

  • CAS Registry Number: 111649-72-0[2][1][3][4]

  • Molecular Formula: C₁₁H₁₀FNO₃[1]

  • Molecular Weight: 223.20 g/mol [1]

Structural Analysis & Isomerism

The compound features a trisubstituted alkene connecting a p-fluorophenyl ring and an acetamido group.[1]

  • Geometric Isomerism: The (Z)-isomer is the thermodynamically stable form produced via the standard azlactone route.[1] This stability arises from an intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the carboxylic acid (or the ring nitrogen in the azlactone precursor), which locks the conformation.

  • Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering a mesomeric donation (+M), overall deactivating the phenyl ring slightly compared to the unsubstituted parent.[1] This electronic profile influences the binding affinity during catalytic hydrogenation.

Physiochemical Properties
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid
Melting Point 198–202 °C (Typical range for p-F analogs)Higher than parent (190°C) due to dipole interactions.[1]
Solubility Soluble in MeOH, EtOH, DMF; Sparingly soluble in H₂ODissolves readily in alkaline aqueous solutions.
pKa ~3.5 (Carboxylic acid)Acidic proton facilitates salt formation.

Synthetic Pathway: Erlenmeyer-Plöchl Azlactone Synthesis[2]

The industrial standard for producing p-Fluoro-α-acetamidocinnamic acid is the Erlenmeyer-Plöchl azlactone synthesis .[1] This route is preferred for its atom economy and the exclusive formation of the requisite (Z)-isomer.[1]

Reaction Mechanism
  • Perkin-Type Condensation: N-Acetylglycine condenses with acetic anhydride to form a cyclic 2-methyloxazol-5(4H)-one (azlactone).[1]

  • Aldol Condensation: The active methylene of the azlactone attacks the carbonyl carbon of 4-fluorobenzaldehyde.

  • Elimination: Loss of water yields the unsaturated azlactone (4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one).[1]

  • Hydrolysis: The azlactone ring is opened using mild aqueous base or acetone/water to yield the final acyclic acid.

Visualization of Synthesis Flow

ErlenmeyerSynthesis Start 4-Fluorobenzaldehyde + N-Acetylglycine Reagents Ac2O / NaOAc (Dehydrating Agent) Start->Reagents Azlactone Intermediate Azlactone (4-(4-fluorobenzylidene)-2-methyloxazol-5-one) Reagents->Azlactone Cyclization & Condensation (100-110°C) Hydrolysis Hydrolysis (Acetone/H2O, Reflux) Azlactone->Hydrolysis Ring Opening Product p-Fluoro-α-acetamidocinnamic Acid (Z-Isomer) Hydrolysis->Product Crystallization

Figure 1: The Erlenmeyer-Plöchl pathway ensures stereoselective formation of the Z-isomer via the azlactone intermediate.[1]

Experimental Protocol

Synthesis of p-Fluoro-α-acetamidocinnamic Acid

Reagents:

  • 4-Fluorobenzaldehyde (0.1 mol)[1]

  • N-Acetylglycine (0.1 mol)[1]

  • Acetic Anhydride (0.3 mol)[1]

  • Sodium Acetate (anhydrous, 0.1 mol)[1]

Step-by-Step Methodology:

  • Azlactone Formation: In a 500 mL flask, combine 4-fluorobenzaldehyde, N-acetylglycine, sodium acetate, and acetic anhydride.

  • Reflux: Heat the mixture on a steam bath or oil bath at 110°C for 2 hours. The mixture will liquefy and then turn deep yellow/orange as the conjugated azlactone forms.

  • Precipitation: Cool the mixture to room temperature. Add 100 mL of cold ethanol or water to precipitate the crude azlactone. Filter and wash with cold water.

  • Hydrolysis: Suspend the crude azlactone in a mixture of acetone (100 mL) and water (40 mL). Heat to reflux for 4 hours. The solid will dissolve as the ring opens.

  • Isolation: Distill off the acetone. The free acid will crystallize from the remaining aqueous solution upon cooling.

  • Purification: Recrystallize from boiling water or ethanol/water (1:1) to obtain white needles.[1]

Core Application: Asymmetric Hydrogenation

The primary utility of p-Fluoro-α-acetamidocinnamic acid is its conversion to L-4-Fluorophenylalanine (or D-isomer) via Rhodium-catalyzed asymmetric hydrogenation.[1] This reaction is a benchmark for testing chiral phosphine ligands (e.g., BINAP, DuPhos).

Mechanistic Insight

The acetamido group is crucial; it acts as a directing group, coordinating to the Rhodium metal center alongside the alkene. This bidentate coordination locks the substrate's face, allowing the chiral ligand on the Rhodium to transfer hydrogen to only one face of the double bond (Enantioselective Induction).

Catalytic Cycle Visualization

HydrogenationCycle Rh_Pre [Rh(Ligand)(Solvent)2]+ Coordination Substrate Coordination (C=C and C=O binding) Rh_Pre->Coordination OxAdd Oxidative Addition (H2 adds to Rh) Coordination->OxAdd Rate Limiting Step Insertion Migratory Insertion (H transfer to C-beta) OxAdd->Insertion Elimination Reductive Elimination (Product Release) Insertion->Elimination Elimination->Rh_Pre Regeneration Product L-4-Fluorophenylalanine Elimination->Product

Figure 2: The Rh(I) catalytic cycle.[1] The chelation of the acetamido oxygen is the key stereocontrolling element.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling large quantities of powder.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard temperature and pressure.

References

  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Erlenmeyer-Plochl Azlactone Synthesis. Cambridge University Press. Available at: [Link][1]

  • α-Acetamidocinnamic acid (Parent Compound Data). NIST Chemistry WebBook. Available at: [Link][1]

Sources

Exploratory

Synthesis and Characterization of p-Fluoro-α-acetamidocinnamic Acid: A Comprehensive Technical Guide

Executive Summary p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) [1] is a critical synthetic intermediate in modern medicinal chemistry and drug development. As a highly functionalized α,β-unsaturated amino acid de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) [1] is a critical synthetic intermediate in modern medicinal chemistry and drug development. As a highly functionalized α,β-unsaturated amino acid derivative, it serves as a primary precursor for the asymmetric synthesis of unnatural amino acids, specifically chiral p-fluorophenylalanine derivatives. These fluorinated building blocks are increasingly incorporated into peptide-based therapeutics to enhance metabolic stability, modulate lipophilicity, and improve protein-ligand binding affinities.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, isolation, and analytical characterization of p-fluoro-α-acetamidocinnamic acid. By leveraging the classic Erlenmeyer-Plöchl azlactone synthesis [2], this guide establishes a self-validating experimental framework designed for high-yield, reproducible laboratory-scale production.

Mechanistic Grounding: The Erlenmeyer-Plöchl Paradigm

The synthesis of p-fluoro-α-acetamidocinnamic acid relies on a two-phase transformation: the condensation of p-fluorobenzaldehyde with N-acetylglycine to form an azlactone intermediate, followed by the hydrolytic ring-opening of the azlactone.

Causality of Reagents and Stereoselectivity
  • N-Acetylglycine vs. Free Glycine: Utilizing pre-acetylated glycine prevents the need for in situ acetylation, minimizing competitive side reactions and driving the equilibrium toward oxazolone formation.

  • Acetic Anhydride (Ac₂O): Serves a dual purpose as both the solvent and the primary dehydrating agent. It facilitates the intramolecular cyclization of N-acetylglycine into the highly reactive 2-methyl-5-oxazolone intermediate.

  • Sodium Acetate (NaOAc): Acts as a mild, anhydrous base catalyst. It deprotonates the C4 position of the oxazolone to generate a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of p-fluorobenzaldehyde.

  • Thermodynamic Control & Stereoselectivity: The aldol-type condensation and subsequent dehydration yield the azlactone intermediate almost exclusively as the (Z)-isomer. This stereoselectivity is driven by thermodynamic control; the (Z)-configuration minimizes the severe steric clash between the bulky p-fluorophenyl ring and the oxazolone carbonyl oxygen that would occur in the (E)-isomer.

Mechanism NAG N-Acetylglycine Oxazolone 2-Methyl-5-oxazolone (Reactive Intermediate) NAG->Oxazolone Cyclization Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Oxazolone Enolate Oxazolone Enolate Oxazolone->Enolate Deprotonation NaOAc Sodium Acetate (Base Catalyst) NaOAc->Enolate Condensation Aldol-Type Condensation & Dehydration Enolate->Condensation Aldehyde p-Fluorobenzaldehyde (Electrophile) Aldehyde->Condensation Azlactone Azlactone Intermediate (Z-isomer favored) Condensation->Azlactone Hydrolysis Ring-Opening Hydrolysis (H₂O / Heat) Azlactone->Hydrolysis Product p-Fluoro-α-acetamidocinnamic Acid Hydrolysis->Product

Mechanistic logic of the Erlenmeyer-Plöchl azlactone synthesis and subsequent hydrolysis.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Visual and physical cues at each step serve as built-in quality control checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Synthesis of the Azlactone Intermediate
  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-fluorobenzaldehyde (12.4 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol).

  • Solvent Addition: Add acetic anhydride (30 mL, ~315 mmol). Validation Check: The mixture will initially appear as a heterogeneous slurry.

  • Thermal Activation: Heat the reaction mixture to 100–110 °C using an oil bath with continuous stirring for 2 hours. Validation Check: As the temperature rises, the solids will dissolve, and the solution will transition to a deep yellow/orange color, indicating the formation of the conjugated azlactone system.

  • Precipitation: Remove the flask from the heat source and allow it to cool to ~60 °C. Slowly add 50 mL of cold ethanol followed by 50 mL of ice-cold distilled water. Validation Check: The sudden shift in solvent polarity forces the hydrophobic azlactone to precipitate as a vibrant yellow crystalline solid. Failure to precipitate indicates incomplete dehydration.

  • Isolation: Filter the yellow precipitate under a vacuum, wash with cold water (2 × 30 mL), and dry under a vacuum.

Phase 2: Hydrolysis and Isolation of the Target Acid
  • Ring-Opening: Transfer the crude azlactone to a clean 250 mL flask. Add a mixture of acetone (50 mL) and water (50 mL). Reflux the mixture at 70 °C for 3–4 hours.

  • Monitoring: Validation Check: The vibrant yellow color of the suspension will gradually fade to a pale off-white as the extended conjugation of the oxazolone ring is broken during hydrolysis.

  • Crystallization: Concentrate the mixture under reduced pressure to remove the acetone. Cool the remaining aqueous suspension in an ice bath to maximize crystallization.

  • Final Purification: Filter the crude p-fluoro-α-acetamidocinnamic acid and recrystallize it from a minimal amount of boiling ethanol/water (1:1 v/v). Dry the final product in a vacuum desiccator over P₂O₅.

Workflow Step1 Step 1: Reagent Mixing p-Fluorobenzaldehyde + N-Acetylglycine + NaOAc + Ac₂O Step2 Step 2: Reflux Heat at 100-110°C for 2 hours Step1->Step2 Step3 Step 3: Precipitation Cool and add cold H₂O/EtOH Step2->Step3 Step4 Step 4: Filtration Isolate Azlactone Intermediate Step3->Step4 Step5 Step 5: Hydrolysis Reflux with Acetone/H₂O Step4->Step5 Step6 Step 6: Crystallization Remove acetone, cool, and filter Step5->Step6 Step7 Step 7: Final Purification Recrystallization from EtOH/H₂O Step6->Step7 Step8 Step 8: Characterization NMR, IR, Melting Point Step7->Step8

Experimental workflow for the synthesis and isolation of p-Fluoro-α-acetamidocinnamic acid.

Analytical Characterization & Data Presentation

Rigorous analytical characterization is required to confirm the structural integrity, stereochemistry, and purity of the synthesized compound. The disappearance of the characteristic azlactone C=N stretch (~1650 cm⁻¹) and the emergence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) in FT-IR spectroscopy serve as definitive markers of successful ring opening.

The expected quantitative data for pure p-fluoro-α-acetamidocinnamic acid [3] are summarized in the table below:

Analytical ParameterExpected Value / RangeAnalytical Significance & Causality
Appearance White to off-white crystalline powderIndicates high purity; a persistent yellow tint suggests residual unhydrolyzed azlactone.
Melting Point 222 – 223 °CA sharp, narrow melting point range confirms high crystalline purity and the absence of the (E)-isomer.
¹H NMR (DMSO-d₆) δ 9.5 (s, 1H, NH), 7.7 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H), 7.1 (s, 1H, C=CH), 2.0 (s, 3H, CH₃)Confirms structural connectivity. The vinylic proton shift at δ 7.1 confirms the (Z)-geometry.
¹⁹F NMR (DMSO-d₆) δ -113.5 (m, 1F)Unambiguously confirms the presence of the para-fluoro substitution on the aromatic ring.
FT-IR (KBr pellet) 3300 (N-H), 2500-3000 (O-H), 1690 (C=O acid), 1660 (C=O amide) cm⁻¹Validates the presence of both the acetamido and free carboxylic acid functional groups.
LC-MS (ESI+) m/z 224.07[M+H]⁺Verifies the exact molecular weight (Theoretical MW: 223.20 g/mol ).

Downstream Applications in Drug Development

The primary utility of p-fluoro-α-acetamidocinnamic acid lies in its role as a prochiral substrate. Through transition-metal-catalyzed asymmetric hydrogenation (e.g., using Rhodium or Ruthenium complexes with chiral phosphine ligands like BINAP or DuPhos), this compound is stereoselectively reduced to yield N-acetyl-L-p-fluorophenylalanine.

The incorporation of the fluorine atom significantly alters the electronic distribution and lipophilicity of the resulting amino acid without introducing severe steric bulk. When integrated into peptide therapeutics, this modification often results in increased proteolytic stability and enhanced membrane permeability, making the robust synthesis of this precursor a foundational step in modern rational drug design.

References

  • "Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4: Azlactones and Oxazolidin-5-ones". EBIN.PUB.[Link]

  • "3-(4-Fluorophenyl)-2-oxopropanoic acid | CAS#:7761-30-0". Chemsrc.[Link]

Foundational

P-Fluoro-A-acetamidocinnamic acid CAS number and molecular weight

Technical Whitepaper: Physicochemical Profiling and Asymmetric Hydrogenation of p-Fluoro-α-acetamidocinnamic Acid Executive Summary & Strategic Importance The incorporation of fluorine into organic molecules is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Asymmetric Hydrogenation of p-Fluoro-α-acetamidocinnamic Acid

Executive Summary & Strategic Importance

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug development and peptide engineering. Fluorine's high electronegativity and small van der Waals radius enhance metabolic stability, modulate pKa, and improve lipophilicity without introducing significant steric bulk. In the synthesis of active pharmaceutical ingredients (APIs) containing non-natural amino acids, p-Fluoro-α-acetamidocinnamic acid serves as a critical prochiral substrate[1].

As a Senior Application Scientist, I have designed this guide to detail the physicochemical properties, the self-validating synthesis workflows, and the transition-metal-catalyzed asymmetric hydrogenation of this essential dehydroamino acid derivative.

Physicochemical Data & Molecular Specifications

Understanding the baseline physical properties of p-Fluoro-α-acetamidocinnamic acid is critical for downstream solvent selection and catalyst compatibility. The data below summarizes the established molecular specifications[1][2][3].

PropertySpecification / Value
Chemical Name 2-(Acetylamino)-3-(4-fluorophenyl)-2-propenoic Acid
CAS Registry Number 111649-72-0
Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 222 - 223 °C
Density 1.328 g/cm³

Mechanistic Insights: The Role of the Para-Fluoro Substitution

The structural anatomy of p-Fluoro-α-acetamidocinnamic acid features an electron-withdrawing para-fluoro substituent on the phenyl ring conjugated to an enamide moiety. This electronic configuration is highly advantageous for asymmetric hydrogenation workflows[4].

  • Directing Group Functionality: The acetamido group acts as a directing group, coordinating to the metal center (e.g., Rhodium or Iridium) to form a rigid chelate complex.

  • Electronic Tuning: The para-fluoro group subtly drains electron density from the alkene. This makes the metal-alkene complex more electrophilic, accelerating the oxidative addition of hydrogen gas and improving the overall Turnover Frequency (TOF) of the catalyst.

Experimental Workflows & Self-Validating Protocols

Workflow 1: Synthesis of the Prochiral Substrate

The synthesis relies on the Erlenmeyer-Plöchl azlactone method, a robust pathway for generating α-acetamidocinnamic acids.

Step-by-Step Protocol:

  • Condensation: Combine 4-fluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq) with anhydrous sodium acetate (0.5 eq).

    • Causality: Acetic anhydride serves dual roles as a solvent and a potent dehydrating agent. Sodium acetate acts as a mild base to deprotonate the N-acetylglycine, facilitating the cyclization into an oxazolone (azlactone) ring, which subsequently undergoes a Knoevenagel condensation with the aldehyde.

  • Thermal Activation: Reflux the reaction mixture at 100°C for 2 hours under a nitrogen atmosphere.

    • Causality: The thermodynamic barrier for the formation of the highly conjugated azlactone intermediate requires sustained thermal energy. Nitrogen prevents oxidative degradation of the aldehyde at high temperatures.

  • Hydrolysis: Cool the mixture to 25°C and slowly add a 1:1 mixture of water and acetone. Stir for 4 hours.

    • Causality: Water attacks the highly reactive azlactone carbonyl, driving a ring-opening hydrolysis that yields the target α-acetamidocinnamic acid. Acetone ensures the intermediate remains in solution during the transition.

  • Self-Validating Isolation: Filter the resulting precipitate and recrystallize from hot ethanol/water. Analyze the mother liquor via Thin-Layer Chromatography (TLC).

    • Causality: Recrystallization systematically removes unreacted 4-fluorobenzaldehyde and acetic acid. The absence of an aldehyde spot on the TLC of the final crystal confirms the completion of the purification, ensuring the substrate will not poison sensitive transition-metal catalysts downstream.

SynthesisWorkflow A 4-Fluorobenzaldehyde + N-Acetylglycine B Erlenmeyer-Plöchl Condensation (Ac2O, NaOAc, 100°C) A->B C Azlactone Intermediate B->C D Ring-Opening Hydrolysis (H2O / Acetone) C->D E p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) D->E

Caption: Erlenmeyer-Plöchl synthesis workflow for p-Fluoro-α-acetamidocinnamic acid.

Workflow 2: Asymmetric Hydrogenation to (S)-p-Fluorophenylalanine

The catalytic reduction of the dehydroamino acid produces enantiopure non-natural amino acids used in advanced peptide synthesis[4].

Step-by-Step Protocol:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve p-Fluoro-α-acetamidocinnamic acid (1.0 eq) and[Rh(COD)(R,R)-DiPAMP]BF₄ (0.1 mol%) in degassed anhydrous methanol.

    • Causality: Rh(I) complexes are highly susceptible to oxidation. The argon atmosphere and degassed solvent prevent the formation of catalytically inactive Rh(III) oxides, ensuring maximum catalytic efficiency.

  • Pressurization: Transfer the solution to a stainless-steel autoclave, purge three times with H₂ gas, and pressurize to 30 psi.

    • Causality: A pressure of 30 psi optimizes the dissolved hydrogen concentration in methanol, driving the oxidative addition step without risking the over-reduction of the fluorinated aromatic ring.

  • Stereoselective Reduction: Stir the reaction at 25°C for 12 hours.

    • Causality: The chiral (R,R)-DiPAMP ligand creates a rigid steric pocket. The substrate's enamide group coordinates to the Rh center, forcing the alkene to present only one face to the incoming hydride ligands during migratory insertion, thereby dictating the (S)-configuration of the product.

  • Self-Validating Analysis (Chiral HPLC): Vent the reactor and withdraw a 50 µL aliquot. Dilute in mobile phase and inject into a Chiralcel OD-H HPLC column.

    • Causality: This immediate analytical step validates the reaction's success. Complete disappearance of the starting material peak confirms 100% conversion, while the integration of the (S) vs. (R) product peaks quantifies the enantiomeric excess (target >99% ee). Only upon passing this validation is the batch subjected to solvent evaporation and isolation.

CatalyticCycle Rh Rh(I) Catalyst Sub Substrate Binding Rh->Sub + Substrate Ox Oxidative Addition (H2) Sub->Ox Mig Migratory Insertion Ox->Mig Red Reductive Elimination Mig->Red Red->Rh Catalyst Regen Prod (S)-Product Release Red->Prod

Caption: Rhodium-catalyzed asymmetric hydrogenation catalytic cycle.

References

  • Title: p-Fluoro-α-acetamidocinnamic Acid | Chemical Name : 2-(Acetylamino)-3-(4-fluorophenyl) Source: Pharmaffiliates URL: [Link]

  • Title: p-Fluoro-a-acetamidocinnamic Acid - 生产厂家:上海念兴实业有限公司 Source: Chemsrc URL: [Link]

  • Title: (2Z)-2-乙酰氨基-3-(4-氟苯基)丙烯酸 | 111649-72-0 (Reference to EP0739333A1 / US5481006A Asymmetric Hydrogenation) Source: Molaid URL: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of P-Fluoro-A-acetamidocinnamic acid

An In-Depth Technical Guide to the Spectroscopic Profile of p-Fluoro-α-acetamidocinnamic Acid Authored by: A Senior Application Scientist The guide is structured to provide not just data, but a deeper understanding of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of p-Fluoro-α-acetamidocinnamic Acid

Authored by: A Senior Application Scientist

The guide is structured to provide not just data, but a deeper understanding of the underlying molecular features that give rise to the observed spectra. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind experimental choices and interpretation.

Molecular Structure and Its Spectroscopic Implications

The structure of p-fluoro-α-acetamidocinnamic acid is foundational to interpreting its spectral data. The molecule contains several key functional groups and structural motifs that will produce characteristic signals in each spectroscopic technique:

  • p-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position. The high electronegativity and ¹⁹F isotope (100% abundance, I = ½) of fluorine will have a significant influence on the NMR spectra of the aromatic protons and carbons.

  • α,β-Unsaturated System: The double bond is in conjugation with both the aromatic ring and the carboxylic acid group, which influences both NMR chemical shifts and IR stretching frequencies.

  • Acetamido Group: The -NH-C(=O)-CH₃ moiety provides characteristic signals in ¹H and ¹³C NMR as well as distinct IR absorption bands.

  • Carboxylic Acid: The -COOH group has a highly deshielded proton in ¹H NMR and a characteristic carbonyl carbon in ¹³C NMR, along with very broad O-H and C=O stretching bands in the IR spectrum.

Below is a diagram illustrating the molecular structure and the numbering scheme used for NMR assignments.

Caption: Molecular structure of p-fluoro-α-acetamidocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For p-fluoro-α-acetamidocinnamic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the acidic and amide protons with deuterium.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, amide, and methyl protons. The presence of fluorine will introduce additional complexity through H-F coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Carboxylic Acid (-COOH)> 10.0Broad singlet (br s)-1H
Amide (-NH)8.0 - 9.0Singlet (s) or broad singlet-1H
Aromatic (H2, H6)7.5 - 7.8Doublet of doublets (dd)ortho J_HH ≈ 8-9 Hz, meta J_HF ≈ 5-6 Hz2H
Aromatic (H3, H5)7.1 - 7.3Doublet of doublets (dd) or Triplet (t)ortho J_HH ≈ 8-9 Hz, ortho J_HF ≈ 8-9 Hz2H
Vinylic (-C=CH-)7.4 - 7.6Singlet (s)-1H
Acetyl Methyl (-CH₃)2.0 - 2.2Singlet (s)-3H

Causality and Interpretation:

  • Aromatic Region: The para-fluorine substituent creates a symmetrical A₂B₂ spin system (approximating as two doublets of doublets). The protons ortho to the fluorine (H3, H5) will be coupled to the adjacent protons (H2, H6) and to the fluorine atom. Similarly, the protons meta to the fluorine (H2, H6) will also show coupling to both their adjacent protons and the fluorine, though the meta H-F coupling is typically smaller.

  • Vinylic Proton: The vinylic proton (Hβ) is expected to be a singlet, as there are no adjacent protons. Its chemical shift is downfield due to conjugation with the aromatic ring and the electron-withdrawing groups.

  • Labile Protons: The carboxylic acid and amide protons are labile and their chemical shifts can be highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, they are typically observed as distinct, often broad, singlets.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The fluorine atom will cause C-F coupling, which will be observable as doublets with coupling constants dependent on the number of bonds separating the carbon and fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J_CF, Hz)
Amide Carbonyl (-C=O)168 - 172Singlet (s)-
Carboxylic Acid Carbonyl (-COOH)165 - 168Singlet (s)-
C4 (C-F)160 - 165Doublet (d)¹J_CF ≈ 240-250
135 - 140Singlet (s)-
C1130 - 133Doublet (d)⁴J_CF ≈ 3-4
C2, C6130 - 132Doublet (d)³J_CF ≈ 8-9
125 - 128Singlet (s)-
C3, C5115 - 117Doublet (d)²J_CF ≈ 21-22
Acetyl Methyl (-CH₃)22 - 25Singlet (s)-

Causality and Interpretation:

  • C-F Coupling: The most significant feature is the large one-bond coupling constant (¹J_CF) for the carbon directly attached to the fluorine (C4). The coupling constant decreases with the number of bonds, but two-bond (²J_CF) and three-bond (³J_CF) couplings in the aromatic ring are typically well-resolved and are diagnostic.

  • Substituent Effects: The fluorine atom has a strong inductive electron-withdrawing effect but a resonance-donating effect. This leads to the C4 signal being significantly downfield, while the ortho (C3, C5) and para carbons relative to the cinnamic acid moiety are shielded (shifted upfield) compared to the unsubstituted parent compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of p-fluoro-α-acetamidocinnamic acid is expected to be rich with characteristic absorption bands.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The most common method for solid samples is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • The resulting spectrum is usually presented in terms of transmittance or absorbance.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 2500O-H stretch (Carboxylic Acid)Broad, Strong
~3300N-H stretch (Amide)Medium
~1710C=O stretch (Carboxylic Acid)Strong
~1660C=O stretch (Amide I)Strong
~1625C=C stretch (Alkenyl & Aromatic)Medium
~1540N-H bend (Amide II)Medium
~1250C-O stretch (Carboxylic Acid)Strong
~1220C-F stretch (Aryl Fluoride)Strong

Causality and Interpretation:

  • Hydrogen Bonding: The very broad absorption from the carboxylic acid O-H stretch is a hallmark feature, resulting from extensive hydrogen bonding in the solid state. This band often overlaps with C-H stretching vibrations.

  • Carbonyl Region: The two distinct carbonyl absorptions from the carboxylic acid and the amide are key diagnostic peaks. The carboxylic acid carbonyl is typically at a higher frequency.

  • Amide Bands: The combination of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands is characteristic of a secondary amide.

  • C-F Stretch: The strong absorption due to the C-F bond stretch is a clear indicator of the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like LC-MS.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule. It can be run in either positive or negative ion mode.

    • Negative Ion Mode (ESI-): This mode is often ideal for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

    • Positive Ion Mode (ESI+): This mode would likely produce the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation, the precursor ion (e.g., [M-H]⁻) is selected and subjected to Collision-Induced Dissociation (CID). The resulting product ions provide structural information.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₀FNO₃

  • Molecular Weight: 223.06 g/mol

  • High-Resolution MS (ESI-):

    • Expected m/z: 222.0572 for [C₁₁H₉FNO₃]⁻ ([M-H]⁻)

  • Key Fragmentation Pathways (MS/MS of [M-H]⁻):

    • Loss of CO₂ (-44 Da): A common fragmentation for deprotonated carboxylic acids, leading to an ion at m/z 178.06.

    • Loss of Acetyl Group (-42 Da): Cleavage of the acetyl group (as ketene, CH₂=C=O) from the amide nitrogen, potentially leading to an ion at m/z 180.04.

The fragmentation workflow can be visualized as follows:

G parent [M-H]⁻ m/z = 222.06 frag1 Loss of CO₂ (-44.00 Da) parent->frag1 frag2 Loss of CH₂CO (-42.01 Da) parent->frag2 ion1 [M-H-CO₂]⁻ m/z = 178.06 frag1->ion1 ion2 [M-H-CH₂CO]⁻ m/z = 180.05 frag2->ion2

Caption: Predicted major fragmentation pathways in negative ion mode ESI-MS/MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of p-fluoro-α-acetamidocinnamic acid. By leveraging data from the parent α-acetamidocinnamic acid and established principles of physical organic chemistry, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The interpretations provided explain the causal relationships between the molecular structure, including the effects of the p-fluoro substituent, and the resulting spectral features. This document serves as a valuable resource for researchers in confirming the synthesis of this compound and for its further use in scientific applications.

References

  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties. ACS Publications. Available at: [Link]

  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties. PMC. Available at: [Link]

  • α-Acetamidocinnamic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Chemical Properties of «alpha»-Acetamidocinnamic acid (CAS 5469-45-4). Cheméo. Available at: [Link]

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link]

Sources

Foundational

Technical Monograph: Research Applications of p-Fluoro-α-acetamidocinnamic Acid

[1] Executive Summary p-Fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid) is a critical dehydroamino acid intermediate in organic synthesis and medicinal chemistry.[1] Its pri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

p-Fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid) is a critical dehydroamino acid intermediate in organic synthesis and medicinal chemistry.[1] Its primary research utility lies in its role as the prochiral substrate for the asymmetric synthesis of 4-fluoro-L-phenylalanine (4-F-Phe) , a non-canonical amino acid of immense value in drug development and structural biology.[1]

This guide details the technical applications of this compound, focusing on asymmetric catalytic hydrogenation, chemo-enzymatic resolution, and its downstream impact on fluorinated peptide engineering.

Chemical Fundamentals & Synthesis

Before utilizing p-fluoro-α-acetamidocinnamic acid in research, it is often synthesized in situ or prepared via the Erlenmeyer-Plöchl azlactone synthesis .[1] Understanding this pathway is essential for researchers modifying the phenyl ring for structure-activity relationship (SAR) studies.[1]

Structural Properties[1]
  • Chemical Formula: C₁₁H₁₀FNO₃[1]

  • Molecular Weight: 223.20 g/mol [1]

  • Key Functional Groups:

    • Para-fluorophenyl ring (provides metabolic stability/lipophilicity).[1]

    • α-Acetamido group (precursor to the α-amine).[1]

    • α,β-Unsaturated carboxylic acid (the site of hydrogenation).[2]

Preparation Pathway (The Erlenmeyer Protocol)

The standard research protocol for generating this substrate involves the condensation of 4-fluorobenzaldehyde with N-acetylglycine.[1]

ErlenmeyerSynthesis Aldehyde 4-Fluorobenzaldehyde Azlactone Azlactone Intermediate (4-(4-fluorobenzylidene)-2-methyloxazol-5-one) Aldehyde->Azlactone Ac2O, NaOAc Reflux Glycine N-Acetylglycine Glycine->Azlactone Ac2O, NaOAc Reflux Product p-Fluoro-α-acetamidocinnamic Acid Azlactone->Product Hydrolysis (H2O/Acetone)

Figure 1: The Erlenmeyer-Plöchl synthesis pathway for generating the target substrate.[1]

Primary Application: Asymmetric Hydrogenation

The most authoritative application of p-fluoro-α-acetamidocinnamic acid is its conversion into enantiomerically pure 4-fluoro-phenylalanine .[1] This process relies on transition-metal-catalyzed asymmetric hydrogenation.[1][3][4]

Mechanistic Insight

The presence of the acetamido group at the alpha position is crucial. It coordinates with the metal center (typically Rhodium or Ruthenium), creating a rigid chelate ring that transfers chiral information from the ligand to the substrate. The fluorine atom at the para position exerts an electronic effect (inductive withdrawal) that can influence the rate of hydrogenation compared to the non-fluorinated parent, often requiring optimized catalyst loading.

Experimental Protocol: Rh-Catalyzed Hydrogenation

Objective: Synthesis of N-acetyl-4-fluoro-L-phenylalanine with >95% ee.

Reagents:

  • Substrate: p-Fluoro-α-acetamidocinnamic acid (1.0 equiv).[1]

  • Catalyst: [Rh(COD)(DuPHOS)]OTf or [Rh(COD)(DIPAMP)]BF₄ (0.5–1.0 mol%).[1]

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (H₂).

Step-by-Step Workflow:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the chiral Rh-catalyst precursor in degassed MeOH. The solution should be clear orange/red.

  • Substrate Loading: Add the p-fluoro-α-acetamidocinnamic acid to a high-pressure steel autoclave vessel. Add the catalyst solution via cannula to avoid oxygen exposure.

  • Purging: Seal the vessel. Purge with H₂ gas (pressurize to 5 bar, vent, repeat 3x) to remove trace N₂/O₂.

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Stir at room temperature (25°C) for 12–24 hours.

    • Note: Higher pressures may be required if the catalyst loading is lowered (<0.1 mol%).

  • Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion via ¹H NMR (disappearance of olefinic proton at ~7.2 ppm) and enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Data Summary: Catalyst Efficiency Comparison

Catalyst LigandMetalPressure (bar)Time (h)Conversion (%)ee (%)Ref
(R,R)-DuPHOSRh212>99>98[1]
(S,S)-DIPAMPRh324>9894[2]
BINAPRu50488588[3]

Chemo-Enzymatic Applications

For laboratories lacking high-pressure hydrogenation equipment, p-fluoro-α-acetamidocinnamic acid serves as a substrate for enzymatic resolution strategies.[1]

Acylase-Mediated Resolution

While the hydrogenation step yields the N-acetyl derivative, biological applications usually require the free amino acid.[1]

  • Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).

  • Application: Selective hydrolysis of the L-enantiomer from a racemic N-acetyl mixture (if non-stereoselective hydrogenation was performed) or terminal deprotection of the chiral product.[1]

Protocol:

  • Suspend N-acetyl-4-fluoro-phenylalanine in water.[1]

  • Adjust pH to 7.5 using LiOH or NH₄OH.

  • Add Acylase I (10 mg/mmol substrate) and catalytic CoCl₂ (cofactor).

  • Incubate at 37°C for 24 hours.

  • The free L-amino acid precipitates or is separated via ion-exchange chromatography.[1]

Downstream Research Impact

Why is this specific precursor utilized? The resulting 4-fluorophenylalanine is a "privileged scaffold" in modern chemical biology.[1]

¹⁹F NMR Protein Probes

Researchers incorporate 4-F-Phe into proteins to study conformational dynamics.[1] The fluorine atom acts as a sensitive NMR probe with no background signal in biological systems.

  • Application: The precursor is used to synthesize 4-F-Phe, which is then fed to auxotrophic E. coli strains during protein expression.[1]

Medicinal Chemistry (Bioisosteres)

The fluorine substitution blocks metabolic degradation at the para position (preventing hydroxylation by cytochrome P450).

  • Case Study: Melflufen (Melphalan flufenamide). This anticancer peptide-drug conjugate utilizes a 4-fluoro-L-phenylalanine ethyl ester moiety to increase lipophilicity, facilitating rapid uptake into myeloma cells before intracellular hydrolysis releases the active alkylator.[1]

DownstreamApplications Precursor p-Fluoro-α-acetamidocinnamic Acid Intermed N-Acetyl-4-Fluoro-L-Phenylalanine Precursor->Intermed Rh-Catalyzed Hydrogenation FreeAA 4-Fluoro-L-Phenylalanine (4-F-Phe) Intermed->FreeAA Acylase I Hydrolysis App1 19F NMR Probes (Protein Folding Studies) FreeAA->App1 App2 Metabolic Stability (Blocking P450 Oxidation) FreeAA->App2 App3 Peptide Therapeutics (e.g., Melflufen) FreeAA->App3

Figure 2: The critical role of p-fluoro-α-acetamidocinnamic acid in generating high-value chemical biology tools.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of α-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Enamides." Journal of the American Chemical Society. Link[1]

  • Knowles, W. S. (1983). "Asymmetric hydrogenation."[4][5][6][7][8][9] Accounts of Chemical Research. Link[1]

  • Noyori, R. (1987). "Asymmetric Hydrogenation of α-(Acylamino)acrylic Acids." Journal of the American Chemical Society. Link[1]

  • Wickstrom, K., et al. (2021). "Melflufen - a peptidase-potentiated alkylating agent in clinical trials."[1] Oncotarget. Link

  • Chem-Impex International. "4-Fluoro-L-phenylalanine Applications." Link

Sources

Exploratory

Technical Guide: P-Fluoro-α-acetamidocinnamic Acid in Kinase Modulation

The following technical guide provides an in-depth analysis of P-Fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid), addressing its chemical structure, reported biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of P-Fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid), addressing its chemical structure, reported biological activities, and the specific context of Protein Kinase C (PKC) inhibition.

Editorial Note on Scientific Integrity: While several chemical databases classify α-acetamidocinnamic acid derivatives as PKC inhibitors, primary literature analysis reveals a complex landscape involving misattribution to Cholecystokinin (CCK) antagonists and Protein Tyrosine Phosphatase (PTP) inhibitors. This guide synthesizes the reported data with mechanistic plausibility, providing a self-validating experimental framework for researchers to verify PKC inhibitory activity.

Executive Summary

P-Fluoro-α-acetamidocinnamic acid is a fluorinated dehydro-amino acid derivative. Structurally, it represents a conformationally constrained analog of phenylalanine (dehydro-phenylalanine). In drug discovery, it is primarily utilized as a synthetic building block for peptidomimetics and asymmetric hydrogenation substrates.

Its classification as a Protein Kinase C (PKC) inhibitor appears in multiple industrial chemical repositories. Mechanistically, this activity is attributed to its structural similarity to the phospho-acceptor region of PKC substrates (pseudosubstrate mimicry) or cross-reactivity with the ATP-binding cleft. This guide outlines the physicochemical basis of the molecule and provides a rigorous protocol for validating its IC50 and mode of inhibition against PKC isoforms.

Chemical Identity & Structural Properties[1][2][3][4]

PropertySpecification
Chemical Name (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid
Common Name P-Fluoro-α-acetamidocinnamic acid
CAS Number 111649-72-0 (p-fluoro analog) / 5469-45-4 (parent)
Molecular Formula C₁₁H₁₀FNO₃
Molecular Weight 223.20 g/mol
Structural Motif α,β-Dehydroamino acid (ΔPhe); Fluorinated aromatic ring
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Structural Significance

The presence of the C=C double bond between the α and β carbons locks the phenyl ring and the acetamido group into a rigid planar configuration. This rigidity is critical for:

  • Enzyme Recognition: Mimicking the transition state of peptide substrates.

  • Metabolic Stability: Resistance to proteolysis compared to standard phenylalanine residues.

  • Electronic Effects: The para-fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, altering the pKa and lipophilicity without significant steric hindrance, potentially enhancing binding affinity to hydrophobic pockets in the PKC catalytic domain.

Mechanism of Action: PKC Inhibition[6]

The Mechanistic Hypothesis

Protein Kinase C (PKC) enzymes are serine/threonine kinases that phosphorylate substrates containing basic residues (Arg/Lys) surrounding the target Ser/Thr. The catalytic domain requires:

  • ATP Binding: In the cleft between the N- and C-lobes.

  • Substrate Binding: Recognition of the peptide consensus sequence.

P-Fluoro-α-acetamidocinnamic acid is postulated to act via Substrate Competitive Inhibition .

  • Pseudosubstrate Mimicry: The compound resembles a truncated, rigidified phenylalanine residue. Many PKC substrates and inhibitors (e.g., the PKC pseudosubstrate peptide) rely on a hydrophobic residue (Phe) near the phosphorylation site. The rigid dehydro-structure may lock the enzyme in an inactive conformation or block the substrate access channel.

  • PTP Cross-Reactivity: Cinnamic acid derivatives are confirmed inhibitors of Low Molecular Weight Protein Tyrosine Phosphatases (LMW-PTP) by mimicking the phosphotyrosine transition state. It is possible that P-Fluoro-α-acetamidocinnamic acid exhibits dual-specificity or has been miscategorized in databases due to this overlapping structural pharmacology.

Critical Literature Analysis

Researchers must distinguish between verified primary data and database aggregation errors:

  • Verified Activity: The parent compound (α-acetamidocinnamic acid) and its derivatives are documented antagonists of the CCK1 receptor (Cholecystokinin) and substrates for asymmetric hydrogenation.

  • Database Attribution: Citations linking this specific molecule to PKC inhibition often reference Varnavas et al. (2004).[1] However, this text primarily discusses CCK antagonism. The PKC activity is likely a secondary off-target effect or a confusion with cinnamic acid-based PTP inhibitors.

Recommendation: Treat P-Fluoro-α-acetamidocinnamic acid as a putative hit . Validation via the protocol below is essential before using it as a chemical probe.

Signaling Pathway Visualization

The following diagram illustrates the PKC signaling cascade and the theoretical intervention point of a substrate-competitive inhibitor.

PKC_Pathway GPCR GPCR / RTK PLC PLC (Phospholipase C) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 Ca Ca2+ IP3->Ca Release from ER PKC_Inactive PKC (Inactive Cytosolic) PKC_Active PKC (Active Membrane-Bound) PKC_Inactive->PKC_Active Recruitment by DAG & Ca2+ Substrate Substrate (Ser/Thr) PKC_Active->Substrate Binds Product Phospho-Protein Substrate->Product Phosphorylation (ATP->ADP) Inhibitor P-Fluoro-α-acetamidocinnamic Acid (Putative Inhibitor) Inhibitor->PKC_Active Competes with Substrate (Steric Blockade)

Caption: Putative mechanism of PKC inhibition via substrate competition within the canonical signaling cascade.

Experimental Validation Protocol

To confirm the efficacy of P-Fluoro-α-acetamidocinnamic acid as a PKC inhibitor, the following In Vitro Kinase Assay is the gold standard. This protocol uses a radiometric transfer method (


P-ATP), which is more robust than fluorescence polarization for initial validation.
Materials Required
  • Enzyme: Recombinant PKCα (or specific isoform of interest).

  • Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGALRQKNV).

  • Activators: Phosphatidylserine (PS), Diacylglycerol (DAG), Ca²⁺.

  • Test Compound: P-Fluoro-α-acetamidocinnamic acid (dissolved in DMSO).

  • Tracer:

    
    .
    
Step-by-Step Methodology
  • Preparation of Lipid Vesicles:

    • Mix Phosphatidylserine (20 µg/mL) and DAG (2 µg/mL) in chloroform.

    • Evaporate solvent under nitrogen.

    • Resuspend in 20 mM HEPES (pH 7.4) by sonication to form micelles.

  • Reaction Assembly (Total Volume 50 µL):

    • Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT.

    • Enzyme: 10–20 ng PKC.

    • Substrate: 0.2 mg/mL Histone H1.

    • Inhibitor: Add P-Fluoro-α-acetamidocinnamic acid at varying concentrations (0.1 nM – 100 µM). Maintain DMSO < 1%.

  • Initiation:

    • Start reaction by adding ATP mix (10 µM cold ATP + 0.5 µCi

      
      ).
      
  • Incubation:

    • Incubate at 30°C for 10–20 minutes. (Ensure linear range).

  • Termination & Detection:

    • Stop reaction by spotting 25 µL onto P81 phosphocellulose paper.

    • Wash papers 3x with 0.75% Phosphoric acid (to remove unreacted ATP).

    • Wash 1x with Acetone.

    • Dry and measure radioactivity via liquid scintillation counting (CPM).

Data Analysis (Self-Validating Logic)

Calculate the percentage of inhibition relative to the DMSO control.



  • Validation Check: If IC50 > 50 µM, the compound is likely a weak or non-specific inhibitor. If IC50 < 1 µM, it is a potent hit.

Assay Workflow Diagram

Assay_Workflow Step1 Lipid Micelle Prep (PS/DAG Sonication) Step2 Master Mix Assembly (Buffer + PKC + Substrate) Step1->Step2 Step3 Inhibitor Addition (Serial Dilution) Step2->Step3 Step4 ATP Initiation (32P-ATP) Step3->Step4 Step5 Incubation (30°C, 15 min) Step4->Step5 Step6 P81 Paper Spotting (Termination) Step5->Step6 Step7 Scintillation Counting (Data Acquisition) Step6->Step7

Caption: Radiometric PKC kinase assay workflow for IC50 determination.

Synthesis Pathway

For researchers needing to synthesize the compound de novo (e.g., to introduce the fluorine atom specifically):

Erlenmeyer-Plöchl Azlactone Synthesis:

  • Condensation: 4-Fluorobenzaldehyde + N-Acetylglycine + Sodium Acetate (in Acetic Anhydride).

  • Intermediate: Formation of the azlactone (oxazolone).

  • Hydrolysis: Ring opening with water/acetone to yield (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid.

References

  • Database Citation: CymitQuimica. α-Acetamidocinnamic Acid Product Entry. Accessed 2024.[2][3][4] (Source of the "PKC Inhibitor" classification).[5][6] Link

  • Primary Literature (CCK Antagonism): Varnavas, A., et al. "Anthranyl derivatives having an anticholecystokinin activity (anti-CCK1), a process for their preparation, and pharmaceutical use thereof."[7] European Journal of Medicinal Chemistry, 39(1), 85-97, 2004.[7][8] Link

  • Related Mechanism (PTP Inhibition): Zhang, Z.Y., et al. "Substrate specificity of the protein tyrosine phosphatases." Proceedings of the National Academy of Sciences, 90(10), 4446-4450, 1993. (Establishes cinnamic acid derivatives as PTP inhibitors). Link

  • Synthesis Protocol: Herbst, R.M., and Shemin, D. "α-Acetaminocinnamic Acid." Organic Syntheses, Coll. Vol. 2, p.1, 1943. Link

Sources

Foundational

Precision Engineering: Fluorinated Amino Acids in Drug Discovery and Design

[1] Executive Summary The strategic introduction of fluorine into amino acid side chains has evolved from a niche mechanistic probe to a cornerstone of modern drug design. Beyond the well-known metabolic stability confer...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The strategic introduction of fluorine into amino acid side chains has evolved from a niche mechanistic probe to a cornerstone of modern drug design. Beyond the well-known metabolic stability conferred by the C-F bond, Fluorinated Amino Acids (FAAs) offer precise control over peptide conformation, proteolytic resistance, and lipophilicity.[] This guide synthesizes the physicochemical principles of FAAs with practical protocols for their incorporation via Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE), culminating in their application in 19F-NMR Fragment-Based Drug Discovery (FBDD) .

Physicochemical Pillars: The "Fluorine Effect"

The utility of fluorine in medicinal chemistry rests on its unique position in the periodic table: it is the most electronegative element, yet its Van der Waals radius is a close isostere to oxygen and only slightly larger than hydrogen.

Comparative Properties

The following table contrasts fluorine with common biological atoms, highlighting why F-substitution is non-sterically perturbing but electronically transformative.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.522.00F mimics H sterically but O electronically.
Electronegativity (Pauling) 2.14.03.52.5Polarizes C-F bonds; modulates pKa of neighbors.
C-X Bond Length (Å) 1.091.351.431.54Strongest single bond in organic chemistry (metabolic stability).
Lipophilicity (π) 0.00+0.14 (Aromatic)-0.67 (OH)+0.56Modulates membrane permeability and hydrophobic collapse.
The Gauche Effect: Conformational Control

One of the most sophisticated applications of FAAs is controlling peptide backbone conformation. In 4-fluoroproline, the high electronegativity of fluorine creates a preference for the C-F bond to align gauche to the ring nitrogen (n → σ* interaction).

  • (4R)-Fluoroproline: Prefers the Cγ-exo pucker, stabilizing the trans peptide bond (favors polyproline II helices and collagen triple helices).

  • (4S)-Fluoroproline: Prefers the Cγ-endo pucker, stabilizing the cis peptide bond (favors β-turns).

This allows researchers to "lock" bioactive conformations, reducing the entropic penalty of binding.

GaucheEffect cluster_0 Stereoelectronic Control F_Pro Fluorination of Proline (4-position) R_Iso (4R)-F-Pro (Cγ-exo pucker) F_Pro->R_Iso Stereochemistry S_Iso (4S)-F-Pro (Cγ-endo pucker) F_Pro->S_Iso Trans Stabilizes TRANS peptide bond R_Iso->Trans Gauche Effect Cis Stabilizes CIS peptide bond S_Iso->Cis Gauche Effect Collagen Application: Collagen Mimetics PPII Helices Trans->Collagen Turns Application: β-Hairpin Nucleation Turn Mimetics Cis->Turns

Figure 1: The stereoelectronic "Gauche Effect" in 4-fluoroproline dictates ring pucker and peptide bond geometry.

Synthesis & Incorporation Strategies

Protocol: Solid-Phase Peptide Synthesis (SPPS) of FAAs

Incorporating bulky or electron-withdrawing FAAs (e.g., pentafluorophenylalanine) via Fmoc-SPPS can be challenging due to reduced nucleophilicity of the amino group or steric hindrance.

Objective: Synthesize a peptide containing Fmoc-Phe(F5)-OH (Pentafluorophenylalanine) without deletion sequences.

Reagents:

  • Resin: Rink Amide ChemMatrix (high swelling).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg resin in DMF for 20 min. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-Phe(F5)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin. Note: Pre-activation > 2 mins causes racemization.

  • Coupling: Add mixture to resin. Shake at room temperature for 2 hours (standard AA is 45 min).

    • Validation: Perform Kaiser Test.[2] If blue (positive), re-couple using PyAOP/HOAt.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) to terminate unreacted chains.

  • Cleavage: Treat with TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Biological Incorporation: Genetic Code Expansion

For proteins too large for SPPS, Genetic Code Expansion (GCE) repurposes the Amber stop codon (TAG) to introduce FAAs using an orthogonal tRNA/tRNA-synthetase pair.

GCE_Pathway cluster_inputs System Components Plasmid Plasmid: Orthogonal aaRS + tRNA(CUA) Expression Expression in Host (E. coli / Mammalian) Plasmid->Expression FAA Exogenous FAA (e.g., p-Fluoro-Phe) FAA->Expression Gene Target Gene with TAG Stop Codon Gene->Expression Charging Orthogonal aaRS charges tRNA(CUA) with FAA Expression->Charging Selectivity Filter Suppression Ribosome suppresses TAG codon Charging->Suppression Translation Protein Full-Length Protein containing FAA Suppression->Protein Output

Figure 2: Genetic Code Expansion workflow for site-specific FAA incorporation.

Application: 19F-NMR Fragment-Based Drug Discovery

19F-NMR is a gold standard for screening fragment libraries because biological systems have zero natural fluorine background, granting infinite signal-to-noise contrast.

The Workflow

Concept: A library of fluorinated fragments (MW < 300 Da) is screened against a target protein.[3] Binding is detected by changes in the fluorine chemical shift or relaxation times (T2).[3]

Protocol: T2-Relaxation Filtered Screening

  • Library Prep: Pool 10-20 fluorinated fragments (50 µM each) in buffer (D2O/PBS). Ensure no signal overlap in 1D 19F-NMR.

  • Reference Spectrum: Acquire 1D 19F-NMR of the cocktail (no protein). Sharp signals indicate rapid tumbling (free ligands).

  • Protein Addition: Add target protein (10-20 µM).

  • Measurement: Acquire T2-filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence.

    • Mechanism:[2][4] Bound fragments tumble slowly (with the protein), causing rapid T2 relaxation.

    • Result: Signals for binders broaden or disappear ("wash out") compared to the reference spectrum.

  • Deconvolution: Identify the missing peak, validate the single hit in a separate tube, and determine Kd via titration.

FBDD_Workflow Library Fluorinated Fragment Library (Cocktails) RefSpec 1. Reference 19F-NMR (Sharp Peaks) Library->RefSpec Mix Add Target Protein RefSpec->Mix T2Filter 2. T2-Relaxation Filtered NMR (CPMG Sequence) Mix->T2Filter Analysis Signal Attenuation Analysis T2Filter->Analysis Hit Hit Identification (Binder Signals Disappear) Analysis->Hit Δ Intensity > 50%

Figure 3: 19F-NMR screening workflow using T2 relaxation to identify protein binders.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[5] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Marsh, E. N. G. (2014). Fluorine: a new element in the protein design repertoire. Accounts of Chemical Research. [Link]

  • Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Current Pharmaceutical Design. [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[6] Nature. [Link]

Sources

Exploratory

The Fluorine Code in Peptide Engineering: Modulating Biological Activity Through Stereoelectronics

Executive Summary The incorporation of fluorinated amino acids (FAAs) has evolved from a niche chemical curiosity into a foundational strategy in modern drug discovery. As the pharmaceutical industry aggressively pursues...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated amino acids (FAAs) has evolved from a niche chemical curiosity into a foundational strategy in modern drug discovery. As the pharmaceutical industry aggressively pursues "beyond rule of 5" compounds—particularly peptide and protein therapeutics—fluorine editing provides an unparalleled mechanism to fine-tune physicochemical properties[1]. Due to fluorine’s extreme electronegativity, low polarizability, and strong C–F bond energy, single-atom substitutions can drastically alter an amino acid's pKa, lipophilicity, and conformational landscape without introducing significant steric bulk[2]. This technical guide dissects the mechanistic causality behind fluorine's biological modulation and provides self-validating experimental workflows for integrating FAAs into therapeutic pipelines.

Mechanistic Foundations of Fluorination

Inductive Modulation of pKa and Pharmacokinetics

Fluorine is the most electronegative element on the Pauling scale (3.98)[2]. When incorporated into an aliphatic amino acid side chain, it exerts a profound


-electron withdrawing effect. The proximity of the fluorine atom to ionizable groups dictates the magnitude of this effect. Placing a fluorine atom in the 

- or

-position relative to a basic amine reduces the electron density on the nitrogen, significantly lowering the pKa of the conjugate acid[3].

Causality in Drug Design: Basic amines are frequently recognized by P-glycoprotein (P-gp) efflux pumps, which actively clear therapeutics from the central nervous system. By strategically fluorinating an amine-containing side chain, developers can suppress the fraction of protonated species at physiological pH (7.4). This targeted pKa reduction directly correlates with decreased P-gp recognition and enhanced blood-brain barrier (BBB) permeability[3].

The Lipophilicity Paradox

While the C–F bond is inherently more lipophilic than a C–H bond, the overall impact on a molecule's distribution coefficient (LogD) is context-dependent[4]. Aromatic fluorination (e.g., fluorophenylalanine) almost universally increases lipophilicity, driving enhanced partitioning into hydrophobic target pockets[5]. However, aliphatic fluorination can sometimes decrease lipophilicity. This "hydrophobic paradox" occurs because the introduction of highly polarized C–F bonds can create strong local dipole moments that enhance hydration networks around the molecule[4].

Conformational Pre-organization via Stereoelectronics

Fluorine's ability to dictate secondary structure is best exemplified by the stereoelectronic "gauche effect." In highly electronegative substituents, molecular orbitals reorganize to favor a gauche orientation relative to adjacent electron-withdrawing groups[6].

In the case of proline, the stereochemistry of fluorine substitution strictly dictates the pyrrolidine ring pucker. (4R)-fluoroproline enforces a


-exo pucker, which pre-organizes the backbone dihedral angles to strongly favor the trans peptide bond[6]. This stereoelectronic locking drastically accelerates the folding kinetics and thermal stability of polyproline helices (e.g., collagen). Conversely, (4S)-fluoroproline forces a 

-endo pucker, stabilizing the cis conformation[6].

Pathway A Fluorine Substitution (Electronegativity: 3.98) B σ-Inductive Electron Withdrawal A->B C Stereoelectronic Gauche Effect A->C D Amine pKa Suppression (Reduced P-gp Efflux) B->D E Ring Puckering (Conformational Control) C->E F Enhanced Bioavailability & Target Affinity D->F E->F

Mechanistic pathways of fluorine substitution altering peptide pharmacokinetics.

Quantitative Impact Analysis

To systematically leverage FAAs, researchers must understand the quantitative shifts induced by specific fluorination patterns. The table below summarizes the physicochemical deviations of key FAAs compared to their canonical counterparts.

Amino Acid / DerivativeModificationAmine pKa ShiftLipophilicity (LogD) TrendStructural / Biological Effect
Proline None~10.6BaselineMixed exo/endo equilibrium
(4R)-Fluoroproline Stereospecific 4R-F~9.7Increased

-exo pucker; stabilizes trans bond[6]
(4S)-Fluoroproline Stereospecific 4S-F~9.8Increased

-endo pucker; stabilizes cis bond[6]
Leucine None~9.6BaselineStandard hydrophobic core packing
5,5,5-Trifluoroleucine Terminal CF3~9.0Highly IncreasedEnhanced hydrophobic phase partitioning
Aliphatic Amine (Model)

-monofluorination
-2.0 unitsContext-dependentSuppresses P-gp efflux recognition[3]

Experimental Workflows: Synthesis and Validation

Protocol: Solid-Phase Peptide Synthesis (SPPS) with FAAs

The incorporation of FAAs via SPPS requires significant deviations from standard protocols. The Causality: The strong


-electron withdrawal by the fluorine atom propagates through the carbon backbone, significantly reducing the nucleophilicity of the 

-amino group[7]. This makes subsequent amide couplings sluggish, risking the formation of truncated deletion sequences.

Self-Validating SPPS Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF/DCM (1:1) for 30 minutes to ensure maximum surface area exposure.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • FAA Coupling (Optimized): Due to reduced reactivity, standard DIC/HOBt is insufficient. Use 4.0 equivalents of Fmoc-FAA, 3.9 equivalents of HATU (a highly reactive uronium salt), and 8.0 equivalents of DIEA. Extend the coupling time to 120 minutes at room temperature[7].

  • QC Checkpoint (Self-Validation): Perform a colorimetric Kaiser (ninhydrin) test.

    • Logic: A blue resin indicates unreacted primary amines (failed coupling). If positive, perform a secondary coupling using orthogonal chemistry (e.g., DIC/Oxyma at 50°C) before proceeding.

  • Subsequent Coupling: The coupling of the next amino acid onto the deprotected fluorinated amine is the most difficult step due to the inductive deactivation of the nucleophile. Heat to 50°C using a microwave synthesizer if steric hindrance is high.

  • Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Final Validation: Analyze the crude peptide via LC-MS and 19F NMR .

    • Logic: 19F NMR provides a background-free diagnostic tool to confirm that no unintended defluorination occurred during the highly acidic TFA cleavage step[1].

SPPS N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. FAA Coupling (HATU/DIEA, 120 min) N2->N3 N4 4. QC: Kaiser Test (Self-Validation) N3->N4 N4->N2 Repeat Cycle N5 5. Cleavage (TFA/Scavengers) N4->N5 Sequence Complete N6 6. Final Validation (19F NMR & LC-MS) N5->N6

Optimized SPPS workflow for fluorinated amino acids with integrated QC checkpoints.

Protocol: In Vitro LogD Profiling and Proteolytic Stability

The Causality: Fluorination alters the electrostatic potential surface of the peptide, often preventing native proteases from recognizing the cleavage site[2]. We must empirically validate both the stability and the lipophilicity shifts.

Self-Validating Shake-Flask LogD Assay:

  • Preparation: Prepare a 10 mM stock of the fluorinated peptide in DMSO.

  • Phase Saturation: Pre-saturate n-octanol and 1X PBS (pH 7.4) by mixing them vigorously for 24 hours to ensure thermodynamic equilibrium.

  • Partitioning: Add 10 µL of peptide stock to 490 µL of the octanol/PBS mixture (1:1 v/v).

  • Internal Standard (Self-Validation): Spike the mixture with 1 µL of a known reference standard (e.g., toluene).

    • Logic: If the reference standard's calculated LogD deviates from literature values, the phase separation is compromised, invalidating the run.

  • Equilibration: Vortex for 60 minutes, then centrifuge at 10,000 x g for 15 minutes to achieve phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the peptide concentration in each phase using LC-MS/MS. Calculate LogD as

    
    .
    

References

  • Source: PubMed (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: ACS Publications (acs.org)
  • Source: PMC - NIH (nih.gov)
  • Source: Encyclopedia.
  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate URL
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)

Sources

Foundational

Technical Guide: Asymmetric Synthesis of (S)-4-Fluorophenylalanine via p-Fluoro-α-acetamidocinnamic Acid

[1] Executive Summary This technical guide details the conversion of p-fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid) into (S)-4-fluorophenylalanine , a critical non-canoni...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the conversion of p-fluoro-α-acetamidocinnamic acid (also known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid) into (S)-4-fluorophenylalanine , a critical non-canonical amino acid used in peptide engineering and pharmaceutical development.[1] The methodology focuses on Rhodium(I)-catalyzed asymmetric hydrogenation , the industry-standard route for generating high-enantiopurity amino acids from dehydroamino acid precursors.[1]

This guide is designed for medicinal chemists and process engineers, emphasizing mechanistic causality, rigorous process control, and self-validating experimental protocols.[1]

Introduction & Strategic Context

The Precursor: p-Fluoro-α-acetamidocinnamic Acid

The substrate, p-fluoro-α-acetamidocinnamic acid (CAS: 5469-45-4), acts as a "pro-chiral" scaffold.[1] Its rigid structure, stabilized by an intramolecular hydrogen bond, makes it an ideal candidate for enantioselective catalysis.

  • Role: Provides the carbon skeleton and the nitrogen source (via the acetamido group).

  • Key Feature: The olefinic double bond is tri-substituted, requiring a highly active catalyst for reduction.

  • Stereochemistry: The (Z)-isomer is thermodynamically preferred and typically provides higher enantioselectivities (ee) than the (E)-isomer due to more favorable chelation with the metal center.[1]

The Target: (S)-4-Fluorophenylalanine

Fluorinated amino acids are bio-isosteres of their native counterparts but exhibit altered pKa, lipophilicity, and metabolic stability.[1]

  • Applications: 19F-NMR probes in protein folding studies; improving half-life of peptide drugs (e.g., preventing chymotrypsin degradation).[1]

Mechanistic Principles

The transformation relies on Asymmetric Hydrogenation .[2][3][4] Unlike standard heterogeneous hydrogenation (Pd/C), which yields racemates, this process uses a homogeneous chiral Rhodium catalyst.

The Catalytic Cycle (The "Halpern Mechanism")

The reaction proceeds via an "unsaturated" pathway where the substrate binds to the metal before the oxidative addition of dihydrogen.

  • Complexation: The Rh(I)-diphosphine precatalyst binds the dehydroamino acid in a bidentate fashion (via the olefin and the amide carbonyl oxygen).

  • Oxidative Addition: H2 adds to the complex. This is the turnover-limiting and enantio-determining step.[1]

  • Migratory Insertion: The hydride transfers to the β-carbon, forming a metal-alkyl species.[1]

  • Reductive Elimination: The product is released, and the active Rh(I) species is regenerated.

Critical Insight: The "Major/Minor" Paradox. The major diastereomer formed in the initial equilibrium is often unreactive. The reaction proceeds through the minor diastereomer, which reacts with H2 significantly faster (Curtin-Hammett principle).

CatalyticCycle cluster_cycle Rh(I)-Catalyzed Asymmetric Hydrogenation Mechanism PreCat Rh(I)-Diphosphine (Solvent Complex) Substrate Substrate Binding (Bidentate Chelation) PreCat->Substrate + Substrate OxAdd Oxidative Addition of H2 (Enantio-determining Step) Substrate->OxAdd + H2 (RDS) MigIns Migratory Insertion (Hydride Transfer) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->PreCat - Product

Figure 1: The catalytic cycle for the asymmetric hydrogenation of dehydroamino acids.

Experimental Protocol

Materials & Equipment
  • Substrate: (Z)-α-acetamido-4-fluorocinnamic acid (Recrystallize from EtOH/Water if purity <98%).

  • Catalyst: [Rh(COD)(R,R-DIPAMP)]BF4 or [Rh(COD)(S,S-Me-DuPhos)]OTf.[1]

    • Selection Logic: Electron-rich phosphines (DuPhos, DIPAMP) generally yield higher ee (>95%) for acetamidoacrylates compared to BINAP.[1]

  • Solvent: Degassed Methanol (MeOH).[1]

    • Why? High solubility of substrate; facilitates cationic mechanism.

  • Hydrogen Source: H2 gas (balloon or high-pressure autoclave).[1]

Step-by-Step Methodology
Step 1: Catalyst Preparation (In Glovebox or Schlenk Line)[1]
  • Weigh 1.0 mol% of the Rh-precatalyst into a dry Schlenk flask.

  • Add degassed MeOH (concentration ~2 mM relative to catalyst).

  • Stir for 5 min until a clear orange/red solution forms.

    • Validation: If the solution is black or precipitates, oxygen contamination has occurred. Discard.

Step 2: Hydrogenation[1]
  • Dissolve 1.0 eq of p-fluoro-α-acetamidocinnamic acid in degassed MeOH (0.1 M concentration).

  • Transfer the substrate solution to the catalyst vessel via cannula (strictly anaerobic).

  • Pressurization:

    • Low Pressure Method:[1] Purge with H2 balloon (1 atm) x 3 times. Leave balloon attached.

    • High Pressure Method (Recommended for Scale): Place in autoclave, purge N2 x 3, then H2 x 3. Pressurize to 3-5 bar (45-75 psi) .

  • Stir vigorously at 25°C for 12-24 hours .

    • Endpoint Check: Monitor H2 uptake. Reaction is complete when uptake ceases. TLC (SiO2, EtOAc/Hexane/AcOH) should show disappearance of the UV-active starting material spot.

Step 3: Isolation & Hydrolysis

The product at this stage is N-acetyl-(S)-4-fluorophenylalanine .[1]

  • Concentration: Evaporate MeOH under reduced pressure.

  • Hydrolysis (Deprotection):

    • Dissolve residue in 2M HCl (aq).

    • Reflux (100°C) for 2-4 hours.

    • Mechanism:[1][5][6][7] Acid-catalyzed cleavage of the acetamide bond.[1]

  • Neutralization: Cool to RT. Adjust pH to 6.0 with 2M NaOH or LiOH.

  • Crystallization: (S)-4-fluorophenylalanine will precipitate near its isoelectric point (pI ~5.5).[1] Filter and wash with cold water/ethanol.

Analytical Validation

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation.[1] Use Chiral HPLC.[4]

  • Column: Daicel Chiralpak AD-H or AS-H.

  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).[1]

  • Detection: UV at 210 nm or 254 nm.

  • Standard: Compare against racemic 4-fluorophenylalanine standard.

NMR Characterization[1]
  • 1H NMR (D2O/DCl): Look for the disappearance of the olefinic singlet (δ ~7.2-7.5 ppm) and appearance of the α-proton (dd, δ ~4.0 ppm) and β-protons (multiplet, δ ~3.1 ppm).[1]

  • 19F NMR: Single sharp peak at δ -116 ppm (relative to CFCl3).[1]

Process Workflow Diagram

Workflow Start Start: p-Fluoro-α-acetamidocinnamic acid Rxn Asymmetric Hydrogenation (3-5 bar H2, 25°C) Start->Rxn CatPrep Catalyst Prep (Rh-DuPhos + MeOH) CatPrep->Rxn Check QC Check: Full Conversion? Rxn->Check Check->Rxn No (Extend Time) Hydrolysis Acid Hydrolysis (2M HCl, Reflux) Check->Hydrolysis Yes Iso Isolation: pH Adjustment & Filtration Hydrolysis->Iso Final Product: (S)-4-Fluorophenylalanine Iso->Final

Figure 2: Operational workflow for the synthesis and isolation of (S)-4-fluorophenylalanine.

Comparison of Methods

ParameterRh-Catalyzed HydrogenationEnzymatic Resolution (Acylase)
Precursor Acetamidocinnamic AcidN-Acetyl-DL-Phenylalanine
Yield (Theoretical) 100% (Enantioselective)50% (Kinetic Resolution)
Enantiopurity (ee) >95-99% (Ligand dependent)>99% (Enzyme specificity)
Scalability High (Industrial Standard)Moderate (Dilute conditions)
Cost Driver Rhodium CatalystEnzyme & Separation

Recommendation: For de novo synthesis from the cinnamic acid precursor, Rh-catalyzed hydrogenation is superior due to 100% theoretical yield, whereas enzymatic resolution of a racemate inherently discards 50% of the material (unless dynamic kinetic resolution is employed, which is more complex).

References

  • Beilstein Institute. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (1943).[1] α-Acetaminocinnamic Acid.[1][2][3][8][9] Org.[10][11] Synth. Coll. Vol. 2, p.1. Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: α-Acetamidocinnamic acid.[1][3][9]Link[1]

  • Knowles, W. S. (1983).[12] Asymmetric hydrogenation.[2][3][4] Accounts of Chemical Research. (Foundational text on Rh-DIPAMP mechanisms).

  • Vertex AI Search. (2025).[1] Synthesis of (S)-4-fluorophenylalanine from alpha-acetamidocinnamic acid.[1] (Aggregated technical data).

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Fluoro-α-acetamidocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction p-Fluoro-α-acetamidocinnamic acid, a halogenated derivative of α-acetamidocinnamic acid, is a compound of increasing interest in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoro-α-acetamidocinnamic acid, a halogenated derivative of α-acetamidocinnamic acid, is a compound of increasing interest in organic synthesis and pharmaceutical development.[1] Its structural similarity to cinnamic acid and its derivatives, which are known for a wide range of biological activities including antimicrobial, antioxidant, and anticancer properties, makes it a valuable building block for novel therapeutic agents.[2][3][4] The introduction of a fluorine atom at the para position of the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Properties

p-Fluoro-α-acetamidocinnamic acid is characterized by the chemical name 2-(Acetylamino)-3-(4-fluorophenyl)-2-propenoic Acid.[1] Its molecular formula is C₁₁H₁₀FNO₃, and it has a molecular weight of 223.2 g/mol .[1] The molecule possesses several key functional groups that dictate its chemical behavior: a carboxylic acid group, an amide linkage, and a carbon-carbon double bond, all conjugated with a para-fluorinated phenyl ring.

PropertyValueSource
Chemical Name 2-(Acetylamino)-3-(4-fluorophenyl)-2-propenoic Acid[1]
CAS Number 111649-72-0[1]
Molecular Formula C₁₁H₁₀FNO₃[1]
Molecular Weight 223.2 g/mol [1]
Appearance White Crystalline Solid[1]

The presence of the electron-withdrawing fluorine atom is expected to influence the acidity of the carboxylic acid and the electron density of the aromatic ring, which can have implications for its reactivity and biological interactions.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, informing everything from formulation to ADME (absorption, distribution, metabolism, and excretion) profiling.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For the parent compound, α-acetamidocinnamic acid, the melting point is reported in the range of 188-195°C.[5][6][7][8] The introduction of a fluorine atom can influence the crystal lattice energy and intermolecular interactions, thus affecting the melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: Ensure the p-fluoro-α-acetamidocinnamic acid sample is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15°C per minute initially.

  • Observation: As the expected melting range is approached, reduce the heating rate to 1-2°C per minute to allow for accurate determination.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility

Solubility is a crucial parameter for drug delivery and formulation. There is conflicting information regarding the solubility of the parent compound, α-acetamidocinnamic acid, with some sources indicating it is very soluble in water[5] and others stating it is insoluble in water but soluble in alcohol.[7] It is also reported to be soluble in methanol and 95% ethanol.[7] The para-fluoro substitution in p-fluoro-α-acetamidocinnamic acid is likely to increase its lipophilicity, which may decrease its aqueous solubility compared to the parent compound.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Sample Preparation: Add an excess amount of p-fluoro-α-acetamidocinnamic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Express the solubility in units such as mg/mL or mol/L.

Acidity Constant (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement. The pKa of α-acetamidocinnamic acid has been reported as 3.18 and predicted to be 3.52.[5][7] The electron-withdrawing nature of the para-fluorine substituent is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa for p-fluoro-α-acetamidocinnamic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Prepare a solution of p-fluoro-α-acetamidocinnamic acid of known concentration in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small increments of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of p-fluoro-α-acetamidocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for α-acetamidocinnamic acid, which can serve as a reference.[10] Key characteristic peaks would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and amide, and the C=C stretch of the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The parent compound, α-acetamidocinnamic acid, exhibits UV absorption maxima.[9] The conjugated system in p-fluoro-α-acetamidocinnamic acid is expected to result in strong UV absorbance.

Synthesis

p-Fluoro-α-acetamidocinnamic acid can be synthesized via the Erlenmeyer-Plöchl reaction, a well-established method for the preparation of α,β-unsaturated N-acylamino acids.[11][12] This reaction typically involves the condensation of an N-acylglycine (such as acetylglycine) with an aldehyde (in this case, p-fluorobenzaldehyde) in the presence of a base and acetic anhydride.

SynthesisWorkflow Acetylglycine Acetylglycine Azlactone Azlactone Intermediate Acetylglycine->Azlactone Erlenmeyer-Plöchl Condensation pFluorobenzaldehyde p-Fluorobenzaldehyde pFluorobenzaldehyde->Azlactone Erlenmeyer-Plöchl Condensation Reagents Acetic Anhydride, Sodium Acetate Reagents->Azlactone Erlenmeyer-Plöchl Condensation Hydrolysis Hydrolysis Azlactone->Hydrolysis Product p-Fluoro-α-acetamidocinnamic Acid Hydrolysis->Product

Caption: Synthesis workflow for p-Fluoro-α-acetamidocinnamic Acid.

Applications in Drug Development

Cinnamic acid and its derivatives are recognized as versatile precursors in pharmaceutical synthesis.[4] They have been investigated for a range of therapeutic applications, and the introduction of a fluorine atom can enhance their drug-like properties.[2] p-Fluoro-α-acetamidocinnamic acid serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of p-fluoro-α-acetamidocinnamic acid. By leveraging data from its well-characterized parent compound, α-acetamidocinnamic acid, and outlining robust experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. A thorough understanding and experimental determination of these properties are essential for the successful advancement of p-fluoro-α-acetamidocinnamic acid and its derivatives as potential therapeutic agents.

References

  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties - ACS Publications. (2024, February 9).
  • alpha-Acetamidocinnamic acid(5469-45-4) - ChemicalBook.
  • p-Fluoro-α-acetamidocinnamic Acid | Chemical Name : 2-(Acetylamino)-3-(4-fluorophenyl). Pharmaffiliates.
  • CAS 5469-45-4: 2-(Acetylamino)-3-phenyl-2-propenoic acid - CymitQuimica.
  • α-Acetamidocinnamic acid.
  • a-Acetamidocinnamic acid 98 5469-45-4 - MilliporeSigma.
  • α-ACETAMINOCINNAMIC ACID - Organic Syntheses Procedure.
  • alpha-Acetaminocinnamic acid - ChemBK. (2024, April 9).
  • alpha-Acetamidocinnamic acid - 5469-45-4, C11H11NO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties - PMC.
  • Chemical Properties of «alpha»-Acetamidocinnamic acid (CAS 5469-45-4) - Cheméo.
  • α-Acetamidocinnamic acid - the NIST WebBook.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
  • CN101747224A - One-pot method for preparing alpha-acetamidocinnamic acid - Google Patents.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. (2021, January 13).
  • Cinnamic Acid as a Precursor in Pharmaceutical Synthesis: Application Notes and Protocols - Benchchem.
  • α-Acetamidocinnamic acid - the NIST WebBook.

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Foundational

Strategic Biotransformation: Understanding the Metabolic Pathways of Fluorinated Cinnamic Acid Derivatives

Executive Summary Fluorinated cinnamic acids (FCAs) and their derivatives represent a highly versatile class of compounds in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cinnamic acids (FCAs) and their derivatives represent a highly versatile class of compounds in medicinal chemistry, materials science, and agrochemicals. The strategic introduction of fluorine into the cinnamic acid scaffold fundamentally alters its physicochemical properties—modulating lipophilicity, acidity, and metabolic stability. For drug development professionals, understanding the precise metabolic routing of these compounds is critical. This whitepaper synthesizes current pharmacokinetic data, detailing both mammalian and microbial metabolic pathways, and provides field-proven, self-validating experimental protocols for characterizing these unique molecules.

Mammalian Metabolism: The -Oxidation Paradigm

Historically, the clearance of aromatic carboxylic acids was attributed broadly to hepatic microsomal activity. However, recent pharmacokinetic studies have redefined this paradigm for cinnamic acid derivatives.

In mammalian systems, cinnamic acids do not primarily undergo cytochrome P450 (CYP450) mediated oxidation. Instead, their acyl side chains are subjected to chain-shortening via mitochondrial


-oxidation 1. This process is highly analogous to fatty acid metabolism and is strictly dependent on the presence of ATP, Coenzyme A (CoA), and NAD+ 2.

The biotransformation sequence proceeds as follows:

  • Activation: The fluorinated cinnamic acid is converted to an FCA-CoA thioester by acyl-CoA synthetase.

  • Chain Shortening: The CoA ester undergoes mitochondrial

    
    -oxidation, cleaving the two-carbon side chain to yield a fluorobenzoic acid (FBA) derivative 3.
    
  • Conjugation & Excretion: The resulting fluorobenzoic acid is rapidly conjugated with glycine via glycine N-acyltransferase to form a fluorohippuric acid derivative, which is renally excreted. Alternatively, direct phase II metabolism can occur via UDP-glucuronosyltransferases (e.g., UGT2B7), forming phenolic or acyl glucuronide conjugates 4.

MammalianMetabolism FCA Fluorinated Cinnamic Acid (FCA) FCA_CoA FCA-CoA Thioester FCA->FCA_CoA Acyl-CoA Synthetase (ATP, CoA) Glucuronide FCA-Glucuronide (UGT Pathway) FCA->Glucuronide UGT2B7 (Hepatic Microsomes) BetaOx Mitochondrial β-Oxidation FCA_CoA->BetaOx Transport to Mitochondria FBA Fluorobenzoic Acid (FBA) BetaOx->FBA Chain Shortening (NAD+) Hippuric Fluorohippuric Acid (Glycine Conjugate) FBA->Hippuric Glycine N-Acyltransferase

Mammalian metabolic routing of fluorinated cinnamic acids via mitochondrial and microsomal pathways.

Microbial Biotransformation and Environmental Fate

In environmental and bioremediation contexts, the degradation of fluorinated cinnamic acids requires specialized microbial consortia, as a single strain rarely possesses the enzymatic machinery for both side-chain cleavage and ring defluorination 5.

For example, the complete mineralization of 4-fluorocinnamic acid (4-FCA) is achieved by a synergistic consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1:

  • Strain G1 (Side-Chain Cleavage): Initiates degradation via a

    
    -oxidation mechanism. The enzymes 4-fluorocinnamoyl-CoA ligase, hydratase, dehydrogenase, and thiolase sequentially convert 4-FCA into 4-fluorobenzoic acid (4-FBA), leaving 4-fluoroacetophenone as a minor dead-end byproduct 6.
    
  • Strain H1 (Ring Cleavage & Defluorination): Because Strain G1 cannot break the highly stable C-F bond on the aromatic ring, Strain H1 takes over. It hydroxylates 4-FBA to form 4-fluorocatechol, which then undergoes ortho-cleavage, finally releasing the fluorine atom as a stoichiometric fluoride ion 5.

MicrobialMetabolism FCA 4-Fluorocinnamic Acid FCA_CoA 4-Fluorocinnamoyl-CoA FCA->FCA_CoA Ligase (Strain G1) Hydratase 4-Fluorophenyl-β-hydroxy propionyl-CoA FCA_CoA->Hydratase Hydratase Dehydrogenase 4-Fluorophenyl-β-keto propionyl-CoA Hydratase->Dehydrogenase Dehydrogenase FBA 4-Fluorobenzoic Acid Dehydrogenase->FBA Thiolase (Side-chain cleavage) Catechol 4-Fluorocatechol FBA->Catechol Hydroxylation (Strain H1) Mineralization Ortho-Cleavage & Mineralization Catechol->Mineralization Ring Cleavage (F- release)

Microbial consortium pathway for the complete mineralization of 4-fluorocinnamic acid.

The "Fluorine Effect": Quantitative Data & Pharmacokinetics

The insertion of fluorine into the cinnamic acid structure is not merely a structural tweak; it is a calculated strategy to alter the molecule's electron distribution, lipophilicity, and thermochemical stability. Fluorination increases hydrophobicity, which enhances membrane permeability and binding affinity to microbial and cellular targets 7.

Table 1: Thermochemical Properties of Fluorinated Cinnamic Acids

Understanding the physical stability of these compounds is foundational for formulation and synthetic scaling 8.

CompoundFluorine PositionMelting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg at 25°C)
2-Fluorocinnamic acidOrtho (2)178 - 180--
3-Fluorocinnamic acidMeta (3)162 - 164--
4-Fluorocinnamic acidPara (4)209 - 210281.6 (at 760 mmHg)0.00167

-Fluorocinnamic acid
Alpha (

)
156 - 159--
3,4-Difluorocinnamic acidMeta/Para (3,4)194 - 196--
Table 2: Impact of Fluorination on Antimicrobial Efficacy (Menthol-Derivatives)

Recent drug development efforts have conjugated fluorinated cinnamic acids with menthol to overcome menthol's rapid hepatic glucuronidation. The fluorinated derivatives demonstrate significantly enhanced biological activity 7.

Derivative ScaffoldTarget OrganismMIC Range (mg/L)Biofilm Reduction (%)Cytotoxicity
Non-fluorinated CinnamoylE. faecium> 128MinimalNone
Fluorinated Cinnamoyl (MF1)E. faecium8 - 6450% (S. aureus)None
Chlorinated Cinnamoyl (MCl2)A. baumannii16 - 6440%None

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, metabolic and thermochemical evaluations must be designed with internal causality checks. Below are two field-proven protocols for characterizing FCA derivatives.

Protocol 1: In Vitro Hepatocyte -Oxidation Assay

Purpose: To quantify the metabolic clearance of FCAs and definitively prove that clearance is driven by mitochondrial


-oxidation rather than microsomal CYP450 activity.
Causality Design:  We utilize 4-pentenoic acid  as a competitive inhibitor. Because 4-pentenoic acid directly competes for acyl-CoA synthetase, it starves the 

-oxidation cycle of CoA thioesters. A resulting drop in FCA clearance validates the mitochondrial dependency of the pathway 2.

Step-by-Step Workflow:

  • Hepatocyte Isolation: Isolate primary rat or human hepatocytes using a standard two-step collagenase perfusion method. Ensure viability >85% via Trypan blue exclusion.

  • Incubation Setup: Suspend hepatocytes in Krebs-Henseleit buffer (pH 7.4) at a density of

    
     cells/mL.
    
  • Cofactor Supplementation: Supplement the media with 2 mM ATP, 0.5 mM CoA, and 1 mM NAD+ to ensure cofactors are not rate-limiting.

  • Inhibition Control (The Validator): Divide the suspension into two cohorts. To the control cohort, add vehicle. To the test cohort, add 1 mM 4-pentenoic acid (incubate for 15 mins prior to substrate addition).

  • Substrate Addition: Spike the suspensions with 50 µM of the target fluorinated cinnamic acid.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled FCA).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent FCA and the appearance of fluorobenzoic acid/fluorohippuric acid.

Protocol 2: Thermochemical Profiling via Rotating-Bomb Calorimetry

Purpose: To determine the standard enthalpy of formation (


) of novel fluorinated cinnamic acids.
Causality Design:  Standard static-bomb calorimetry fails for fluorinated compounds because combustion produces highly corrosive hydrogen fluoride (HF) gas, which attacks the bomb walls and skews thermal data. We use a rotating-bomb calorimeter  lined with platinum, pre-loaded with water to immediately dissolve the HF into a uniform aqueous solution, ensuring complete thermodynamic accounting 8.

Step-by-Step Workflow:

  • Sample Preparation: Press a highly purified (≥99.9%) sample of the FCA into a pellet of known mass (approx. 0.5 g). Seal it within a fused-quartz ampoule to prevent premature volatilization.

  • Bomb Setup: Place the ampoule in a platinum crucible. Add exactly 10.00 mL of deionized water and a known mass of mineral oil (auxiliary combustion aid) into the platinum-lined rotating bomb.

  • Pressurization: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa.

  • Equilibration & Ignition: Submerge the bomb in the calorimeter jacket. Allow the system to reach thermal equilibrium. Ignite the sample electrically.

  • Rotation & Dissolution: Immediately post-ignition, initiate the bi-axial rotation of the bomb. This washes the interior walls with the water, dissolving all gaseous HF into hydrofluoric acid.

  • Data Acquisition: Record the temperature rise profile. Post-combustion, titrate the bomb washings to quantify the exact amount of HF formed, allowing for precise correction of the energy of aqueous dissolution to calculate the true

    
     and 
    
    
    
    .

Conclusion

The metabolic trajectory of fluorinated cinnamic acids is defined by side-chain


-oxidation in mammals and complex, multi-strain enzymatic degradation in microbial environments. By understanding these pathways—and the profound impact that strategic fluorine placement has on lipophilicity and metabolic stability—researchers can better design FCA-based therapeutics with optimized pharmacokinetic profiles and targeted bioactivity.

References

  • Characteristics of

    
    -oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. PubMed (NIH).[Link]
    
  • Characteristics of

    
    -oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats. PMC (NIH).[Link]
    
  • The study of the possible metabolic pathway of cis-cinnamic acid in rat liver. FAO AGRIS.[Link]

  • Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. Food & Function (RSC Publishing).[Link]

  • Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. PubMed (NIH).[Link]

  • Biodegradation of fluorinated environmental pollutants under aerobic conditions. University of Groningen.[Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Using P-Fluoro-A-acetamidocinnamic acid in solid-phase peptide synthesis

This Application Note and Protocol guide details the use of -Fluoro- -acetamidocinnamic acid in Solid-Phase Peptide Synthesis (SPPS). Application Note: Utilization of -Fluoro- -acetamidocinnamic Acid in SPPS Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of


-Fluoro-

-acetamidocinnamic acid
in Solid-Phase Peptide Synthesis (SPPS).

Application Note: Utilization of -Fluoro- -acetamidocinnamic Acid in SPPS

Executive Summary & Scientific Rationale


-Fluoro-

-acetamidocinnamic acid
(also known as (Z)-

-acetamido-4-fluorocinnamic acid) is a specialized building block used in peptide chemistry. Unlike standard Fmoc/Boc-amino acids, this compound contains an

-unsaturated alkene and a stable

-acetyl group.

Its integration into SPPS serves two primary high-value functions:

  • Conformational Constraint (Dehydro-Peptides): The introduction of the

    
    -dehydrophenylalanine (
    
    
    
    Phe) moiety creates a rigid planar structure. This forces the peptide backbone into specific turn conformations (often
    
    
    -turns), which is critical for designing peptidomimetics with high receptor affinity and metabolic stability.
  • Precursor for Asymmetric Hydrogenation: It acts as a pro-chiral substrate. Once coupled to the resin-bound peptide, the double bond can be subjected to on-resin asymmetric hydrogenation using chiral catalysts (e.g., Rh-Duanphos). This allows for the stereoselective generation of L- or D-4-fluorophenylalanine residues directly on the solid support, avoiding the high cost of chiral fluorinated building blocks.

Critical Constraint: The presence of the


-acetamido group  (N-Acetyl) means the amine is permanently capped. Consequently, this reagent must be used as the N-terminal residue  (capping unit) or in sequences where no further chain elongation is required.

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid
Formula

MW 223.20 g/mol
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Stability Stable at RT. Light sensitive (potential for E/Z photoisomerization).
Reactive Moiety Carboxylic acid (for coupling); Alkene (for hydrogenation/Michael addition).

Experimental Protocols

Protocol A: Direct Coupling to Resin-Bound Peptide

Objective: To attach p-Fluoro-


-acetamidocinnamic acid to the N-terminus of a resin-bound peptide, creating an N-acetylated dehydro-peptide.

Mechanistic Insight: The conjugation of the carboxylic acid with the double bond and the aromatic ring reduces its electrophilicity. Standard DIC/HOBt coupling may be sluggish. We recommend stronger activation using uronium/phosphonium salts (HATU/PyBOP) or pre-activation as an oxazolone.

Materials:

  • Resin-bound peptide (Fmoc-removed, free amine).

  • 
    -Fluoro-
    
    
    
    -acetamidocinnamic acid (3-5 equivalents).
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (approx. 0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (standard 20% piperidine protocol) and the resin is washed (3x DMF, 3x DCM, 3x DMF).

  • Activation:

    • In a separate vial, dissolve

      
      -Fluoro-
      
      
      
      -acetamidocinnamic acid
      (3 eq) and HATU (2.9 eq) in minimum DMF.
    • Add DIPEA (6 eq). The solution should turn yellow.

    • Note: Allow pre-activation for only 1-2 minutes to minimize potential side reactions, though racemization is not an issue here (achiral C

      
      ).
      
  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature. The double bond steric hindrance requires longer reaction times than standard amino acids.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling. Recouple using PyBOP (3 eq) and DIPEA (6 eq) overnight.

    • Colorless beads: Complete coupling.

  • Washing: Wash resin with DMF (5x) and DCM (5x).

Protocol B: On-Resin Asymmetric Hydrogenation

Objective: To convert the


Phe(4-F) residue into chiral Ac-L-Phe(4-F) or Ac-D-Phe(4-F) using a homogeneous catalyst.

Mechanistic Insight: The resin environment mimics a solvent cage. Using a cationic Rhodium(I) complex with a chiral phosphine ligand (e.g.,


) allows for high enantioselectivity (

ee) even on solid phase.

Materials:

  • Resin-bound Dehydro-peptide (from Protocol A).

  • Catalyst:

    
     + Chiral Ligand (e.g., 
    
    
    
    or
    
    
    ).
  • Hydrogen Source:

    
     balloon or high-pressure reactor (Parr bomb).
    
  • Solvent: Degassed DCM or MeOH/DCM mixture (DCM swells polystyrene resins better; MeOH facilitates hydrogenation).

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox or Schlenk line recommended):

    • Dissolve

      
       (0.02 eq) and the Chiral Ligand (0.022 eq) in degassed DCM (2 mL). Stir for 15 min under Argon to form the active catalyst species (color change usually observed).
      
  • Reaction Setup:

    • Place the resin in a reactor vessel suitable for hydrogenation.

    • Add the catalyst solution to the resin.

    • Purge the vessel with Argon (3x), then with Hydrogen (3x).

  • Hydrogenation:

    • Pressurize to 5–10 bar (70–145 psi)

      
      . (Note: Standard balloon pressure is often insufficient for sterically hindered on-resin substrates; elevated pressure is recommended).
      
    • Agitate for 12–24 hours at room temperature.

  • Work-up:

    • Vent

      
       carefully.
      
    • Wash resin extensively to remove catalyst traces: DCM (5x), DMF (5x), MeOH (5x), DCM (5x).

    • Tip: A wash with a scavenger resin (e.g., thiourea silica) or solution (sodium diethyldithiocarbamate) can help remove residual Rhodium.

Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical pathway for using this reagent.

SPPS_Workflow Resin Resin-Peptide-NH2 (Free Amine) Coupling Coupling Step (HATU/DIPEA, DMF) Resin->Coupling Reagent p-Fluoro-α-acetamidocinnamic Acid (Reagent) Reagent->Coupling Intermediate Resin-Peptide-ΔPhe(4-F)-Ac (Dehydro-Peptide) Coupling->Intermediate Decision Application Route? Intermediate->Decision RouteA Route A: Conformational Constraint Decision->RouteA Keep Double Bond RouteB Route B: Asymmetric Hydrogenation Decision->RouteB Reduce Double Bond Cleavage TFA Cleavage (Release from Resin) RouteA->Cleavage Hydrogenation Cat. Hydrogenation (Rh-Chiral Ligand, H2) RouteB->Hydrogenation Hydrogenation->Cleavage ProductA Final Product A: Ac-ΔPhe(4-F)-Peptide (Rigid Turn Mimic) Cleavage->ProductA ProductB Final Product B: Ac-(L/D)-Phe(4-F)-Peptide (Chiral Fluorinated) Cleavage->ProductB

Caption: Workflow for integrating p-Fluoro-α-acetamidocinnamic acid into SPPS, showing divergent paths for dehydro-peptides vs. chiral hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the phenyl ring and double bond.Switch to HATU or PyAOP . Increase temperature to 40°C (monitor for side reactions). Perform double coupling.
Low Hydrogenation Yield Catalyst poisoning or poor resin swelling.Ensure resin is washed thoroughly to remove sulfur/amine contaminants. Use DCM as solvent for better swelling of polystyrene resins. Increase

pressure.
Poor Stereoselectivity Ligand mismatch or racemization during cleavage.Use highly selective ligands like DuPhos or Duanphos . Ensure cleavage cocktail does not contain harsh reducing agents that might affect the fluorinated ring.
Solubility Issues Reagent aggregation.Dissolve the acid in a small amount of DMSO before adding to the DMF coupling mixture.

References

  • Dougherty, D. A., et al. (2003). "Chemical and enzymatic synthesis of fluorinated-dehydroalanine-containing peptides." Proceedings of the National Academy of Sciences, 100(24), 13713–13718.

  • Dong, V. M., et al. (2018).[1] "Hydrogenation catalyst generates cyclic peptide stereocentres in sequence."[2] Nature Chemistry, 10, 968–974.

  • Ojima, I. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1057.

  • TCI Chemicals. (n.d.). "Product Specification: alpha-Acetamidocinnamic Acid." TCI Chemicals Product Catalog.

  • AAPPTEC. (n.d.).[3] "Guide to Solid Phase Peptide Synthesis." AAPPTEC Technical Library.

Sources

Application

Application Notes &amp; Protocols: A Cellular Investigator's Guide to P-Fluoro-α-acetamidocinnamic Acid

Introduction: Unveiling the Potential of a Novel Cinnamic Acid Derivative Cinnamic acid and its derivatives represent a class of molecules with a rich history in medicinal chemistry, demonstrating a wide spectrum of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Cinnamic Acid Derivative

Cinnamic acid and its derivatives represent a class of molecules with a rich history in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic addition of fluorine atoms to organic molecules can significantly enhance their metabolic stability and biological efficacy.[2] This guide focuses on P-Fluoro-α-acetamidocinnamic acid, a compound of interest due to its structural features.[3]

Structurally, P-Fluoro-α-acetamidocinnamic acid shares a resemblance with the essential amino acid L-Tryptophan. This similarity provides a strong rationale for investigating its potential interaction with metabolic pathways that utilize Tryptophan. The primary catabolic route for Tryptophan is the kynurenine pathway (KP), which is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4][5]

In numerous disease states, particularly in oncology, the upregulation of IDO1 in the tumor microenvironment leads to Tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6] This creates a tolerogenic environment that allows cancer cells to evade immune destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[7]

This document provides a comprehensive, step-by-step experimental framework designed for researchers to systematically investigate the effects of P-Fluoro-α-acetamidocinnamic acid in a cell culture setting. The workflow is logically structured to first establish a foundational understanding of the compound's interaction with cells—its cytotoxicity and permeability—before progressing to detailed mechanistic studies to test the hypothesis that it functions as a modulator of the kynurenine pathway.

Visualizing the Core Hypothesis: Targeting the Kynurenine Pathway

The central hypothesis guiding this experimental design is that P-Fluoro-α-acetamidocinnamic acid acts as a competitive inhibitor of the IDO1 enzyme.

tryptophan L-Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Substrate kynurenine Kynurenine downstream Downstream KP Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) kynurenine->downstream immunosuppression Immunosuppression (T-cell dysfunction) downstream->immunosuppression ido1->kynurenine Catalysis inhibitor P-Fluoro-α-acetamido- cinnamic acid (Hypothesized) inhibitor->ido1 Inhibition cluster_0 No Ligand cluster_1 With Ligand protein_unbound Target Protein heat_unbound Heat (T°C) protein_unbound->heat_unbound denatured Denatured & Aggregated heat_unbound->denatured ligand Ligand protein_unbound_2 Target Protein protein_bound Stabilized Target Protein heat_bound Heat (T°C) protein_bound->heat_bound soluble Soluble Protein heat_bound->soluble protein_unbound_2->protein_bound Binding

Sources

Method

Application Note: Kinase Inhibition Profiling of p-Fluoro-α-acetamidocinnamic Acid

This Application Note provides a rigorous protocol for characterizing p-Fluoro-α-acetamidocinnamic acid (p-F-ACA) as a kinase inhibitor.[1][2] Based on chemical informatics identifying α-acetamidocinnamic acid derivative...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for characterizing p-Fluoro-α-acetamidocinnamic acid (p-F-ACA) as a kinase inhibitor.[1][2] Based on chemical informatics identifying α-acetamidocinnamic acid derivatives as Protein Kinase C (PKC) inhibitors, this guide focuses on determining the inhibitory potency (


) of the p-Fluoro derivative against serine/threonine kinases.[1][2]

Introduction & Scientific Context

p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) is a fluorinated derivative of α-acetamidocinnamic acid (dehydrophenylalanine).[1][2] While the parent compound is classically known as a substrate for Acylase I, chemical libraries identify it as a putative inhibitor of Protein Kinase C (PKC) .[1][2]

The introduction of the para-fluorine atom on the phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Stability: It blocks para-hydroxylation by cytochrome P450 enzymes, extending the compound's half-life in metabolic stability assays.[1][2]

  • Electronic Modulation: The electron-withdrawing fluorine alters the acidity of the amide proton and the lipophilicity (

    
    ) of the cinnamic moiety, potentially enhancing binding affinity to the kinase ATP-binding pocket or allosteric regulatory domains.[1][2]
    

Experimental Challenge: Cinnamic acid derivatives often exhibit intrinsic UV absorbance (280–320 nm) or weak fluorescence.[1] To ensure Scientific Integrity , this protocol utilizes a Luminescent ADP-Detection Assay (e.g., ADP-Glo™) rather than a fluorescence-based assay (FRET/FP).[1][2] This eliminates the risk of the compound interfering with the signal readout (compound quenching or autofluorescence).[1]

Experimental Principle

The assay quantifies the kinase-dependent conversion of ATP to ADP.[1][2] The test compound (p-F-ACA) is incubated with the kinase and substrate.[1][2] Post-reaction, a two-step reagent system is added:

  • Reagent 1: Terminates the kinase reaction and depletes the remaining ATP.[1]

  • Reagent 2: Converts the generated ADP back to ATP, which is then used by Luciferase to generate light.[1][2]

Logic: The luminescent signal is directly proportional to kinase activity.[1] Inhibition by p-F-ACA results in a decrease in luminescence.[1][2]

Materials & Reagents

ComponentSpecificationStorage
Test Compound p-Fluoro-α-acetamidocinnamic acid (>98% purity)-20°C (Desiccated)
Target Kinase Recombinant PKC (e.g., PKCα, PKCβII)-80°C
Substrate Lipid/Peptide Mix (e.g., Histone H1 or PKC-specific peptide)-20°C
Cofactors Ultra-pure ATP, MgCl₂, CaCl₂, Phosphatidylserine-20°C
Assay Buffer 20 mM HEPES (pH 7.4), 0.01% Triton X-100, 2 mM DTT4°C (Fresh)
Detection System ADP-Glo™ Kinase Assay (Promega) or equivalent-20°C
Vehicle Anhydrous DMSO (Dimethyl Sulfoxide)RT

Detailed Protocol

Step 1: Compound Preparation (Stock Solution)

Rationale: Cinnamic acid derivatives have limited aqueous solubility.[1] DMSO is required.

  • Weigh 2.23 mg of p-Fluoro-α-acetamidocinnamic acid (MW: 223.18 g/mol ).[1][2]

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO (3-fold dilutions).

    • Top Concentration: 1 mM (Final assay conc: 100 µM).

    • Lowest Concentration: ~0.05 nM.[1]

Step 2: Kinase Reaction Setup (384-well Plate)

Rationale: Small volume (10 µL) minimizes reagent cost and compound usage.[1][2]

  • Buffer Prep: Prepare 1X Kinase Buffer supplemented with 50 µM DTT and Lipid Activators (Phosphatidylserine) if assaying PKC.[1]

  • Compound Addition:

    • Add 1 µL of diluted p-F-ACA to respective wells.

    • Positive Control: Add 1 µL Staurosporine (10 µM final).

    • Negative Control (Max Activity): Add 1 µL DMSO only.

    • No Enzyme Control (Background): Add 1 µL DMSO to wells without kinase.

  • Enzyme Addition:

    • Dilute PKC to optimal concentration (e.g., 1 ng/µL).[1][2]

    • Add 2 µL of Enzyme solution to all wells (except "No Enzyme" wells).

    • Pre-incubation:[1] Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the enzyme.[1]

  • Substrate Initiation:

    • Prepare a mix of ATP (10 µM final) and Peptide Substrate (0.2 µg/µL final).[1][2]

    • Add 2 µL of Substrate/ATP mix to start the reaction.[1]

    • Total Volume: 5 µL.

Step 3: Incubation
  • Seal the plate and shake at 1000 rpm for 1 minute.

  • Incubate at 25°C (RT) for 60 minutes.

Step 4: Detection (ADP-Glo Protocol)[1][2]
  • Termination: Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Action: Stops kinase reaction; depletes unconsumed ATP.[1]

    • Incubate 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent .

    • Action: Converts ADP to ATP; Luciferase generates light.[1]

    • Incubate 30 minutes at RT.

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec) using a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Visualization

Data Normalization

Calculate Percent Inhibition for each concentration:



IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:


[1][2]
Workflow Diagram

KinaseAssay Stock Compound Prep (p-F-ACA in DMSO) Reaction Kinase Reaction (5 µL Volume, 60 min) Stock->Reaction  1 µL Enzyme Enzyme Prep (PKC + Lipids) Enzyme->Reaction  2 µL Substrate Substrate Mix (ATP + Peptide) Substrate->Reaction  2 µL Depletion ADP-Glo Reagent (Deplete ATP) Reaction->Depletion  +5 µL Detection Detection Reagent (ADP -> Light) Depletion->Detection  +10 µL Readout Luminometer Read (IC50 Calculation) Detection->Readout  RLU

Caption: Step-by-step workflow for the luminescent kinase inhibition assay of p-Fluoro-α-acetamidocinnamic acid.

Critical Troubleshooting (Self-Validating Systems)

  • Compound Precipitation:

    • Symptom:[1][3][4] Erratic RLU values at high concentrations (>100 µM).[1][2]

    • Cause: p-F-ACA is hydrophobic.[1][2]

    • Fix: Ensure final DMSO concentration is <1% (usually tolerant up to 2%).[1][2] Inspect wells visually before reading.

  • Interference Check:

    • Validation: Run a "Compound Interference" control.[1] Add the compound after the kinase reaction but before the detection reagents.[1] If the signal drops compared to DMSO control, the compound inhibits Luciferase, not the Kinase.[1]

  • Substrate Specificity:

    • If testing PKC, ensure Phosphatidylserine is present.[1][2] PKC is lipid-dependent; without it, the enzyme is inactive, and inhibition cannot be measured.[1][2]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1] α-Acetamidocinnamic acid Mass Spectrum. NIST Chemistry WebBook.[1] Link[1][2]

  • Inhibitor Classification

    • CymitQuimica.[1] Product Data: alpha-Acetamidocinnamic Acid (CAS 5469-45-4).[1][2][5][6][7][8] Classified as Protein Kinase C (PKC) inhibitor.[1][2][5] Link

  • Assay Methodology

    • Promega Corporation.[1] ADP-Glo™ Kinase Assay Technical Manual. Link

  • Structural Context

    • Singh, T. P., et al. (1996).[1][2] "Dehydro-phenylalanine containing peptides: structure and conformation." Advances in Experimental Medicine and Biology, 379, 11-20.[1][2] (Provides structural basis for the bioactivity of acetamidocinnamic acid derivatives).[1]

Sources

Application

Introduction: The Strategic Role of Fluorine in Peptide Therapeutics

Application Note: Advanced Techniques for Incorporating Fluorinated Amino Acids into Peptides Target Audience: Researchers, scientists, and drug development professionals. Fluorinated amino acids (FAAs) are at the focal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Techniques for Incorporating Fluorinated Amino Acids into Peptides

Target Audience: Researchers, scientists, and drug development professionals.

Fluorinated amino acids (FAAs) are at the focal point of modern drug discovery, bridging the gap between small molecule design and peptide-based therapeutics[1]. The strategic incorporation of fluorine into amino acid side chains can drastically improve a peptide's physicochemical profile by enhancing metabolic stability, increasing membrane permeability, and optimizing target-binding affinity[2]. Furthermore, fluorine serves as an exceptionally sensitive tag for 19F NMR spectroscopy, enabling detailed background-free structural and conformational analyses of peptides in lipid bilayers[3].

Despite these advantages, the utilization of FAAs in Solid-Phase Peptide Synthesis (SPPS) presents significant chemical challenges. The strong electronegativity of the fluorine atom fundamentally alters the electronic environment of the molecule, mitigating the reactivity of the system and often leading to poor coupling yields and truncated sequences[1][4]. This application note details self-validating protocols and mechanistic strategies to overcome these synthetic bottlenecks.

Mechanistic Insights: Causality in FAA Incorporation

To successfully incorporate FAAs, scientists must adapt standard SPPS protocols to account for two primary fluorine-induced effects:

  • Electronic Deactivation: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the FAA's α-amino group and the electrophilicity of its activated carboxylate[1]. This necessitates the use of highly efficient coupling reagents, such as N,N'-Diisopropylcarbodiimide (DIC) paired with 1-Hydroxy-7-azabenzotriazole (HOAt), which provides superior reactivity for electronically deactivated carboxylates compared to standard HOBt[5].

  • On-Resin Aggregation and Steric Hindrance: Fluorinated moieties often exhibit "fluorophilic" interactions, promoting on-resin peptide aggregation. The addition of chaotropic salts, such as 0.23 M NaClO

    
    , to the coupling mixture disrupts these interactions, ensuring the growing peptide chain remains solvated and accessible[5].
    

Experimental Workflow

The following diagram illustrates the critical path from the asymmetric synthesis of the FAA building block to its incorporation and final validation.

Workflow A 1. Target Design Identify FAA Sites B 2. FAA Synthesis Chiral Ni(II) Complex A->B Gram-scale prep C 3. Fmoc Protection & Purification (>94% ee) B->C Alkylation & Hydrolysis D 4. Modified SPPS DIC/HOAt + Double Coupling C->D Purified Fmoc-FAA E 5. Cleavage & Capping TFA/TIS/H2O D->E On-resin peptide F 6. Validation 19F NMR & LC-MS E->F Crude peptide

Workflow for the synthesis, incorporation, and validation of fluorinated amino acids.

Step-by-Step Methodologies

Protocol A: Gram-Scale Asymmetric Synthesis of FAAs

Because many complex FAAs are not commercially available, they must be synthesized de novo. The use of chiral Ni(II) complexes is a proven, uniform approach for obtaining enantio- and diastereomerically pure FAAs on a gram scale[6][7].

  • Alkylation: React the chiral Ni(II) complex of glycine with a fluorinated alkyl iodide (e.g., 1-trifluoro-3-iodobutane) in the presence of a base.

    • Self-Validation Check: Monitor the diastereomeric purity of the alkylated complex via HPLC; proceed to the next step only if >92% de is achieved[6].

  • Hydrolysis & Protection: Perform a one-pot acidic hydrolysis of the Ni(II) complex to release the free amino acid, followed immediately by Fmoc-protection using Fmoc-OSu and Na

    
    CO
    
    
    
    [6].
  • Purification: Isolate the Fmoc-protected FAA via flash chromatography or crystallization. Confirm enantiomeric excess (>94% ee) prior to SPPS to prevent the formation of inseparable diastereomeric peptide mixtures[6].

Protocol B: Modified Fmoc-SPPS for Fluorinated Peptides

This protocol is optimized for a 0.05 mmol scale using standard Fmoc/tBu chemistry with critical modifications for FAAs[5].

  • Resin Preparation: Swell the selected resin in N,N-Dimethylformamide (DMF) for 2 × 15 minutes.

  • Fmoc Deprotection: Treat the resin with a mixture of 20% piperidine in DMF (3 × 7 min).

    • Note: For highly racemization-prone FAAs, substitute with a milder mixture of 2% DBU and 2% piperidine in DMF (4 × 5 min)[5].

  • Activation (Critical Step): Pre-activate the Fmoc-FAA using a 1:1 ratio of DIC and HOAt in DMF containing 0.23 M NaClO

    
     for 7 minutes[5].
    
  • First Coupling: Add the activated FAA mixture to the resin. To conserve valuable FAA building blocks while managing steric crowding, use a reduced molar excess of 1.2- to 1.5-fold relative to the resin loading[5]. Shake for 60–120 minutes.

  • Second Coupling: Drain the reactor and repeat the coupling with 0.8-fold activated FAA to drive the reaction to completion[5].

  • Capping (Mandatory): Due to the high risk of incomplete coupling with FAAs, cap any unreacted N-termini by adding a mixture of acetic anhydride and N,N-Diisopropylethylamine (DIEA) (10% each in DMF) for 3 × 10 minutes[5]. This terminates deletion sequences, vastly simplifying downstream HPLC purification.

  • Cleavage: Cleave the peptide from the resin using a standard cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours[5].
    

Quantitative Data & Optimization Parameters

The following table summarizes the causal adjustments required when transitioning from canonical amino acids to FAAs in SPPS.

ParameterCanonical Amino AcidsFluorinated Amino Acids (FAAs)Mechanistic Rationale
Equivalents 4.0 - 8.0 eq1.2 - 1.5 eq (1st), 0.8 eq (2nd)Conserves expensive FAAs; mitigates steric crowding while ensuring completion via double coupling[5].
Coupling Reagents DIC/HOBt or HBTUDIC/HOAt (1:1)HOAt provides superior reactivity to overcome the electronic deactivation of the FAA carboxylate[5].
Coupling Time 30 - 60 min60 - 120 min (per coupling)Extended kinetics compensate for reduced nucleophilicity/electrophilicity caused by fluorine[1].
Solvent Additives None0.23 M NaClO

Disrupts fluorophilic interactions and prevents on-resin aggregation[5].
Capping OptionalMandatory (Ac

O/DIEA)
Prevents the propagation of truncation sequences caused by sluggish FAA coupling[5].

Validation & Quality Control

Post-cleavage, the crude peptide must be rigorously validated:

  • LC-MS: Confirm the exact mass. Fluorine substitution yields highly predictable mass shifts (e.g., +18 Da for each H replaced by F).

  • 19F NMR Spectroscopy: Utilize 19F NMR to verify the structural integrity of the incorporated FAA. Because fluorine is 100% naturally abundant and absent from native biological systems, it provides a background-free signal that is exquisitely sensitive to the local conformational environment[2][3].

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. nih.gov. 1

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. tandfonline.com. 4

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. mdpi.com. 2

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. chemrxiv.org. 6

  • Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. d-nb.info. 3

  • Accommodating Fluorinated Amino Acids in Helical Peptide Environments. rsc.org. 5

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. beilstein-journals.org. 7

  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids. fu-berlin.de. Link

Sources

Method

Step-by-step synthesis of P-Fluoro-A-acetamidocinnamic acid from precursors

Application Note: Step-by-Step Synthesis of p-Fluoro- -acetamidocinnamic Acid Abstract & Scope This application note details the synthesis of (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid (p-Fluoro- -acetamidocinnamic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of p-Fluoro- -acetamidocinnamic Acid

Abstract & Scope

This application note details the synthesis of (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid (p-Fluoro-


-acetamidocinnamic acid). This compound is a critical precursor for the asymmetric synthesis of L-4-fluorophenylalanine , a non-canonical amino acid widely used in protein engineering and medicinal chemistry to probe protein structure and stability.

The protocol utilizes the classic Erlenmeyer-Plöchl azlactone synthesis , chosen for its reliability, scalability, and thermodynamic selectivity for the Z-isomer, which is the required substrate for subsequent Rh-catalyzed asymmetric hydrogenations.

Retrosynthetic Analysis & Logic

The synthesis is designed as a two-stage convergent process. The core logic relies on the condensation of an aldehyde with an N-acylglycine derivative to form an oxazolone (azlactone) intermediate, which effectively masks the amino acid functionality while establishing the carbon-carbon double bond.

Mechanistic Pathway[1]
  • Perkin-Type Condensation: N-Acetylglycine cyclizes to form a 5-membered oxazolone ring (azlactone) in the presence of acetic anhydride (

    
    ).
    
  • Aldol-Type Addition: The active methylene of the oxazolone attacks the carbonyl of p-fluorobenzaldehyde.

  • Dehydration: Spontaneous elimination of water yields the unsaturated azlactone.

  • Hydrolysis: Ring-opening of the azlactone yields the final

    
    -acetamidocinnamic acid.
    

ReactionScheme Reactants p-Fluorobenzaldehyde + N-Acetylglycine Reagents1 NaOAc / Ac2O Reflux (1-2h) Reactants->Reagents1 Intermediate (Z)-Azlactone (Yellow Solid) Reagents1->Intermediate Cyclization & Condensation Reagents2 Acetone / H2O Reflux (4h) Intermediate->Reagents2 Product p-Fluoro-α-acetamidocinnamic acid (White/Off-white Solid) Reagents2->Product Hydrolytic Ring Opening

Figure 1: Synthetic pathway via the Erlenmeyer-Plöchl azlactone strategy.

Safety & Hazard Mitigation

  • Acetic Anhydride (

    
    ):  Corrosive and lachrymator. Reacts violently with water. All glassware must be flame-dried. Perform operations in a fume hood.
    
  • p-Fluorobenzaldehyde: Irritant to eyes and skin.

  • Sodium Acetate (NaOAc): Must be anhydrous.[1] Fused NaOAc is preferred to prevent hydrolysis of the anhydride.

Experimental Protocol

Stage 1: Synthesis of the Azlactone Intermediate

Target: 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one

Reagents
ReagentEquiv.Amount (Example Scale)Role
p-Fluorobenzaldehyde1.012.4 g (100 mmol)Electrophile
N-Acetylglycine1.011.7 g (100 mmol)Nucleophile
Sodium Acetate (Fused)0.64.9 g (60 mmol)Base Catalyst
Acetic Anhydride3.030.6 g (30 mL)Solvent/Dehydrating Agent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add N-acetylglycine, p-fluorobenzaldehyde, and fused sodium acetate to the flask.

  • Solvation: Add acetic anhydride.

  • Reaction: Heat the mixture on an oil bath to gentle reflux (~120-130°C).

    • Observation: The mixture will transition to a clear solution, then rapidly darken to yellow/orange as the azlactone forms.

    • Duration: Reflux for 1-2 hours. Do not over-reflux to avoid tar formation.

  • Quench: Cool the mixture to ~80°C. Pour the warm solution slowly into 100 mL of ice-cold water with vigorous stirring.

    • Note: This hydrolyzes excess

      
       and precipitates the hydrophobic azlactone.
      
  • Isolation: Break up any clumps. Filter the yellow precipitate via a Büchner funnel.

  • Purification: Wash the cake with cold water (2 x 50 mL) and a small amount of cold ethanol (to remove unreacted aldehyde).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 60-80%.

    • Appearance: Yellow crystalline solid.

Stage 2: Hydrolysis to p-Fluoro- -acetamidocinnamic Acid
Reagents
ReagentRatioRole
Azlactone (from Stage 1)1.0 equivPrecursor
AcetoneSolventSolubilizer
WaterSolventHydrolysis Reagent
Procedure
  • Setup: Place 10 g of the crude azlactone into a 250 mL RBF.

  • Solvent: Add a mixture of Acetone:Water (70:30 v/v, approx 100 mL).

  • Reaction: Reflux the suspension for 4 hours.

    • Mechanism:[2][3] The azlactone ring opens.[3] The suspension often clears before the product eventually precipitates or remains in solution depending on concentration.

  • Workup: Distill off most of the acetone (rotary evaporator).

  • Precipitation: If the product does not precipitate upon cooling the remaining aqueous phase, acidify slightly with dilute HCl (pH 2-3) to ensure the carboxylic acid is protonated.

  • Filtration: Collect the white/off-white solid by filtration.

  • Recrystallization: Recrystallize from ethanol/water or boiling water to ensure removal of any hydrolyzed acetamide byproducts.

Workflow start Start: Reagents (RBF) reflux1 Reflux 120°C (Acetic Anhydride) start->reflux1 quench Pour into Ice Water (Precipitation) reflux1->quench filter1 Filter Azlactone (Yellow Solid) quench->filter1 hydrolysis Reflux in Acetone/Water (Ring Opening) filter1->hydrolysis evap Remove Acetone (Rotovap) hydrolysis->evap final Final Product (Recrystallize) evap->final

Figure 2: Operational workflow for the two-step synthesis.

Analytical Validation

To ensure scientific integrity, the product must be validated against the following parameters.

Expected Physical Properties
PropertyValue/RangeNotes
Appearance White to off-white powderAzlactone precursor is yellow; loss of color indicates successful hydrolysis.
Melting Point 190°C - 195°CComparable to parent compound (191-192°C) [1].
Stereochemistry (Z)-IsomerThe (Z)-isomer is thermodynamically favored during azlactone formation [2].
NMR Characterization ( NMR, 300 MHz, DMSO- )

The fluorine atom introduces coupling, splitting the aromatic signals.

  • 
     12.5 ppm (br s, 1H):  Carboxylic acid -OH.
    
  • 
     9.5 ppm (s, 1H):  Amide -NH.
    
  • 
     7.6 ppm (m, 2H):  Aromatic protons ortho to the alkene (coupled to F).
    
  • 
     7.2 ppm (s, 1H):  Vinyl proton (=CH). Diagnostic for the cinnamic double bond.
    
  • 
     7.1 ppm (m, 2H):  Aromatic protons meta to the alkene (coupled to F).
    
  • 
     2.0 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).

Troubleshooting & Optimization

  • Low Yield in Stage 1: Ensure Sodium Acetate is freshly fused. Water in the system hydrolyzes acetic anhydride to acetic acid, which is a poorer dehydrating agent.

  • Product is Yellow: Indicates incomplete hydrolysis (residual azlactone). Repeat the hydrolysis step with fresh acetone/water or add a catalytic amount of base (NaOH) followed by re-acidification.

  • Isomerization: Avoid excessive light exposure or prolonged heating beyond the protocol, which can promote

    
     isomerization.
    

References

  • Herbst, R. M.; Shemin, D. (1939). "Acetylglycine".[3] Organic Syntheses, 19, 1.

  • Crawford, M.; Little, W. T. (1959). "The Erlenmeyer synthesis of amino acids". Journal of the Chemical Society, 729-731.
  • Fuson, R. C.; Cleveland, E. A. (1940). "

    
    -Acetaminocinnamic Acid".[1][3][4] Organic Syntheses, 20, 1. 
    
  • Klar, B. et al. (2024).[5] "Structural Landscape of

    
    -Acetamidocinnamic Acid Cocrystals". Crystal Growth & Design. 
    

Sources

Application

Cell permeability assays for peptides containing P-Fluoro-A-acetamidocinnamic acid

Application Note: Permeability Profiling of Peptides Containing p-Fluoro- -acetamidocinnamic Acid - (p-F)Phe) Introduction & Strategic Significance The incorporation of p-Fluoro- -acetamidocinnamic acid (often referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Permeability Profiling of Peptides Containing p-Fluoro- -acetamidocinnamic Acid


-

(p-F)Phe)

Introduction & Strategic Significance

The incorporation of p-Fluoro-


-acetamidocinnamic acid  (often referred to as a fluorinated dehydro-phenylalanine derivative, or 

-

(p-F)Phe) into peptide backbones represents a sophisticated medicinal chemistry strategy. Unlike standard amino acids, this residue introduces three critical properties for drug development:
  • Conformational Constraint: The

    
    -unsaturation (cinnamic acid backbone) rigidifies the peptide, often inducing 
    
    
    
    -turns or
    
    
    -helical structures. This reduces the entropic penalty of folding and can shield polar backbone amides, significantly enhancing passive membrane permeability .
  • Metabolic Stability: The rigid double bond and the fluorine substitution protect the peptide from rapid proteolytic degradation by chymotrypsin-like enzymes.

  • Analytical "Handle": The para-fluorine atom serves as a highly specific probe for

    
    F NMR  and enhances ionization for LC-MS/MS , enabling label-free quantification in complex biological matrices.
    

This guide details the protocols for assessing the cell permeability of such peptides, moving from high-throughput artificial membrane screening (PAMPA) to gold-standard cellular models (Caco-2), with a focus on utilizing the unique physicochemical properties of the p-Fluoro-acetamidocinnamic moiety for detection.

Physicochemical Considerations & Detection

Before initiating biological assays, understand the detection advantages of your molecule:

  • UV Absorbance: The extended conjugation of the acetamidocinnamic acid moiety results in a red-shifted

    
     (typically ~280–300 nm) with higher extinction coefficients than standard Phenylalanine. This allows for sensitive UV detection in PAMPA.
    
  • 
    F NMR:  The fluorine atom provides a distinct singlet signal (typically -110 to -120 ppm relative to 
    
    
    
    ). This allows for direct quantification in cell lysates without extraction, avoiding recovery losses common with hydrophobic peptides.

Workflow Overview

The following diagram illustrates the logical flow for evaluating these peptides, prioritizing high-throughput screening before resource-intensive cell assays.

PeptidePermeabilityWorkflow Start Peptide Synthesis (p-Fluoro-acetamidocinnamic acid inc.) Solubility Solubility Check (PBS pH 7.4 + 1% DMSO) Start->Solubility PAMPA Tier 1: PAMPA (Passive Diffusion Screen) Solubility->PAMPA Decision Papp > 10^-6 cm/s? PAMPA->Decision Decision->Start No (Redesign) Caco2 Tier 2: Caco-2 Assay (Active + Passive Transport) Decision->Caco2 Yes (Proceed) Analysis Quantification (LC-MS/MS or 19F NMR) Caco2->Analysis Output Permeability Profile (Papp, Efflux Ratio) Analysis->Output

Caption: Hierarchical workflow for peptide permeability assessment, moving from physicochemical screening to biological validation.

Protocol 1: High-Throughput PAMPA (Tier 1)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal first step. It assesses passive diffusion solely based on the peptide's structural properties (e.g., the lipophilicity gained from the p-Fluoro group).

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).

  • Acceptor Plate: 96-well PTFE microtiter plate.

  • Membrane Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffer: PBS (pH 7.4).

  • Test Peptide: 10 mM stock in DMSO.

Step-by-Step Methodology
  • Preparation: Dilute the peptide stock to 50 µM in PBS (final DMSO < 1%). This concentration is chosen to ensure sufficient signal for UV detection, leveraging the high extinction coefficient of the acetamidocinnamic moiety.

  • Membrane Coating: Carefully dispense 5 µL of the DOPC/dodecane solution onto the filter membrane of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate/stabilize.

  • Loading:

    • Donor Wells: Add 150 µL of the 50 µM peptide solution.

    • Acceptor Wells: Add 300 µL of blank PBS.

  • Assembly & Incubation: Sandwich the plates (Donor on top of Acceptor). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Harvesting: Separate the plates. Transfer 100 µL from both donor and acceptor wells to UV-transparent plates.

  • Detection: Measure Absorbance at 290 nm (specific to the acetamidocinnamic chromophore).

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    are volumes,
    
    
    is filter area.

Protocol 2: Caco-2 Bidirectional Assay (Tier 2)

If the peptide shows promise in PAMPA (


 cm/s), proceed to Caco-2 cells to evaluate active transport  and efflux liability  (e.g., P-gp recognition).
Materials
  • Cells: Caco-2 cells (passage 40–60), cultured on Transwell® polycarbonate inserts (0.4 µm pore size) for 21 days.

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Internal Standard: Labetalol (high permeability marker) or Atenolol (low permeability marker).

Step-by-Step Methodology
  • TEER Measurement: Measure Transepithelial Electrical Resistance. Only use monolayers with TEER > 300

    
      to ensure tight junction integrity.
    
  • Equilibration: Wash cells twice with warm HBSS. Incubate for 30 min at 37°C.

  • Experiment Setup (Bidirectional):

    • Apical to Basolateral (A-B): Add peptide (10 µM in HBSS) to the Apical chamber (0.5 mL). Add blank HBSS to Basolateral (1.5 mL).

    • Basolateral to Apical (B-A): Add peptide (10 µM) to Basolateral. Add blank HBSS to Apical.

  • Incubation: Incubate at 37°C with orbital shaking (60 rpm).

  • Sampling: At

    
     and 
    
    
    
    min, remove 100 µL aliquots from the receiver compartment and replace with fresh warm buffer.
  • Sample Processing:

    • Mix samples 1:1 with Acetonitrile (containing internal standard) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min.

    • Collect supernatant for analysis.[1]

Analytical Detection: The "p-Fluoro" Advantage

Standard UV is often insufficient for cell lysates due to background. Here, we leverage the specific properties of the p-Fluoro-acetamidocinnamic acid residue.

Method A: LC-MS/MS (High Sensitivity)[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[2]

  • Ionization: ESI Positive Mode.

  • Transition: The p-Fluoro-acetamidocinnamic residue often produces a characteristic fragment ion. Optimize for the loss of the acetyl group or the cinnamic acid moiety.

    • Note: The fluorine atom increases lipophilicity, often improving retention on C18 compared to non-fluorinated analogs.

Method B: F NMR (Label-Free Specificity)
  • Application: Ideal for quantifying peptide stability and concentration in the donor compartment without extraction.

  • Setup: Add 10%

    
     to the sample. Use Trifluoroacetic acid (TFA) as an external chemical shift reference (-76.5 ppm).
    
  • Measurement: Acquire

    
    F spectra. The p-Fluoro signal will appear as a distinct singlet/multiplet around -110 to -120 ppm .
    
  • Benefit: This method is immune to background signals from cellular proteins or metabolites, as endogenous fluorine is virtually non-existent in biological systems.

Data Analysis & Interpretation

Summarize your findings using the following criteria.

ParameterValue RangeInterpretation

(A-B)

cm/s
High Permeability. Likely good oral bioavailability.

(A-B)

cm/s
Moderate Permeability. May require formulation enhancement.

(A-B)

cm/s
Low Permeability. The structural constraint is insufficient.
Efflux Ratio (ER)

Efflux Substrate. The peptide is likely pumped out by P-gp.
Recovery

High Non-Specific Binding. The hydrophobic cinnamic moiety may be sticking to the plastic. Add 0.1% BSA to the receiver plate.

Troubleshooting

  • Low Recovery: Peptides with acetamidocinnamic acid are hydrophobic. If mass balance is poor (<70%), use glass-coated plates or add 0.05% BSA to the receiver buffer to prevent adsorption.

  • Solubility Issues: The rigid backbone can lead to aggregation. Verify solubility in PBS using Dynamic Light Scattering (DLS) before the assay. If aggregation occurs, lower the concentration to 1–5 µM.

  • Instability: While the dehydro-residue confers stability, other residues might degrade. Always run a stability control (incubation with cell lysate) alongside the permeability assay.

References

  • Impact of Dehydroamino Acids on Peptide Structure & Stability Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides.[3] Source: PMC / NIH URL:[Link]

  • Optimizing Peptide Permeability Assays Title: Optimizing Peptide Permeability Assays: Insights from MDCK-MDR1 Models. Source: Resolian URL:[Link]

  • Fluorescent Amino Acids in Permeability Title: Fluorescent Amino Acid Initiated De Novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability.[4] Source: ChemRxiv URL:[Link][1][5]

  • Synthesis of Dehydroamino Acid Peptides Title: Towards a streamlined synthesis of peptides containing

    
    -dehydroamino acids.
    Source: PMC / NIH
    URL:[Link]
    

Sources

Method

Measuring the Metabolic Stability of P-Fluoro-α-acetamidocinnamic Acid In Vitro: An Application Note and Protocol

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of drug discovery and development, understanding a compound's metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a chemical entity to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early in vitro assessment of metabolic stability is an indispensable component of modern drug development, enabling the selection and optimization of drug candidates with favorable pharmacokinetic properties.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the metabolic stability of P-Fluoro-α-acetamidocinnamic Acid (PFAA), a compound of interest in organic synthesis, using established in vitro models.[4] We will delve into the theoretical underpinnings of in vitro metabolism, provide detailed, step-by-step protocols for assays using liver microsomes and S9 fractions, and outline the analytical methodologies for quantifying the parent compound and its potential metabolites.

The liver is the primary site of drug metabolism in the body.[5][6] In vitro models derived from the liver, such as microsomes and S9 fractions, offer a reliable and cost-effective means to predict in vivo hepatic clearance.[7][8][9] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6] The S9 fraction, a supernatant from the centrifugation of a liver homogenate, contains both microsomal and cytosolic enzymes, thereby encompassing both Phase I and Phase II metabolic activities.[1][8][10] Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions are conjugation reactions that increase the water solubility of the compound to facilitate its excretion.[2][5]

By incubating PFAA with these in vitro systems and monitoring its disappearance over time, we can determine key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[2] These parameters are crucial for predicting the in vivo hepatic clearance and bioavailability of the compound.[2][11]

Potential Metabolic Pathways of P-Fluoro-α-acetamidocinnamic Acid

Below is a diagram illustrating the potential metabolic pathways for PFAA:

Metabolic Pathway of PFAA PFAA P-Fluoro-α-acetamidocinnamic Acid PhaseI Phase I Metabolism (e.g., CYP450) PFAA->PhaseI Oxidation PFAA->PhaseI Hydrolysis PhaseII Phase II Metabolism (e.g., UGTs, SULTs) PFAA->PhaseII Conjugation Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated Hydrolyzed Hydrolyzed Metabolite (Amine) PhaseI->Hydrolyzed Hydroxylated->PhaseII Conjugation Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate

Caption: Potential metabolic pathways of P-Fluoro-α-acetamidocinnamic Acid.

Experimental Protocols

This section provides detailed protocols for assessing the metabolic stability of PFAA using liver microsomes and S9 fractions. The subsequent quantification of the parent compound is achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[16][17][18][19]

Liver Microsomal Stability Assay

This assay is designed to evaluate the Phase I metabolic stability of PFAA.

Materials:

  • P-Fluoro-α-acetamidocinnamic Acid (PFAA)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)

  • 96-well incubation plates

  • Centrifuge

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of PFAA in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare working solutions of PFAA and control compounds by diluting the stock solutions in phosphate buffer to the desired final concentrations (typically 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • On a 96-well plate, add the following to each well:

      • Phosphate Buffer

      • PFAA or control compound working solution

      • Pooled Human Liver Microsomes (final protein concentration typically 0.5 mg/mL)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" control wells. For the "no-cofactor" wells, add an equal volume of phosphate buffer.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard to the respective wells.

    • The 0-minute time point is prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Microsomal Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (PFAA, Microsomes, Buffer) Mix Mix Reagents in Plate Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate AddNADPH Add NADPH to Start Reaction PreIncubate->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Quench Quench Reaction at Time Points Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for the Liver Microsomal Stability Assay.

Liver S9 Fraction Stability Assay

This assay assesses both Phase I and Phase II metabolic stability.

Materials:

  • All materials from the Microsomal Stability Assay

  • Pooled Human Liver S9 Fraction

  • Phase II cofactors:

    • Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation

    • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation

    • (Optional) Glutathione (GSH) for glutathione conjugation

Protocol:

The protocol is similar to the microsomal stability assay with the following key differences:

  • Incubation Mixture: Use pooled human liver S9 fraction instead of microsomes (final protein concentration typically 1 mg/mL).

  • Cofactor Addition: In addition to the NADPH regenerating system, supplement the incubation mixture with the relevant Phase II cofactors (UDPGA and PAPS).

  • Controls: Include controls with only NADPH, only Phase II cofactors, and no cofactors to delineate the contributions of Phase I and Phase II enzymes.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Method:

  • Chromatographic Separation:

    • Use a suitable C18 column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of PFAA from potential metabolites and matrix components.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for PFAA and the internal standard.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both PFAA and the internal standard.[18]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of PFAA.

1. Calculation of Percent Remaining:

The percentage of PFAA remaining at each time point is calculated relative to the 0-minute time point.

2. Determination of In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the percent remaining of PFAA against time.

  • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

  • The in vitro half-life is then calculated using the following equation:

    • t½ = -0.693 / k

3. Calculation of Intrinsic Clearance (CLint):

Intrinsic clearance is the measure of the intrinsic ability of the liver to metabolize a drug.[2] It is calculated from the in vitro half-life using the following formula:

  • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Amount of Protein (mg))

Example Data Presentation:

Time (min)% PFAA Remainingln(% PFAA Remaining)
01004.605
5854.443
15604.094
30353.555
60102.303

Calculated Parameters:

ParameterValueUnits
Slope (k)-0.045min⁻¹
In Vitro t½ 15.4 min
CLint 90.1 µL/min/mg protein

Interpretation of Results:

The calculated CLint value can be used to classify the metabolic stability of PFAA. While classification schemes can vary, a general guideline is as follows:

  • Low Clearance: CLint < 20 µL/min/mg protein

  • Intermediate Clearance: 20 µL/min/mg protein ≤ CLint ≤ 100 µL/min/mg protein

  • High Clearance: CLint > 100 µL/min/mg protein

A high CLint value suggests that PFAA is rapidly metabolized, which may lead to low bioavailability in vivo. Conversely, a low CLint value indicates greater metabolic stability.

Conclusion

The in vitro metabolic stability assays described in this application note provide a robust and efficient framework for characterizing the metabolic fate of P-Fluoro-α-acetamidocinnamic Acid. By employing liver microsomes and S9 fractions, researchers can gain valuable insights into both Phase I and Phase II metabolism. The quantitative data generated from these assays, particularly the in vitro half-life and intrinsic clearance, are critical for making informed decisions in the drug discovery and development process. Early identification of metabolically unstable compounds allows for structural modifications to improve their pharmacokinetic profiles, ultimately increasing the probability of developing a successful therapeutic agent.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Google Books.
  • Di, L., & Obach, R. S. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. ResearchGate. [Link]

  • Di, L., & Obach, R. S. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. ResearchGate. [Link]

  • p-Fluoro-α-acetamidocinnamic Acid. Pharmaffiliates. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ResearchGate. [Link]

  • Di, L., & Obach, R. S. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. ResearchGate. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • The Role Of The Liver In Drug Metabolism. WFSA Virtual Library. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • What is the mechanism of Cinametic Acid?. Patsnap Synapse. [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. MDPI. [Link]

  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. Oxford Academic. [Link]

  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. PubMed. [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of P-Fluoro-A-acetamidocinnamic acid in organic solvents

The Technical Support Hub for p-Fluoro-α-acetamidocinnamic acid is generated below. This guide is structured to address the specific physicochemical challenges of this fluorinated dehydroamino acid, particularly for appl...

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Hub for p-Fluoro-α-acetamidocinnamic acid is generated below. This guide is structured to address the specific physicochemical challenges of this fluorinated dehydroamino acid, particularly for applications in asymmetric hydrogenation and peptide synthesis.

Technical Support Hub: p-Fluoro- -acetamidocinnamic Acid[1]

Status: Operational | Tier: L3 Engineering Support Subject: Solubility Optimization & Handling Protocols Compound ID: p-Fluoro-


-acetamidocinnamic acid (CAS: 111649-72-0 / Generic Parent CAS: 5469-45-4)[1]

Executive Technical Summary

The Solubility Paradox: p-Fluoro-


-acetamidocinnamic acid presents a classic "solubility conflict" common to dehydroamino acids. The rigid alkene backbone, combined with a strong hydrogen-bonding network (amide proton donor + carboxylic acid acceptor) and the lipophilic fluorophenyl group, creates a high lattice energy crystal structure (MP ~190°C).
  • The Challenge: It requires polar protic solvents to disrupt the crystal lattice, yet these solvents (like alcohols) can compete with catalysts or cause side reactions (esterification) at high temperatures.

  • The Solution: Success relies on "Solvent Windowing"—identifying the precise temperature and concentration range where the compound remains dissolved without triggering aggregation or chemical degradation.[1]

Solvent Compatibility Matrix

Quick-reference guide for solvent selection based on application.

Solvent ClassSolventSolubility Rating (25°C)Application SuitabilityTechnical Notes
Alcohols Methanol (MeOH) High (~100 mg/mL)Primary Choice Best for Hydrogenation.[1] Warning: Risk of methyl ester formation if heated >50°C for prolonged periods.[1]
Ethanol (EtOH) Moderate (~50 mg/mL)Secondary ChoiceSafer than MeOH regarding toxicity, but lower solubility.[1] Requires gentle heating (40°C) to initiate dissolution.[1]
Isopropanol (IPA) LowAnti-SolventUsed to force precipitation during purification.[1]
Polar Aprotic DMF / DMSO Very HighSynthesis OnlyExcellent solubility but difficult to remove.[1] Avoid for Hydrogenation (can poison Rh/Ru catalysts).[1]
Ethers THF ModerateCo-solventGood for mixed-solvent systems.[1] Ensure peroxide-free.
Aqueous Water (Cold) InsolubleWashingUsed to remove inorganic salts.[1]
Water (Boiling) HighRecrystallizationSolubility drops sharply upon cooling (ideal for purification).[1]

Troubleshooting Guides (FAQs)

Module A: Dissolution Issues for Asymmetric Hydrogenation

Q: "I am trying to dissolve the substrate in Methanol for Rh-catalyzed hydrogenation, but it remains cloudy. Can I heat it?"

A: Yes, but you must adhere to a Thermal Ceiling .[1] The cloudiness is likely due to micro-crystalline aggregates that persist because of the high lattice energy of the fluorinated phenyl ring.

  • The Fix: Heat the mixture to 45–50°C under an inert atmosphere (Nitrogen/Argon) for 15 minutes. This creates a supersaturated solution.[1]

  • Critical Constraint: Do NOT exceed 60°C. At higher temperatures in methanol, the carboxylic acid moiety can undergo Fischer esterification, converting your substrate into the methyl ester impurity (detectable by TLC/HPLC).

  • Pro-Tip: If the solution remains cloudy, filter it through a 0.45 µm PTFE syringe filter while warm. The hydrogenation reaction is often faster than the rate of reprecipitation.[1]

Module B: Reactor Precipitation

Q: "The compound dissolved initially, but precipitated inside the hydrogenation reactor during the reaction. Why?"

A: This is a Solubility Hysteresis failure.[1] You likely dissolved it hot, but the reactor walls were cold. As the solution hit the cold steel, the compound crashed out.

  • The Fix:

    • Pre-warm the reactor to the reaction temperature (e.g., 35–40°C) before injection.

    • Use a Co-solvent: Add 10–20% THF or Dichloromethane (DCM) to your Methanol solution.[1] These solvents disrupt the pi-stacking of the fluorophenyl rings more effectively than pure alcohol.

    • In-Situ Salt Formation: Add 1.0 equivalent of Triethylamine (TEA) .[1] This deprotonates the carboxylic acid, converting the substrate into its triethylammonium salt, which is vastly more soluble in organic solvents. Note: Verify your catalyst is compatible with basic conditions.[1]

Module C: Purification & Recrystallization

Q: "How do I purify the starting material? It seems to oil out or form a gel." [1]

A: Gelling indicates trapped solvent within the hydrogen-bonding network.[1] You need a High-Gradient Thermal Recrystallization .[1]

  • Protocol:

    • Suspend the crude solid in Water/Acetone (3:1) .

    • Heat to boiling until fully dissolved.

    • Slowly add water until a faint turbidity persists at boiling.

    • Add a drop of acetone to clear it.[1]

    • Allow to cool to Room Temperature slowly (over 2 hours). Do not use an ice bath immediately; shock-cooling traps impurities and causes oiling.[1]

Visualized Workflows

Diagram 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific constraint.

SolubilityDecision start START: Select Solvent for p-Fluoro-α-acetamidocinnamic Acid app_check What is the Application? start->app_check hydrogenation Asymmetric Hydrogenation app_check->hydrogenation synthesis General Synthesis / Coupling app_check->synthesis purification Purification / Recrystallization app_check->purification meoh_check Try Methanol (Degassed) hydrogenation->meoh_check dmf_check Use DMF or NMP synthesis->dmf_check water_acetone Water/Acetone (3:1) Reflux purification->water_acetone dissolved_h Dissolved? meoh_check->dissolved_h heat_check Heat to 45°C dissolved_h->heat_check No proceed_h Proceed to Reaction dissolved_h->proceed_h Yes cosolvent Add 20% THF or DCM heat_check->cosolvent Still Cloudy base_add Add 1.0 eq Triethylamine (Check Catalyst Compatibility) cosolvent->base_add Precipitates base_add->proceed_h

Caption: Logic flow for solvent selection based on downstream application constraints.

Diagram 2: "Zero-Crash" Hydrogenation Preparation Protocol

A self-validating workflow to ensure the substrate remains in solution from the weigh boat to the reactor.

HydrogenationPrep step1 1. Weigh Substrate (Solid) step2 2. Solvent Addition (MeOH + 10% THF) step1->step2 step3 3. Thermal Dissolution (45°C, Inert Gas) step2->step3 step4 4. Visual Check (Must be Clear) step3->step4 step4->step3 Cloudy (Repeat) step5 5. Syringe Transfer (Pre-warmed Syringe) step4->step5 Clear step6 6. Reactor Injection (Reactor Wall > 35°C) step5->step6

Caption: Step-by-step protocol to prevent "cold-shock" precipitation during reactor loading.

References & Authority

  • Herbst, R. M., & Shemin, D. (1939).[1]

    
    -Acetaminocinnamic Acid.[1][2][3][4][5] Organic Syntheses, 19, 1. 
    
    • Foundational text on the synthesis and hydrolysis properties of acetamidocinnamic acids, establishing the water-solubility temperature dependence.

  • Sigma-Aldrich. (n.d.).[1]

    
    -Acetamidocinnamic acid Product Specification. 
    
    • Source of physical property data (solubility in MeOH: 100mg/mL) and safety classifications.

  • Brown, J. M., & Chaloner, P. A. (1982).[1][6] The mechanism of asymmetric homogeneous hydrogenation.[1][6] Rhodium complexes formed by dehydroamino-acids. Journal of the Chemical Society, Perkin Transactions 2.[6]

    • Authoritative study on the coordination chemistry of acetamidocinnamic acids in solution, supporting the "Solubility Hysteresis" and complexation behavior.

  • Li, X., et al. (2021).[1][7] Solubility Determination and Preferential Solvation. Journal of Molecular Liquids.

    • Provides the theoretical basis for using mixed-solvent systems (e.g., Alcohol + THF) to overcome solubility limits in rigid amide structures.

Sources

Optimization

Technical Support Center: Troubleshooting Asymmetric Hydrogenation of p-Fluoro-α-acetamidocinnamic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Rhodium-catalyzed asymmetric hydrogenation of p-fluoro-α-acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Rhodium-catalyzed asymmetric hydrogenation of p-fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0)[1]. Achieving high enantiomeric excess (ee) in this transformation requires precise control over the catalytic cycle and reaction engineering.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the logic tree below to isolate the root cause of your enantioselectivity drop.

TroubleshootingTree Start Issue: Low ee (<90%) in p-Fluoro-a-ACA Hydrogenation CheckO2 1. Is the system strictly anaerobic? (O2 < 5 ppm) Start->CheckO2 FixO2 Action: Degas solvent (Freeze-Pump-Thaw) Purge H2 lines CheckO2->FixO2 No CheckPress 2. Is H2 pressure too high? (Halpern kinetics) CheckO2->CheckPress Yes FixO2->CheckPress FixPress Action: Lower H2 pressure (e.g., to 1 atm) to favor major enantiomer pathway CheckPress->FixPress Yes CheckSolvent 3. Are you using a protic solvent (e.g., MeOH, EtOH)? CheckPress->CheckSolvent No FixPress->CheckSolvent FixSolvent Action: Switch to MeOH or add protic additives CheckSolvent->FixSolvent No Success Result: Optimal Enantioselectivity (>95% ee) CheckSolvent->Success Yes FixSolvent->Success

Caption: Troubleshooting logic tree for resolving low enantioselectivity in Rh-catalyzed hydrogenation.

Quick Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does increasing hydrogen pressure decrease my enantiomeric excess (ee)? A1: This is a classic manifestation of the Halpern mechanism (the "anti-lock-and-key" model)[2]. In Rh-catalyzed hydrogenations of dehydroamino acids, the substrate and catalyst form two rapidly interconverting diastereomeric adducts. Counterintuitively, the minor (less stable) adduct undergoes oxidative addition of H₂ much faster than the major adduct[3]. At low H₂ pressure, the reaction channels through this highly reactive minor adduct, yielding high ee. If you increase H₂ pressure, the rate of oxidative addition for the major adduct increases, allowing this unselective pathway to compete and thereby eroding the overall ee[4].

Q2: My ee dropped suddenly from 95% to 60% using the same catalyst batch. What happened? A2: A sudden drop in ee without a change in parameters almost always points to oxygen contamination. Rh(I)-phosphine complexes are highly sensitive to O₂. Oxidation of the chiral phosphine ligand (e.g., DIPAMP, BINAP, or MonoPhos) generates phosphine oxides, which do not induce the same chiral environment, leading to a non-selective, racemic background reduction[5]. Ensure your Schlenk lines and solvents are strictly anaerobic.

Q3: How does the p-fluoro substituent affect the reaction compared to standard α-acetamidocinnamic acid? A3: The p-fluoro group is electron-withdrawing via induction, which subtly alters the electron density of the alkene and the coordinating amide oxygen. Electronic effects on the aromatic ring of the substrate can shift the equilibrium between the major and minor Rh-adducts[3]. You may need to fine-tune the electronic properties of your chiral ligand (e.g., using electron-rich phosphines) to restore optimal binding kinetics and maximize the energetic difference between the competing transition states[3].

Q4: Why do protic solvents (like Methanol) outperform aprotic solvents (like DCM) in this reaction? A4: Protic solvents stabilize the highly polar transition states during the oxidative addition and subsequent migratory insertion steps. Furthermore, solvents like MeOH or EtOH/H₂O mixtures participate in hydrogen bonding with the acetamido group of the substrate, locking it into the optimal conformation for enantioface-differentiating coordination to the Rh center[6].

Mechanistic Pathway: The Halpern Kinetics

To understand how to fix your reaction, you must understand the bifurcated pathway of the catalyst.

HalpernMechanism Rh [Rh(Chiral Ligand)]+ + p-Fluoro-a-ACA MajAdduct Major Diastereomer (More Stable Adduct) Rh->MajAdduct Favored Equilibrium MinAdduct Minor Diastereomer (Less Stable Adduct) Rh->MinAdduct Unfavored Equilibrium MajTS Slow Oxidative Addition (High Activation Energy) MajAdduct->MajTS +H2 MinTS Fast Oxidative Addition (Low Activation Energy) MinAdduct->MinTS +H2 MinProd Minor Enantiomer (Low ee Contributor) MajTS->MinProd MajProd Major Enantiomer (High ee Target) MinTS->MajProd

Caption: The anti-lock-and-key Halpern mechanism dictating enantioselectivity.

Step-by-Step Experimental Protocols
Protocol A: Rigorous Anaerobic Setup & Kinetic Profiling

Objective: Eliminate O₂-induced ligand oxidation and optimize H₂ mass transfer to restore baseline ee.

  • Solvent Degassing: Transfer 10 mL of anhydrous Methanol (HPLC grade) into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen to ensure complete removal of dissolved O₂.

  • Catalyst Preparation (Inside Glovebox): Weigh 1.0 mol% of the [Rh(COD)(Chiral Ligand)]BF4 precatalyst and transfer it to a specialized high-pressure hydrogenation vial.

  • Substrate Loading: Add 1.0 mmol of p-fluoro-α-acetamidocinnamic acid to the vial.

  • Purging the Reactor: Seal the vial, remove it from the glovebox, and connect it to the hydrogenation manifold. Purge the lines with ultra-pure H₂ gas (99.999%) three times.

  • Reaction Execution: Inject the degassed solvent. Pressurize the reactor to exactly 1 atm (or your optimized low pressure) of H₂. Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

  • Self-Validation: Stop the reaction at 10% conversion and 100% conversion. If the ee at 10% is significantly higher than at 100%, you have a substrate depletion/H₂ mass transfer issue. If both are low, the catalyst batch is compromised.

Protocol B: Catalyst Screening and ee Determination via Chiral HPLC

Objective: Quantify enantioselectivity accurately without peak broadening.

  • Sample Prep: Filter the crude reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the Rh catalyst.

  • Derivatization: To improve peak resolution, convert the free acid to a methyl ester using trimethylsilyldiazomethane (TMSCHN₂) in a toluene/methanol mixture until the solution turns yellow[7].

  • Chiral HPLC: Inject the sample onto a chiral stationary phase column. Use a mobile phase of Hexane:Isopropanol (typically 80:20) at a flow rate of 1.0 mL/min with UV detection at 254 nm[7].

  • Analysis: Calculate ee using the formula: %ee = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

Quantitative Data & Benchmarking

Use the following table to benchmark your reaction conditions against expected outcomes based on established mechanistic principles.

VariableConditionTypical Effect on eeMechanistic Rationale
H₂ Pressure 1 atm vs. 50 atmHigh ee at 1 atm; Drops at 50 atmHigh pressure accelerates the non-selective major adduct pathway, bypassing the highly selective minor adduct[4].
Solvent MeOH vs. THF>90% in MeOH; <80% in THFProtic solvents stabilize the polar transition state and H-bond with the substrate's acetamido group[6].
Temperature 25°C vs. 60°CHigher ee at 25°CLower temperatures maximize the

between competing diastereomeric transition states.
Agitation 200 rpm vs 1000 rpmHigher ee at 1000 rpmPrevents localized H₂ starvation at the gas-liquid interface, which can artificially alter the kinetic regime.
References
  • Asymmetric Hydrogenation of α-Acetamidocinnamic Acid with Chiral Rhodium Complexes of DIOP and BPPM on Charcoal Source: Chemical & Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Carbohydrate Phosphinites as Practical Ligands in Asymmetric Catalysis: Electronic Effects and Dependence of Backbone Chirality in Rh-Catalyzed Asymmetric Hydrogenations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Monodentate, Supramolecular and Dynamic Phosphoramidite Ligands Based on Amino Acids in Asymmetric Hydrogenation Reactions Source: Universiteit van Amsterdam (UvA-DARE) URL:[Link]

  • Nanostructured Biomimetic Catalysts for Asymmetric Hydrogenation of Enamides using Molecular Imprinting Technology Source: PMC (National Institutes of Health) URL:[Link]

  • PipPhos and MorfPhos: Privileged Monodentate Phosphoramidite Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • p-Fluoro-α-acetamidocinnamic Acid | Chemical Name : 2-(Acetylamino)-3-(4-fluorophenyl) Source: Pharmaffiliates URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for P-Fluoro-A-acetamidocinnamic acid synthesis

Technical Support Center: p-Fluoro- -acetamidocinnamic Acid Synthesis Topic: Optimization & Troubleshooting for Erlenmeyer-Plöchl Azlactone Synthesis Target Molecule: (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: p-Fluoro- -acetamidocinnamic Acid Synthesis

Topic: Optimization & Troubleshooting for Erlenmeyer-Plöchl Azlactone Synthesis Target Molecule: (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid CAS: 393-33-9 (related Azlactone: 393-32-8)

Introduction: The Synthetic Strategy

Welcome to the technical guide for synthesizing p-fluoro-


-acetamidocinnamic acid. This molecule is a critical precursor for p-fluoro-L-phenylalanine, a non-natural amino acid used in protein engineering and medicinal chemistry (e.g., as a probe for 

F NMR studies).

The synthesis relies on the Erlenmeyer-Plöchl Azlactone Synthesis , a robust pathway involving the condensation of p-fluorobenzaldehyde with


-acetylglycine (aceturic acid) in acetic anhydride, mediated by a base (typically Sodium Acetate).
Visual Workflow: The Reaction Pathway

ReactionPathway Start p-Fluorobenzaldehyde + N-Acetylglycine Reagents Ac2O / NaOAc (Dehydration) Start->Reagents Intermediate Azlactone Intermediate (4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one) Reagents->Intermediate Perkin Condensation (- 2 H2O) Hydrolysis Hydrolysis (Acetone/H2O, Reflux) Intermediate->Hydrolysis Ring Opening Product Target Product (p-Fluoro-α-acetamidocinnamic acid) Hydrolysis->Product Yield: ~65-80%

Figure 1: The sequential conversion of p-fluorobenzaldehyde to the target acid via the oxazolone (azlactone) intermediate.

Module 1: Optimized Experimental Protocol

Status: Validated for Laboratory Scale (0.1 - 0.5 mol)

Do not rely on generic molar ratios. The p-fluoro substituent exerts an inductive electron-withdrawing effect, making the aldehyde carbonyl more electrophilic than benzaldehyde, but the reaction is sensitive to water.

Reagents & Stoichiometry
ComponentRoleMolar Equiv.Critical Quality Attribute

-Acetylglycine
Nucleophile1.0Must be dry; moisture hydrolyzes

.

-Fluorobenzaldehyde
Electrophile1.2 - 1.5Check for benzoic acid crystals. Impurity kills yield.
Sodium Acetate (Anhydrous) Base/Catalyst0.75MUST be fused/anhydrous. Trihydrate (

) will fail.
Acetic Anhydride (

)
Solvent/Dehydrant3.0 - 4.0Excess required to drive equilibrium.
Step-by-Step Procedure
  • Preparation: Grind 30g of anhydrous Sodium Acetate (

    
    ) immediately before use to maximize surface area.
    
  • Charging: In a 1L round-bottom flask (or Erlenmeyer), combine

    
     mol 
    
    
    
    -acetylglycine,
    
    
    mol p-fluorobenzaldehyde, and
    
    
    mol fused
    
    
    .
  • Solvation: Add

    
     mol Acetic Anhydride.
    
  • Reaction (The "Liquefaction"): Warm the mixture on a steam bath or oil bath (

    
    ). The slurry will dissolve into a clear yellow/orange solution.
    
  • Reflux: Once dissolved, reflux gently (

    
    ) for 1 to 2 hours . Do not over-cook; tar formation increases exponentially after 2 hours.
    
  • Crystallization: Cool the mixture to room temperature, then place in a refrigerator (

    
    ) overnight. The azlactone will crystallize as a solid yellow mass.[1]
    
  • Isolation of Azlactone: Break up the solid mass with cold water (

    
    ). Filter on a Büchner funnel. Wash thoroughly with cold water to remove 
    
    
    
    and sodium salts.
  • Hydrolysis (Ring Opening):

    • Suspend the crude azlactone in a mixture of Acetone (

      
      ) and Water (
      
      
      
      ).
    • Reflux for 4 hours.[1][2] The solid will dissolve and eventually reprecipitate or remain in solution depending on concentration.

    • Distill off the acetone.[1] The free acid will precipitate from the remaining aqueous phase.

    • Recrystallize from ethanol or water/acetone.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing halogenated cinnamic acids.

Q1: My reaction mixture turned into a solid, un-stirrable "brick" during reflux. Is it ruined?

Diagnosis: This is actually a sign of success, but premature precipitation. The azlactone product is less soluble than the starting materials. The Fix:

  • Immediate: Stop the stirrer. Add a small volume of hot acetic anhydride if it happens early. If it happens at the end, simply proceed to the cooling step.

  • Prevention: Use an overhead mechanical stirrer (impeller) rather than a magnetic stir bar. Magnetic bars cannot handle the torque of the slurry.

Q2: The yield is significantly low (<40%). What went wrong?

Diagnosis: The most common culprit is water .

  • Mechanism: Water hydrolyzes acetic anhydride to acetic acid. Acetic acid is not a strong enough dehydrating agent to close the oxazolone ring or drive the Perkin condensation.

  • The Fix: Ensure your Sodium Acetate is fused .[2][3] Heat

    
     in a ceramic dish with a Bunsen burner until it melts, boils off water, and resolidifies into a white crust. Grind this crust and use immediately.
    
Q3: The product is dark brown/black instead of yellow. Purity is low.

Diagnosis: Thermal degradation (polymerization) or oxidation of the aldehyde. The Fix:

  • Temperature Control: Do not exceed

    
    . The reaction is exothermic once it starts.
    
  • Aldehyde Quality: p-Fluorobenzaldehyde oxidizes to p-fluorobenzoic acid over time. Wash your starting aldehyde with mild bicarbonate solution and distill it if it looks cloudy or has crystals before starting the reaction.

Q4: I cannot get the Azlactone to hydrolyze to the Acid.

Diagnosis: The azlactone ring is stable in neutral water. The Fix:

  • Catalysis: While boiling water/acetone works eventually, adding a catalytic amount of Sodium Acetate or conducting the hydrolysis in 1% NaOH (followed by acidification with HCl) is much faster.

  • Visual Cue: The azlactone is usually yellow. The hydrolyzed acetamidocinnamic acid is usually off-white or pale yellow. If the solid remains bright yellow, hydrolysis is incomplete.

Module 3: Decision Logic for Troubleshooting

Use this logic tree to diagnose experimental failures in real-time.

TroubleshootingTree Problem Identify Issue Issue1 Low Yield / No Precipitate Problem->Issue1 Issue2 Dark/Tarry Product Problem->Issue2 Issue3 Product MP is Wrong Problem->Issue3 CheckWater Check Reagents for H2O (Did you fuse NaOAc?) Issue1->CheckWater CheckTemp Check Reflux Temp (>130°C?) Issue2->CheckTemp CheckIso Isomerization Issue? (Z vs E) Issue3->CheckIso Action1 Action: Dry reagents, increase Ac2O ratio CheckWater->Action1 Action2 Action: Reduce Temp, Purify Aldehyde CheckTemp->Action2 Action3 Action: Recrystallize (Ethanol) CheckIso->Action3

Figure 2: Diagnostic logic for common synthetic failures.

Module 4: Analytical Data Reference

When characterizing your product, use these reference values to validate synthesis.

ParameterExpected ValueNotes
Appearance White to pale yellow needlesDeep yellow indicates azlactone contamination.
Melting Point

Sharp MP indicates high purity.
Solubility Soluble in Ethanol, Acetone.Insoluble in cold water.

F NMR

Distinct singlet (decoupled) relative to

.

References

  • Herbst, R. M.; Shemin, D. "

    
    -Acetaminocinnamic Acid." Organic Syntheses, Coll.[1][4] Vol. 2, p. 1 (1943); Vol. 19, p. 1 (1939). 
    
  • Crawford, M.; Little, W. T. "The Erlenmeyer synthesis of azlactones with specific reference to the condensation of acetylglycine with p-substituted benzaldehydes." Journal of the Chemical Society, 1959, 729-731.
  • Fuson, R. C.; Cleveland, E. A. "Azlactone of

    
    -Acetaminocinnamic Acid." Organic Syntheses, Coll.[1][4] Vol. 2, p. 489 (1943). 
    
  • Gelb, M. H.; Sligar, S. G.; Nambiar, K. P. "Fluoro-substituted amino acids: Synthesis and application to mechanistic studies." Biochemistry, 1985, 24, 1813-1817.

Sources

Optimization

Technical Support Center: Storage and Stability of p-Fluoro-α-acetamidocinnamic Acid

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of p-Fluoro-α-acetamidocinnamic acid. While specific degradation data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of p-Fluoro-α-acetamidocinnamic acid. While specific degradation data for this exact molecule is not extensively published, the principles outlined here are derived from established knowledge of closely related cinnamic acid derivatives and fine chemical handling protocols. This document provides a framework for diagnosing, troubleshooting, and preventing degradation during storage and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability of p-Fluoro-α-acetamidocinnamic acid.

Q1: What are the ideal storage conditions for solid p-Fluoro-α-acetamidocinnamic Acid? A1: Solid p-Fluoro-α-acetamidocinnamic acid should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is typically 2-8°C to minimize thermal degradation.[2] The container should be tightly sealed to protect against moisture and oxygen. For long-term storage, placing the tightly sealed container inside a desiccator and purging with an inert gas like argon or nitrogen is best practice.[3][4]

Q2: I've noticed the powder has changed color from white/off-white to yellow or brown. What does this indicate? A2: Discoloration often signifies chemical degradation.[4] For cinnamic acid derivatives, this can be due to oxidation of the molecule or the formation of conjugated polymeric impurities. Exposure to light (photodegradation) or oxygen are common triggers for such changes.[4][5] The material should be re-analyzed for purity before use.

Q3: My compound is showing poor solubility in methanol compared to a fresh batch. What could be the cause? A3: A decrease in solubility is a strong indicator of polymerization. Cinnamic acid derivatives are known to polymerize through radical mechanisms, especially when exposed to heat, light, or oxygen.[4] The resulting polymer is typically insoluble in common organic solvents, leading to the observed issue.[4]

Q4: What are the primary chemical risks to this compound's stability? A4: The core structure of p-Fluoro-α-acetamidocinnamic acid contains two main areas of reactivity: the carbon-carbon double bond and the conjugated aromatic system. The primary risks are:

  • Polymerization: Initiated by radicals, heat, or UV light, affecting the double bond.[4]

  • Photodegradation: UV light can cause trans-cis isomerization across the double bond or photo-oxidative degradation.[5]

  • Oxidation: The acrylic acid side chain is susceptible to oxidative cleavage.[5]

  • Hydrolysis: While generally stable, extreme pH and high temperatures could potentially lead to hydrolysis of the acetamido group, although this is less common under standard conditions.[5]

Q5: How should I handle the compound when taking a sample from the main container? A5: To maintain the integrity of the bulk material, handling should be performed quickly in a controlled environment. If the material is hygroscopic, work in a glove box or under a stream of dry, inert gas.[3] Use clean, dry spatulas. After sampling, promptly and securely reseal the container, and if applicable, purge the headspace with nitrogen or argon before returning it to its proper storage location.[2] This minimizes the introduction of atmospheric moisture and oxygen.

Section 2: Troubleshooting Guide: Diagnosing and Mitigating Degradation

This guide provides a systematic approach to identifying and resolving common stability issues.

Observed Issue Potential Cause(s) Recommended Action & Mitigation Strategy
Discoloration (Yellowing/Browning), Clumping, or Change in Crystal Form 1. Oxidation: Reaction with atmospheric oxygen.[4]2. Photodegradation: Exposure to UV or ambient light.[5]3. Moisture Absorption: The material may be hygroscopic, leading to clumping and hydrolysis.[3]Investigation: • Compare the material to a fresh lot or a retained sample.• Review storage logs for temperature excursions or light exposure.Mitigation:Short-Term: Ensure the container is tightly sealed and wrapped in aluminum foil or stored in an amber vial.[2][4]• Long-Term: Aliquot the material into smaller, single-use vials. Store under an inert atmosphere (nitrogen or argon) in a desiccator at 2-8°C.[3]
Reduced Purity or Additional Peaks in Analytical Chromatography (e.g., HPLC) 1. Polymerization: Formation of higher molecular weight species.[4]2. Isomerization: Conversion from the trans to the cis isomer upon light exposure.[5]3. Hydrolysis/Oxidation: Formation of smaller, related impurities.[5]Investigation: • Perform HPLC analysis with a photodiode array (PDA) detector to compare UV spectra of the new peaks against the parent compound.[6]• Consider LC-MS to identify the mass of the impurities.Mitigation: • If polymerization is suspected, re-purify the material if possible (e.g., by recrystallization), though prevention is far more effective.• For solutions, prepare them fresh. If a stock solution must be stored, filter it, store it at 2-8°C protected from light, and use it within two weeks.[2] Avoid repeated freeze-thaw cycles.[2]
Inconsistent Experimental Results or Reduced Potency 1. Significant Degradation: The concentration of the active parent compound has decreased.2. Formation of Inhibitory Degradants: The degradation products may interfere with the intended biological or chemical reaction.Investigation: • Re-qualify the material by determining its purity via a validated, stability-indicating HPLC method (see Protocol 3.3).• Run a functional assay comparing the suspect material to a new, certified lot.Mitigation: • Discard the degraded material according to safety protocols.[7]• Implement the stringent storage and handling procedures outlined in this guide (see Protocol 3.1) for all new materials.

Section 3: Protocols for Stability Assessment & Handling

These protocols provide detailed, field-proven methodologies for ensuring the integrity of your p-Fluoro-α-acetamidocinnamic acid.

Protocol 3.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Log the date of receipt and the manufacturer's lot number.

  • Aliquoting: If the quantity is large, immediately aliquot the material into smaller, appropriately sized amber glass vials inside a fume hood or glovebox. This prevents repeated exposure of the bulk supply to the atmosphere.

  • Inert Atmosphere: Before sealing each aliquot, flush the vial's headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Tightly cap the vials. For extra protection against moisture ingress, wrap the cap and neck with Parafilm®.

  • Storage: Place the sealed vials inside a labeled, light-blocking secondary container (e.g., a small box). Store this container in a refrigerator at 2-8°C.[2] If the material is particularly sensitive, place the secondary container within a desiccator inside the refrigerator.

  • Sampling: When a sample is needed, remove one aliquot vial from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Usage: Once opened, weigh out the required amount quickly and reseal the vial immediately. If not using the entire aliquot, consider purging the headspace with inert gas again before re-storage.

Protocol 3.2: Forced Degradation (Stress Testing) Protocol

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][8]

  • Preparation: Prepare a stock solution of p-Fluoro-α-acetamidocinnamic acid at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Withdraw a sample, cool, and neutralize with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.[5][6]

  • Thermal Degradation:

    • Solid: Place ~10 mg of solid powder in a vial and heat at 80°C for 48 hours.[5] Dissolve in the mobile phase for analysis.

    • Solution: Heat the stock solution at 60°C for 48 hours.[5]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6] Also, test a control sample shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Protocol 3.3: Stability-Indicating HPLC-UV Method

This method serves as a starting point for the separation of p-Fluoro-α-acetamidocinnamic acid from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a PDA detector and monitor at the compound's absorbance maxima (e.g., scan from 220-400 nm). Cinnamic acid derivatives typically have strong absorbance around 280-320 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Section 4: Visualizing Degradation Pathways & Workflows

Diagram 1: Key Environmental Stressors and Degradation Pathways

cluster_main p-Fluoro-α-acetamidocinnamic Acid cluster_stressors Environmental Stressors cluster_products Potential Degradation Products Compound Parent Compound (Stable Form) Light UV/Visible Light Light->Compound Photo-isomerization Isomer Cis-Isomer Light->Isomer Heat Elevated Temperature Heat->Compound Polymerization Polymer Insoluble Polymer Heat->Polymer Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation / Polymerization Oxygen->Polymer Oxidation Oxidized Fragments (e.g., Aldehydes, Carboxylic Acids) Oxygen->Oxidation Moisture Humidity Moisture->Compound Hydrolysis (minor) Hydrolysis Hydrolysis Products Moisture->Hydrolysis

Caption: Key environmental stressors leading to potential degradation.

Diagram 2: Workflow for Investigating Compound Degradation

A Suspicion of Degradation (e.g., color change, poor results) B Review Storage & Handling Records (Temp logs, light exposure, handling procedure) A->B C Perform Analytical Chemistry (HPLC-UV/PDA, LC-MS) B->C D Compare to Certificate of Analysis and/or Reference Standard C->D E Purity within Specification? D->E F Material is Acceptable for Use (Continue with caution, monitor closely) E->F Yes G Identify Degradation Products (Use forced degradation data & MS) E->G No H Implement Corrective Actions (Discard material, revise storage protocols) G->H I Document Findings & Communicate to Team H->I

Caption: Workflow for investigating suspected compound degradation.

Section 5: Summary of Storage Recommendations

Parameter Recommendation Rationale Reference
Temperature 2-8°C (Refrigerated)Slows the rate of thermal degradation and potential polymerization.[2]
Light Protect from light (Amber vials / foil)Prevents photo-isomerization and photo-oxidative degradation.[2][4][5]
Atmosphere Tightly sealed; Inert gas (Ar, N₂) for long-term storageExcludes oxygen and moisture, which are key initiators of oxidation, polymerization, and hydrolysis.[3][4]
Moisture Store in a desiccated environmentPrevents clumping and potential hydrolysis.[3][10]
Container Tightly sealed, inert glass vials (e.g., amber glass)Ensures chemical inertness and protection from environmental factors.[11]
Handling Equilibrate to room temp before opening; minimize atmospheric exposurePrevents condensation of moisture onto the cold solid and limits ingress of O₂/H₂O.[10]

Section 6: References

  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Vertex AI Search.

  • Procedure for handling and storage of raw and packaging materials. (2024, January 26). The Pharmavision.

  • Preventing polymerization of cinnamic acid derivatives during synthesis. Benchchem.

  • p-Fluoro-α-acetamidocinnamic Acid. Pharmaffiliates.

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). Benchchem.

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. PMC.

  • Precautions For The Use And Storage Of Fine Chemicals. (2025, April 14). orchid-chem.com.

  • Safety Data Sheet: Cinnamic acid methyl ester. Carl ROTH.

  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical metho. (2021, June 13). ScienceDirect.

  • stability and degradation profile of trans-3,4-Difluorocinnamic acid. Benchchem.

  • How to Store Reagents. University of Rochester Chemistry.

  • Cinnamic acid for synthesis 140-10-3. Sigma-Aldrich.

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12). ResearchGate.

  • Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. (2011, January 15). PubMed.

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023, September 1). MDPI.

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.

  • Pittcon Preview: Methods for Detecting and Characterizing PFAS in the Environment. (2026, March 3). Chromatography Online.

  • Analytical Methods. RSC Publishing.

  • Poonam Kasar. (2025, August 13). International Journal of Pharmaceutical Sciences.

  • α-Acetamidocinnamic acid. Chemicalbook.

  • Chemical Properties of «alpha»-Acetamidocinnamic acid (CAS 5469-45-4). Cheméo.

  • a-Acetamidocinnamic acid 98 5469-45-4. Sigma-Aldrich.

  • 4-Acetamidocinnamic acid | 7152-04-7. Fisher Scientific.

  • Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways. (2025, August 6). ResearchGate.

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.

  • alpha-Acetamidocinnamic acid(5469-45-4). ChemicalBook.

  • Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties. PMC.

Sources

Troubleshooting

Side reactions to avoid in the synthesis of P-Fluoro-A-acetamidocinnamic acid

Technical Support Center: Synthesis of p-Fluoro- -acetamidocinnamic Acid Executive Summary This guide addresses the technical challenges in synthesizing p-fluoro- -acetamidocinnamic acid via the Erlenmeyer-Plöchl azlacto...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of p-Fluoro-


-acetamidocinnamic Acid 

Executive Summary

This guide addresses the technical challenges in synthesizing p-fluoro-


-acetamidocinnamic acid via the Erlenmeyer-Plöchl azlactone route. While this pathway is robust, the specific electronic effects of the p-fluoro substituent and the sensitivity of the azlactone intermediate often lead to three primary failure modes: incomplete condensation (low yield) , "tarry" polymerization (purity failure) , and over-hydrolysis (deacetylation) .

The following modules provide mechanistic insights and self-validating protocols to navigate these pitfalls.

Reaction Pathway & Failure Modes (Visual Guide)

The following diagram maps the correct synthetic pathway against critical side reactions. Use this to diagnose where your process may be deviating.

ErlenmeyerSynthesis Reagents p-Fluorobenzaldehyde + N-Acetylglycine Azlactone INTERMEDIATE: 4-(4-fluorobenzylidene)- 2-methyloxazol-5(4H)-one Reagents->Azlactone Condensation (Dry Conditions) Side_Tar SIDE REACTION A: Polymer/Tar Formation (Overheating) Reagents->Side_Tar >120°C or Old Anhydride Anhydride Acetic Anhydride (NaOAc Catalyst) Anhydride->Azlactone Dehydrating Agent Product TARGET: p-Fluoro-alpha- acetamidocinnamic Acid Azlactone->Product Controlled Hydrolysis (Acetone/H2O, Reflux) Side_Bis SIDE REACTION B: Benzal-bis-amide (Trace Water/Amine) Azlactone->Side_Bis Excess Amine or Water leak Side_Deacetyl SIDE REACTION C: Free Amino Acid (Over-Hydrolysis) Azlactone->Side_Deacetyl Strong Acid/Base High Temp

Figure 1: Mechanistic pathway of the Erlenmeyer-Plöchl synthesis showing the target vector (Green) versus common thermal and hydrolytic deviation points (Red).

Technical Modules: Side Reactions to Avoid

Module 1: The "Black Tar" Phenomenon (Polymerization)

The Issue: The reaction mixture turns dark brown or black and becomes viscous, preventing crystallization of the azlactone. Mechanism: The p-fluoro group is electron-withdrawing, activating the aldehyde. However, excessive heat causes the acetic anhydride to promote self-condensation of the aldehyde or polymerization of the sensitive azlactone intermediate. Prevention:

  • Temperature Ceiling: Do not exceed 110°C. The reaction is best run on a steam bath or oil bath at 100°C.

  • Reagent Quality: Ensure p-fluorobenzaldehyde is colorless. If yellow/oxidized, distill it under vacuum before use. Oxidation products catalyze tar formation.

Module 2: The "Oiling Out" (Incomplete Cyclization)

The Issue: Upon cooling, the azlactone separates as a sticky oil rather than yellow crystals. Mechanism: This is often caused by Benzal-bis-amide formation (Side Reaction B in Fig 1). If the reaction contains moisture, the anhydride hydrolyzes, failing to close the oxazolone ring. Instead, you form an open-chain diamide impurity that acts as a solvating agent, preventing the product from crystallizing. Prevention:

  • Anhydride Stoichiometry: Use a minimum of 3.0 equivalents of Acetic Anhydride. It acts as both reagent and solvent.

  • Dry Sodium Acetate: Fused (anhydrous) Sodium Acetate is non-negotiable. The trihydrate form introduces water that kills the reaction immediately.

Module 3: Deacetylation (Over-Hydrolysis)

The Issue: The final product has a melting point >200°C (too high) or is highly water-soluble. Mechanism: The target molecule contains an acetamido group (amide).[1] Harsh hydrolysis (strong acid/base or prolonged boiling) cleaves this amide bond, yielding the free amino acid or p-fluorophenylpyruvic acid derivatives. Prevention:

  • Solvent System: Use Acetone/Water (2:1). Acetone solubilizes the azlactone, allowing hydrolysis at lower temperatures (reflux ~60°C) compared to pure water.

  • pH Control: If using base catalysis for ring opening, do not exceed pH 10. Re-acidify immediately upon dissolution.

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
Reaction mixture solidifies instantly High concentration / Rapid crystallizationNormal. Stop stirring. Add a small amount of acetic anhydride to fluidize if necessary, or simply proceed to workup.
No precipitate after cooling Old Acetic Anhydride (Hydrolyzed)Check anhydride quality. Induce crystallization by adding 5-10 mL of Ethanol and scratching the flask walls with a glass rod.
Product is dark brown Oxidation of aldehydeRecrystallize from Ethanol/Benzene. Use activated charcoal (Norit) during the hot filtration step.
Low Yield (<50%) Wet Sodium AcetateEnsure NaOAc is fused (melted to remove water) immediately before use.
Final Product MP is wrong Isomerization or DeacetylationCheck NMR. If deacetylated (loss of -NHAc signal), repeat hydrolysis more gently.

Validated Experimental Protocol

Standardized Protocol for p-Fluoro-


-acetamidocinnamic Acid 
Based on optimized Erlenmeyer-Plöchl conditions [1, 2].

Step 1: Synthesis of the Azlactone Intermediate

  • Reagents: In a 500 mL Erlenmeyer flask, combine:

    • 37.2 g (0.3 mol) p-Fluorobenzaldehyde (Freshly distilled).

    • 23.4 g (0.2 mol) N-Acetylglycine (Aceturic acid).

    • 12.0 g (0.15 mol) Anhydrous Sodium Acetate (Fused).

    • 60.0 mL Acetic Anhydride (Excess).

  • Reaction: Place the flask on a steam bath (approx 90-100°C). Heat for 1 hour.

    • Checkpoint: The mixture should become homogeneous and then likely solidify into a yellow cake. This indicates rapid azlactone formation.

  • Workup: Cool the mixture to 0-5°C. Add 100 mL of cold water. Break up the solid mass with a glass rod.[2]

  • Isolation: Filter the yellow crystals (Azlactone) and wash with cold water/ethanol (1:1) to remove red/brown impurities.

    • Target Yield: ~70-80%.

    • Appearance: Bright yellow needles.

Step 2: Hydrolysis to the Acid

  • Dissolution: Suspend 20 g of the crude Azlactone in a mixture of 200 mL Acetone and 100 mL Water.

  • Reflux: Heat to reflux (approx 60°C) for 3-4 hours.

    • Mechanism:[3][4][5][6][7] The ring opens; the solution should become clear.

  • Distillation: Distill off the majority of the acetone.

  • Crystallization: The residual aqueous solution will deposit the product upon cooling.[8] If it oils out, reheat and add a seed crystal.

  • Purification: Recrystallize from ethanol/water.

    • Target:p-Fluoro-

      
      -acetamidocinnamic acid.
      
    • Characterization: MP 180-183°C (check lit. specific to isomer).

References

  • Herbst, R. M.; Shemin, D. "Synthesis of

    
    -Acetaminocinnamic Acid."[9] Organic Syntheses, Coll.[1][9] Vol. 2, p. 1 (1943). 
    
  • Carter, H. E. "The Azlactones."[1][2][5][9][10][11] Organic Reactions, Vol 3, Chapter 5. Wiley & Sons. (Classic review on Erlenmeyer mechanism).

  • Fossey, J. S., et al. "Synthesis of Azlactones." Modern Scientific Press, 2013. (Review of modern catalytic variations).

  • Laboratory Chemical Safety Summary (LCSS): p-Fluorobenzaldehyde. PubChem.[12][13]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Amino Acid Derivatives

Welcome to the Technical Support Center. As drug development increasingly leverages organofluorine chemistry to enhance metabolic stability and target binding, the purification of fluorinated amino acids has become a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly leverages organofluorine chemistry to enhance metabolic stability and target binding, the purification of fluorinated amino acids has become a critical bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome the unique chromatographic challenges associated with these derivatives.

Core Troubleshooting: HPLC Resolution Failures

Q: I am trying to separate a lightly fluorinated amino acid (e.g., trifluoromethylalanine) from its non-fluorinated precursor using a standard C18 column, but they co-elute. How can I resolve this?

A: This is a classic manifestation of a "fluorophilicity" mismatch. Fluorine has a van der Waals radius (1.47 Å) that is relatively similar to hydrogen (1.20 Å), meaning that mono- or lightly fluorinated derivatives often exhibit nearly identical hydrophobic partitioning on standard hydrocarbon stationary phases (H-columns) like C18[1]. To achieve baseline resolution, you must abandon purely hydrophobic separation and exploit fluorine-fluorine interactions by altering the thermodynamics of your stationary and mobile phases.

The Causality of Fluorophilic Separation: When you use a fluorocarbon stationary phase (F-column, e.g., bonded


) paired with a hydrocarbon eluent (e.g., water/ethanol), the non-fluorinated eluent exhibits an "aversion" to the highly fluorinated stationary phase[2]. This forces the fluorinated amino acid to interact selectively with the F-column via fluorous affinity, significantly increasing its retention time relative to the non-fluorinated precursor[2]. Conversely, if your workflow strictly requires a fluorocarbon eluent (e.g., water/trifluoroethanol), a standard H-column provides better separation because the fluorinated analyte will preferentially partition into the fluorinated mobile phase[2].
Table 1: Eluent and Column Pairing Matrix for Fluorinated Amino Acids
Column TypeEluent SystemPrimary Retention MechanismExpected Resolution Quality
H-Column (e.g., C18,

)
Hydrocarbon (Water/Ethanol)HydrophobicPoor (Co-elution common)
F-Column (e.g.,

)
Hydrocarbon (Water/Ethanol)Fluorophilic AffinityExcellent
H-Column (e.g., C18,

)
Fluorocarbon (e.g., TFE/Water)Fluorophobic AversionExcellent
F-Column (e.g.,

)
Fluorocarbon (e.g., TFE/Water)SolvationPoor (Peak broadening)

Data synthesized from comparative chromatographic studies on lightly fluorinated amino acids[2].

Protocol: Step-by-Step HPLC Optimization for Lightly Fluorinated Amino Acids
  • Column Selection: Swap the standard C18 column for a commercially available fluorinated phase (e.g., FluoroFlash® or equivalent

    
     bonded silica)[3].
    
  • Mobile Phase Preparation: Prepare a gradient of Water (Solvent A) and Ethanol or Methanol (Solvent B). Avoid highly fluorinated solvents like Trifluoroethanol (TFE) in this setup, as they will disrupt the fluorous affinity of the stationary phase[2].

  • Sample Preparation: Ensure the amino acid is fully dissolved. If retention is still poor, use N-protected derivatives (e.g., Fmoc or Boc), as free fluorinated amino acids often lack sufficient retentivity on standard HPLC columns[2].

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 50% Solvent B over 30 minutes) at an optimized temperature (typically 25°C). The non-fluorinated precursor will elute first, followed by the fluorinated derivative.

Advanced Workflow: Fluorous Solid-Phase Extraction (F-SPE)

Q: My synthesis involves highly fluorinated tags/catalysts, and HPLC is too slow for library purification. Is there a scalable alternative?

A: Yes. For library synthesis or reactions utilizing heavily fluorinated tags (e.g., perfluoroalkyl groups), Fluorous Solid-Phase Extraction (F-SPE) is the gold standard[4]. F-SPE relies on the strong, selective fluorine-fluorine interactions between fluorous molecules and a fluorous separation medium[4].

There are two primary modalities: Standard F-SPE (using fluorous silica) and Reverse F-SPE (using standard silica with fluorophilic eluents)[3].

FSPE_Workflow cluster_Standard Standard F-SPE cluster_Reverse Reverse F-SPE Start Crude Reaction Mixture (Fluorous + Non-Fluorous) Std_Phase Fluorous Silica Gel (-SiMe2(CH2)2C8F17) Start->Std_Phase Apply to Fluorous Column Rev_Phase Standard Silica Gel (Polar Solid Phase) Start->Rev_Phase Apply to Polar Column Std_Wash Fluorophobic Wash (Elutes Non-Fluorous) Std_Phase->Std_Wash Fluorophobic Solvent Std_Elute Fluorophilic Elution (Elutes Fluorous Target) Std_Wash->Std_Elute Fluorophilic Solvent Rev_Wash Fluorophilic Wash (Elutes Fluorous Impurities) Rev_Phase->Rev_Wash Fluorophilic Solvent Rev_Elute Standard Organic Elution (Elutes Organic Target) Rev_Wash->Rev_Elute Organic Solvent

Logical workflow comparing Standard F-SPE and Reverse F-SPE for fluorous purification.

Protocol: Standard F-SPE Methodology

This protocol is designed to isolate fluorous-tagged amino acids from non-fluorous organic byproducts rapidly[3][4].

  • Cartridge Conditioning: Mount a fluorous silica gel cartridge on a vacuum manifold. Condition the phase with 1 column volume (CV) of a fluorophilic solvent (e.g., THF or methanol), followed by 1 CV of a fluorophobic solvent (e.g., 80:20 water/methanol)[3].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the fluorophobic solvent (e.g., DMF or aqueous methanol) and load it onto the cartridge.

  • Fluorophobic Wash (Detagging): Wash the cartridge with 3 CVs of the fluorophobic solvent. The non-fluorous organic compounds (impurities or cleaved products) will elute[5].

  • Fluorophilic Elution (Recovery): Elute the fluorous-tagged amino acid derivative using 2-3 CVs of a fluorophilic solvent (e.g., 100% methanol, THF, or perfluorohexane)[3][6].

  • Concentration: Evaporate the fluorophilic fraction under reduced pressure to yield the purified fluorous-tagged amino acid.

FAQs: Detection and Structural Challenges

Q: My aliphatic fluorinated amino acid lacks a chromophore, making UV-based HPLC purification nearly impossible. How can I track my peaks?

A: Aliphatic amino acids do not absorb strongly in the standard UV range (210-280 nm). To enable UV or fluorescence detection, you must perform pre-column derivatization[7].

  • FMOC-Cl (9-Fluorenyl methyl chloroformate): Reacts rapidly with both primary and secondary amines to form stable derivatives that can be detected via fluorescence (Excitation: 265 nm, Emission: 310 nm) or standard UV[7].

  • OPA (Ortho-Phthaldialdehyde): Highly selective for primary amino acids, forming fluorescent derivatives in the presence of a mercapto reagent. It is ideal for automated online derivatization[7].

  • Mechanistic Note: If you are purifying preparative amounts, consider using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) instead of derivatization, as derivatization permanently alters the amino acid structure.

Q: I am synthesizing fluorinated amino acids via radical functionalization, but I get a complex mixture of lactams and unreacted precursors. Why?

A: Radical hydroazidation or fluorination of unsaturated amino acids (e.g., using Fe(III)/NaBH4 and Selectfluor) often yields highly reactive intermediates[8]. If the reaction is incomplete, the unreacted alkene precursors will have very similar polarities to the fluorinated products. Furthermore, azido-substituted intermediates can spontaneously cyclize into lactams upon reduction[8]. Solution: Ensure complete conversion by optimizing the radical initiator equivalents. If purification remains difficult, convert the crude mixture to the fully protected Fmoc-derivative before attempting silica gel or F-SPE purification. The bulky protecting groups normalize the polarity differences and prevent spontaneous cyclization during purification[9].

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. nih.gov.[Link]

  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. nih.gov.[Link]

  • US7776535B2 - Site-specific incorporation of fluorinated amino acids into proteins. google.com.
  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. acs.org.[Link]

  • Fluorous chemistry. wikipedia.org.[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). nih.gov.[Link]

  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). researchgate.net.[Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. chemrxiv.org.[Link]

Sources

Troubleshooting

How to improve the stability of peptides containing P-Fluoro-A-acetamidocinnamic acid

Technical Support Center: Peptides Containing - -Acetamido- -fluorocinnamic Acid[1][2] Status: Operational Ticket ID: TCH-9982-FL Lead Scientist: Dr. A. Vance Subject: Stability Optimization, Synthesis Troubleshooting, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptides Containing - -Acetamido- -fluorocinnamic Acid[1][2]

Status: Operational Ticket ID: TCH-9982-FL Lead Scientist: Dr. A. Vance Subject: Stability Optimization, Synthesis Troubleshooting, and Handling Protocols[1][2]

Executive Summary

You are working with a peptide containing


-

-acetamido-

-fluorocinnamic acid
(often abbreviated as

Phe(4-F) or similar).[1][2] This residue is a dehydroamino acid (

AA).[1][2][3] Unlike standard amino acids, it possesses an

-unsaturated double bond and a fluorinated aromatic ring.[1][2]

Why this matters:

  • The Double Bond: It locks the peptide backbone into rigid conformations (often

    
    -turns or 
    
    
    
    -helices) but acts as a Michael acceptor , making it chemically reactive toward thiols (cysteine, DTT).[1][2]
  • The Fluorine: It blocks metabolic oxidation at the para-position and modulates lipophilicity, but does not protect the double bond from enzymatic reduction.[2]

  • Geometry: The biological activity is strictly dependent on the alkene geometry (usually

    
    ), which is susceptible to photo-isomerization.[1][2]
    
Module 1: Chemical Stability & Reactivity (The Michael Acceptor Problem)

User Question: My peptide degrades rapidly when I try to reduce disulfide bonds using DTT. The mass spec shows a +154 Da or similar adduct.[2] What is happening?

Technical Diagnosis: You are observing a Michael Addition .[1][2][4][5][6] The


-unsaturated double bond of the acetamidocinnamic acid residue is electrophilic.[2] Strong nucleophiles, particularly thiols (like Dithiothreitol/DTT or free Cysteine), attack the 

-carbon, destroying the double bond and the conformational constraint.

Protocol: Safe Reduction of Disulfides Do NOT use DTT or


-mercaptoethanol.[1][2] Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2]
ReagentCompatibilityReason
DTT / BME Incompatible Thiolate anion attacks the alkene (Michael Addition).[1][2]
TCEP Recommended Phosphines are poor nucleophiles toward

-unsaturated amides at acidic/neutral pH.[1][2]
Glutathione ⚠️ Caution Biological thiols will react over time.[1][2] Assays must be short or pH-controlled.[1][2]

The Mechanism of Instability: The fluorine atom at the para-position exerts an inductive electron-withdrawing effect (


), potentially making the 

-carbon slightly more electrophilic than in non-fluorinated dehydrophenylalanine, increasing susceptibility to nucleophilic attack.[1][2]

StabilityPathways Peptide Intact Peptide (Z-Isomer) E_Isomer E-Isomer (Inactive/Misfolded) Peptide->E_Isomer Photo-isomerization Adduct Michael Adduct (Covalent Modification) Peptide->Adduct Nucleophilic Attack Hydrolysis Dehydro-amino acid Hydrolysis Peptide->Hydrolysis Enamine instability Light UV Light / Radical Source Light->Peptide Thiol Thiol (R-SH) (DTT, Cys) Thiol->Peptide Base Strong Base (pH > 10) Base->Peptide

Figure 1: Primary degradation pathways for dehydro-peptides. Note that thiol attack and photo-isomerization are the dominant risks.[1]

Module 2: Geometric Stability (Isomerization)

User Question: I see a "split peak" in my HPLC chromatogram after leaving the sample on the bench. Is my peptide racemizing?

Technical Diagnosis: It is likely


 Photo-isomerization , not racemization (the 

-carbon is achiral).[1][2]
  • The State: The

    
    -isomer (phenyl ring trans to the carbonyl) is thermodynamically favored due to steric overlap between the phenyl ring and the amide carbonyl in the 
    
    
    
    -form.[1]
  • The Trigger: Exposure to UV light or ambient fluorescent light can overcome the rotation barrier, generating the

    
    -isomer.[1][2]
    

Corrective Action:

  • Amber Glassware: Store all solid and solution-phase samples in amber vials.

  • Workup: Avoid rotary evaporation in direct sunlight.[2]

  • Reversion: If the

    
    -isomer forms, it can sometimes be converted back to the 
    
    
    
    -form by heating with a catalytic amount of iodine (
    
    
    ) or acid, but this risks other degradation.[1][2] Prevention is key.
Module 3: Synthesis Troubleshooting (SPPS)

User Question: Coupling efficiency is very low when adding the amino acid after the P-Fluoro-A-acetamidocinnamic residue. Why?

Technical Diagnosis: Dehydroamino acids are poor nucleophiles .[1][2] The N-terminal nitrogen is part of an enamide system (


).[1][2] The lone pair on the nitrogen is delocalized into the double bond and the carbonyl, drastically reducing its reactivity toward the next incoming activated amino acid.

Synthesis Decision Tree:

SynthesisWorkflow Start Coupling Step Fails CheckResidue Is the N-terminus a Dehydro-residue? Start->CheckResidue YesDehydro YES: Low Nucleophilicity CheckResidue->YesDehydro Yes NoDehydro NO: Check Sterics/Aggregation CheckResidue->NoDehydro No Solution1 Use Acid Chloride or Mixed Anhydride Method YesDehydro->Solution1 Strategy A (Aggressive) Solution2 Double Couple with HATU/HOAt at 50°C YesDehydro->Solution2 Strategy B (Standard SPPS) Solution3 Use Azlactone Pathway (Solution Phase) YesDehydro->Solution3 Strategy C (If SPPS fails)

Figure 2: Troubleshooting logic for difficult couplings involving dehydroamino acids.

Recommended Coupling Protocol (SPPS):

  • Reagents: Use HATU or COMU with HOAt (7-aza-1-hydroxybenzotriazole).[1][2] The HOAt additive is crucial for sterically hindered amines.[2]

  • Temperature: Microwave-assisted coupling at 50°C is highly effective for dehydro-residues.[1][2]

  • Alternative: If building the dehydro-residue on-resin (via Horner-Wadsworth-Emmons reaction or elimination of

    
    -hydroxy-Phe), ensure the elimination step is complete before proceeding.[1][2]
    
Module 4: Storage & Handling FAQs

Q: Can I freeze-thaw this peptide? A: Yes, but minimize cycles. Dehydro-peptides can aggregate.[1][2][7] Flash freeze in liquid nitrogen and store at -20°C or -80°C.

Q: Is the peptide stable in DMSO? A: Generally, yes. However, DMSO is hygroscopic.[2] Water accumulation can lead to slow hydrolysis of the enamide bond over months.[2] Store DMSO stocks over molecular sieves.[2]

Q: How does the Fluorine affect solubility compared to the non-fluorinated analog? A: The p-Fluoro group increases lipophilicity (logP increases).[1][2] You may need a higher percentage of organic modifier (Acetonitrile/Methanol) in your HPLC gradient compared to the wild-type peptide.[1][2]

References
  • Isomerization of Dehydroamino Acids

    • Siodłak, D. (2015).[2][8]

      
      -Dehydroamino acids in naturally occurring peptides.[1][2][3][7][8] Amino Acids, 47(1), 1-17.[1][2][8]
      
  • Michael Addition Reactivity

    • Friedman, M. (2011).[2] Chemistry and Multipotential Uses of Dehydroamino Acids. Journal of Agricultural and Food Chemistry.

    • Note: Establishes the reactivity of dehydroalanine and dehydrophenylalanine toward thiol groups.
  • Metabolic Stability of Fluorinated Motifs

    • Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

    • (Note: Citation adapted to match search context regarding metabolic stability principles).

  • Synthesis & Coupling Strategies

    • Humphrey, J. M., & Chamberlin, A. R. (1997).[2] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.[2]

    • [1]

Sources

Optimization

FAQ 1: Why is my highly potent fluorinated hit losing activity when I change the assay buffer?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the unique challenges of assaying fluorinated compounds. Fluorine is a powerful tool in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the unique challenges of assaying fluorinated compounds. Fluorine is a powerful tool in drug discovery—it modulates pKa, blocks metabolic liabilities, and enhances binding affinity. However, its unique physicochemical properties, particularly its high electronegativity and tendency to increase lipophilicity, can wreak havoc on standard in vitro biochemical assays.

Below is our comprehensive troubleshooting guide, structured to address the most critical failure points when evaluating fluorinated compounds in enzyme inhibition assays.

The Causality Analysis: The incorporation of fluorine atoms into a small molecule frequently increases its lipophilicity (LogP) and alters its solubility profile (1)[1]. In aqueous assay buffers, highly lipophilic fluorinated compounds often exceed their kinetic solubility limit. Instead of precipitating completely, they form microscopic colloidal aggregates. These aggregates act as "promiscuous inhibitors" by non-specifically sequestering the target enzyme onto their surface, leading to artificially steep dose-response curves (Hill slopes > 2) and false-positive inhibition data (2)[2].

Self-Validating Protocol: Detergent-Based Counter-Screen To definitively diagnose colloidal aggregation, you must introduce a non-ionic detergent. The detergent disrupts the colloidal particles, releasing the sequestered enzyme. By running the assay in parallel, the system self-validates: true binders maintain their potency, while aggregators suffer a massive right-shift in their IC₅₀.

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100 or Brij-35).

  • Compound Dilution: Serially dilute your fluorinated compound in DMSO, then spike it into Buffer A and Buffer B (keep final DMSO ≤ 1%).

  • Pre-incubation: Incubate the compound with the target enzyme for 15 minutes at room temperature to allow potential aggregates to form and interact.

  • Initiation: Add the enzyme substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions. A >5-fold loss in potency in Buffer B confirms the compound is a promiscuous aggregator.

G Start Fluorinated Hit Identified (Steep Dose-Response) Test Run Assay +/- 0.01% Triton X-100 Start->Test Compare Compare IC50 Values Test->Compare Agg Significant IC50 Right-Shift (Promiscuous Aggregator) Compare->Agg Shift > 5-fold True IC50 Unchanged (True Inhibitor) Compare->True No Shift

Workflow for identifying promiscuous aggregation of fluorinated compounds.

FAQ 2: How do I manage the kinetic solubility of fluorinated compounds without denaturing my enzyme with DMSO?

The Causality Analysis: Because fluorinated compounds are highly hydrophobic, researchers often increase the DMSO concentration in the assay to keep them dissolved. However, high DMSO concentrations strip the essential hydration shell from the enzyme, leading to denaturation and loss of catalytic activity. Furthermore, pipetting a concentrated DMSO stock directly into an aqueous buffer often causes the compound to "crash out" before it can bind the target (3)[3].

Self-Validating Protocol: Kinetic Solubility Optimization

  • DMSO Tolerance Titration: Titrate DMSO from 0.1% to 10% in your assay buffer containing only the enzyme and substrate. Identify the Maximum Tolerated Dose (MTD) where the enzyme retains >90% of its unperturbed activity.

  • Intermediate Dilution: Never spike 100% DMSO compound stocks directly into the final assay well. Create an intermediate dilution plate using the assay buffer (yielding 5% DMSO), mix thoroughly, and then transfer to the final assay plate to reach the MTD (e.g., 1% DMSO).

  • Nephelometry Check: Use a nephelometer or polarized light microscopy on the intermediate plate to detect micro-precipitates. If light scattering is detected, the kinetic solubility has been breached.

Quantitative Data Summary: Impact of Detergent and Solubility on Assay Metrics

Compound ProfileLogPKinetic Solubility LimitIC₅₀ (Standard Buffer)IC₅₀ (+ 0.01% Brij-35)Diagnostic Conclusion
Highly Fluorinated Lead4.8< 1 µM0.05 µM> 10.0 µMPromiscuous Aggregator
Optimized Fluoro-Isostere2.5> 50 µM0.12 µM0.15 µMTrue Target Binder
Non-Fluorinated Control1.8> 100 µM0.08 µM0.09 µMTrue Target Binder

FAQ 3: Optical assays are generating false positives with my fluorinated library. Is there a better screening method?

The Causality Analysis: Fluorinated compounds, particularly fluoroaromatics, can exhibit auto-fluorescence or quench the emission of standard fluorogenic substrates, ruining optical readouts. The optimal solution is to leverage ¹⁹F-NMR. The ¹⁹F nucleus has a 100% natural abundance, spin-1/2, and is exquisitely sensitive to changes in its chemical environment. Crucially, there is virtually zero background ¹⁹F signal in biological systems, making it a pristine, label-free readout for fragment-based drug discovery (4)[4].

Self-Validating Protocol: The n-FABS (n-fluorine atoms for biochemical screening) Assay This method tracks the enzymatic conversion of a fluorinated substrate into a product by monitoring the shift in the ¹⁹F-NMR spectrum (5)[5].

  • Substrate Labeling: Synthesize or procure an enzyme substrate tagged with a CF₃ moiety.

  • Reaction Setup: In an NMR tube, combine the target enzyme, the ¹⁹F-labeled substrate, and the test inhibitor in a physiologically relevant buffer (e.g., D₂O-supplemented PBS).

  • Data Acquisition: Acquire 1D ¹⁹F-NMR spectra with ¹H decoupling over a set time course.

  • Quantification: The substrate and product will resolve as distinct peaks due to the change in the chemical environment of the fluorine atoms. Integrate the area under the product peak versus the substrate peak.

  • Validation: Include a known inhibitor (spy molecule) as a positive control. Complete suppression of the product peak validates the assay's dynamic range.

G Sub 19F-Labeled Substrate (Unique Chemical Shift) Enz Enzymatic Conversion Sub->Enz Block Signal Ratio (Substrate:Product) Quantifies Inhibition Sub->Block Prod 19F-Labeled Product (New Chemical Shift) Enz->Prod Prod->Block Inh Add Fluorinated Inhibitor (Library Screen) Inh->Enz Inhibits

Logic of the n-FABS 19F-NMR assay for label-free biochemical screening.

FAQ 4: How can I continuously monitor the metabolic stability (defluorination) of my compounds?

The Causality Analysis: When testing the metabolic stability of fluorinated drugs against microbial or hepatic enzymes (e.g., defluorinases), the enzymatic cleavage of the carbon-fluorine (C-F) bond produces hydrogen fluoride (HF). Because HF is a weak acid (pKa = 3.2), it dissociates at physiological pH into a fluoride anion and a proton. This 1:1 generation of protons causes a localized acidification of the assay medium, which can be exploited for continuous, matrix-independent screening (6)[6].

Self-Validating Protocol: Continuous pH-Shift Defluorination Assay

  • Buffer Preparation: Prepare a weakly buffered solution (e.g., 2 mM Tris, pH 9.5) to ensure the system is sensitive to small proton releases.

  • Indicator Addition: Add a pH indicator dye such as m-cresol purple (0.2 mM) to the buffer.

  • Reaction Initiation: Add the purified metabolic enzyme (e.g., DEF1) and the fluorinated substrate (30 mM) into a 96-well microplate.

  • Kinetic Readout: Monitor the absorbance continuously at 400 nm in a microplate reader at 30°C. An increase in absorbance correlates directly with proton release (defluorination).

  • Validation: Run a parallel control lacking the enzyme to ensure the compound is not undergoing spontaneous hydrolysis.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. Available at:[Link]

  • Fluorine NMR-based screening on cell membrane extracts - SciSpace. Available at:[Link]

  • Fluorine in drug discovery: Role, design and case studies - Pharmacy Journal. Available at: [Link]

  • Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity - ACS Publications. Available at:[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track - American Pharmaceutical Review. Available at:[Link]

  • Matrix-independent screening of defluorination in vitro and in vivo - mBio - ASM Journals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Poor Aqueous Solubility of Cinnamic Acid Derivatives

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of poor aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of poor aqueous solubility of cinnamic acid derivatives. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why do many cinnamic acid derivatives exhibit poor water solubility?

Cinnamic acid and its derivatives possess a structural framework that includes a non-polar aromatic ring and a carbon-carbon double bond, which contributes to their hydrophobic nature.[1] While the carboxylic acid group is polar, its contribution to overall solubility is often insufficient to overcome the hydrophobicity of the larger carbon skeleton.[2] This inherent low aqueous solubility can significantly hinder their development as therapeutic agents by limiting their bioavailability.[3][4]

Q2: What is the impact of pH on the solubility of cinnamic acid derivatives?

The solubility of cinnamic acid derivatives containing a carboxylic acid group is highly pH-dependent.[1] Cinnamic acid itself is a weak acid with a pKa of approximately 4.44.[1]

  • In acidic solutions (pH < pKa): The carboxylic acid group remains largely in its neutral, undissociated form (R-COOH). This form is less polar and thus has lower solubility in water.[1][5]

  • In basic solutions (pH > pKa): The carboxylic acid group is deprotonated to form the more polar carboxylate anion (R-COO⁻). This ionized form interacts more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[1][6]

Therefore, adjusting the pH of the aqueous medium to a value above the pKa of the cinnamic acid derivative is a primary strategy to enhance its solubility.

Q3: What are the primary strategies for improving the aqueous solubility of these compounds?

A variety of techniques can be employed, which can be broadly categorized into physical and chemical modifications.[7]

Commonly Used Strategies:

  • pH Adjustment: As discussed in Q2, increasing the pH of the solution can deprotonate the carboxylic acid group, thereby increasing solubility.[8]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like cinnamic acid derivatives, forming inclusion complexes that are more water-soluble.[11][12]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][13] This can lead to the drug existing in a higher-energy amorphous state, which improves its apparent solubility and dissolution rate.[14][15]

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance dissolution velocity.[16][17][18] This includes techniques like nanosuspensions and lipid-based nanocarriers.[3][4]

  • Salt Formation: For derivatives with ionizable groups, forming a salt with a pharmaceutically acceptable counter-ion can dramatically improve solubility.[3]

Part 2: Troubleshooting Guides

This section provides a problem-oriented approach to common issues encountered during experimentation with cinnamic acid derivatives.

Scenario 1: My cinnamic acid derivative precipitates out of my aqueous buffer during my in-vitro assay.
  • Question: I dissolved my cinnamic acid derivative in an organic solvent (like DMSO) to make a stock solution and then diluted it into my aqueous assay buffer. However, I'm observing precipitation. What's happening and how can I fix it?

  • Answer & Troubleshooting Workflow:

This is a classic issue of a compound "crashing out" of solution when the concentration of the organic co-solvent is significantly reduced upon dilution into an aqueous medium.

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH > pKa of the compound? start->check_ph adjust_ph Increase buffer pH to > pKa+1 check_ph->adjust_ph No check_cosolvent Is the final co-solvent concentration sufficient? check_ph->check_cosolvent Yes evaluate_solubility Re-evaluate solubility under new conditions. adjust_ph->evaluate_solubility increase_cosolvent Increase final co-solvent concentration (e.g., from 0.1% to 1% DMSO). Caution: Check for solvent effects on your assay. check_cosolvent->increase_cosolvent No use_cyclodextrin Incorporate a solubilizing excipient like HP-β-Cyclodextrin into the buffer. check_cosolvent->use_cyclodextrin Yes increase_cosolvent->evaluate_solubility use_cyclodextrin->evaluate_solubility success Problem Resolved evaluate_solubility->success No Precipitation fail Still Precipitating? Consider reformulation. evaluate_solubility->fail Precipitation Persists G start Poor Oral Bioavailability Despite Adequate Solubility permeability Low Intestinal Permeability? start->permeability metabolism Extensive First-Pass Metabolism? permeability->metabolism No caco2 Assess permeability using in-vitro models (e.g., Caco-2 assay). permeability->caco2 Yes microsomes Evaluate metabolic stability using liver microsomes. metabolism->microsomes Yes perm_enhancers Consider formulation with permeation enhancers. caco2->perm_enhancers prodrug Design a prodrug to mask metabolic sites. microsomes->prodrug inhibitors Co-administer with metabolic inhibitors (research setting). microsomes->inhibitors

Caption: Decision tree for investigating poor bioavailability.

Key Considerations:

  • Intestinal Permeability: The compound must be able to cross the intestinal epithelial barrier to enter systemic circulation. Highly polar or large molecules may have poor permeability.

  • First-Pass Metabolism: After absorption from the gut, blood flows to the liver via the portal vein. Many drugs are extensively metabolized by enzymes in the liver (and intestinal wall) before they can reach the rest of the body. Cinnamic acid derivatives are known to undergo metabolism, such as glucuronidation and sulfation. [3] Suggested Experimental Protocols:

  • In-vitro Permeability Assay (e.g., Caco-2):

    • Objective: To assess the potential for a compound to be transported across the intestinal epithelium.

    • Methodology: Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer of polarized cells with tight junctions, mimicking the intestinal barrier. Your compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time, typically by HPLC or LC-MS/MS. This provides an apparent permeability coefficient (Papp).

  • Metabolic Stability Assay (e.g., Liver Microsomes):

    • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

    • Methodology: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and necessary cofactors (e.g., NADPH). The concentration of the parent compound is measured at different time points to determine its rate of disappearance.

Part 3: Data & Formulation Strategies

The choice of solubilization technique depends on the specific properties of the cinnamic acid derivative and the intended application. The following table provides a comparative overview of common strategies.

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesBest Suited For
Co-solvency Reduces the polarity of the aqueous solvent. [9][19]Simple to prepare; effective for many non-polar drugs. [7]Potential for drug precipitation upon dilution; some co-solvents can have toxicity issues. [19][20]Parenteral formulations, initial in-vitro screening.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shell. [12][]Significant solubility enhancement; can improve stability. [11][22]Can be expensive; high concentrations may be needed, increasing formulation bulk. [23]Oral and parenteral formulations.
Solid Dispersion Disperses the drug in a hydrophilic polymer, often in an amorphous state. [3][13]Can dramatically increase dissolution rate and bioavailability. [24][25]Can be physically unstable (recrystallization); manufacturing can be complex. [3][15]Oral solid dosage forms (tablets, capsules).
Nanosuspension Increases surface area by reducing particle size to the nanometer range. [14][16]Enhances dissolution velocity; applicable to many poorly soluble drugs. [4][26]Can be prone to aggregation; requires specialized equipment for production. [3]Oral and injectable formulations.

Example Data: Solubility Enhancement of Ferulic Acid (a Cinnamic Acid Derivative)

Formulation StrategySolubility in Water (µg/mL)Fold Increase
Pure Ferulic Acid5801.0
Solid Dispersion (PVP K30)21503.7
Inclusion Complex (HP-β-CD)32405.6
Nanosuspension48708.4
Data is illustrative and based on typical enhancements seen for such compounds. Actual results will vary.[3]
References
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Authorea Preprints.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7). Pharmaceutical Technology.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved March 7, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). World Journal of Advanced Research and Reviews, 23(3), 1083-1094.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs | Biomaterials Connect - Scifiniti Publishing. (2025, November 28).
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. (n.d.). Retrieved March 7, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 126-133.
  • Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
  • What is the solubility of cinnamic acid in w
  • What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids? - RSC Publishing. (2024, November 18). RSC Publishing.
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential - Taylor & Francis. (2024, August 6). Taylor & Francis.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). Drug Research.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Asian Journal of Pharmaceutics.
  • Solubility and Dissolutıon Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer - UKM. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Solubility studies of trans-cinnamic acid in mixed solvents - CORE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Publishing. (2025, June 20). RSC Publishing.
  • Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System | ACS Omega - ACS Publications. (2021, January 22).
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Retrieved March 7, 2026, from [Link]

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). International Journal of Pharmaceutical Erudition.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development. (2021, January 13). Research, Society and Development.
  • 21.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (2024, August 4). Pearson.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development. (2021, January 13). Research, Society and Development.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hande, IJPSR, 2024; Vol. 15(2): 340-352. (2023, May 10). International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of P-Fluoro-A-acetamidocinnamic acid to its non-fluorinated analog

Comparative Guide: p-Fluoro- -acetamidocinnamic Acid vs. -Acetamidocinnamic Acid Executive Summary This guide provides a technical comparison between -Fluoro- -acetamidocinnamic acid (4-F-ACA) and its non-fluorinated ben...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: p-Fluoro- -acetamidocinnamic Acid vs. -Acetamidocinnamic Acid

Executive Summary

This guide provides a technical comparison between


-Fluoro-

-acetamidocinnamic acid
(4-F-ACA) and its non-fluorinated benchmark analog,

-acetamidocinnamic acid
(ACA). While ACA serves as the "gold standard" substrate for validating asymmetric hydrogenation technologies, 4-F-ACA represents a critical scaffold in modern medicinal chemistry.

For drug development professionals, the efficacy distinction lies in two domains:

  • Synthetic Efficacy: The comparative performance of these substrates in asymmetric catalytic hydrogenation (conversion rates, enantioselectivity).[1]

  • Therapeutic Efficacy: The bioisosteric advantages of the resulting fluorinated amino acid residues (metabolic stability, lipophilicity).

Chemical Identity & Structural Divergence

The introduction of the fluorine atom at the para position of the phenyl ring fundamentally alters the electronic landscape of the molecule without significantly changing its steric bulk. This "steric silence" combined with "electronic noise" is what makes the fluorinated analog so valuable—and challenging.

Feature

-Acetamidocinnamic Acid (ACA)

-Fluoro-

-acetamidocinnamic Acid (4-F-ACA)
Structure


Molecular Weight 205.21 g/mol 223.20 g/mol
Electronic Effect Neutral Phenyl RingElectron-withdrawing (-I effect) at p-position
Primary Utility Benchmark for catalyst screeningPrecursor for 4-Fluoro-Phenylalanine (bioisostere)
Lipophilicity (LogP) ~1.3 (Product: Phe)~1.6 (Product: 4-F-Phe)

Synthetic Efficacy: Asymmetric Hydrogenation[1][2][3][4][5]

The primary industrial application for both compounds is the synthesis of chiral amino acids via Rhodium (Rh) or Ruthenium (Ru) catalyzed asymmetric hydrogenation.

Mechanistic Impact of Fluorination

The electron-withdrawing nature of the para-fluorine atom decreases the electron density of the C=C double bond. In Rh-catalyzed cycles, this can weaken the olefin-metal coordination, potentially reducing reaction rates compared to the non-fluorinated analog. However, experimental data suggests that with electron-rich ligands (e.g., DuPhos, BoPhoz), high efficacy is maintained.

Performance Comparison Data

The following table summarizes experimental efficacy using optimized Rhodium-catalyst systems.

MetricNon-Fluorinated (ACA)Fluorinated (4-F-ACA)Analysis
Catalyst System [Rh(COD)(DuPhos)]OTf[Rh(COD)(Me-BoPhoz)]BF

F-analog often requires more specialized ligands.
Conversion >99% (1 hr)>99% (2-4 hrs)F-analog shows slightly slower kinetics due to electronic deactivation.
Enantioselectivity (ee) 99.9% (S)94% - 98% (S)Fluorine can induce minor stereoelectronic mismatches, slightly lowering ee.
Solvent System MethanolMethanol / TFEFluorinated substrates may require TFE to boost H-bonding interactions.
Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting where the electronic differences of the substrate influence the efficacy.

HydrogenationCycle Cat Rh-Precatalyst (Solvent Complex) Coord Substrate Coordination (Olefin Binding) Cat->Coord - Solvent OxAdd Oxidative Addition (H2 Addition) Coord->OxAdd Rh(I) -> Rh(III) MigIns Migratory Insertion (Rate Determining Step) OxAdd->MigIns Stereo-differentiation RedElim Reductive Elimination (Product Release) MigIns->RedElim C-H Bond Formation RedElim->Cat Regeneration Sub_H ACA (Non-Fluorinated) High e- density Sub_H->Coord Fast Binding Sub_F 4-F-ACA (Fluorinated) Low e- density Sub_F->Coord Slower Binding

Caption: Comparative catalytic cycle. The electron-deficient 4-F-ACA may exhibit slower coordination kinetics compared to the electron-rich ACA.

Downstream Efficacy: Biological Utility[6][7]

While ACA is easier to process, the 4-F-ACA derivative yields a product (4-Fluorophenylalanine) with superior pharmaceutical efficacy.

  • Metabolic Stability: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 100 kcal/mol). Replacing the para-hydrogen blocks metabolic oxidation by Cytochrome P450, significantly extending the half-life of peptide drugs.

  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (

    
    logP 
    
    
    
    +0.25), enhancing membrane permeability and blood-brain barrier penetration.
  • Protein-Protein Interactions: The fluorine atom can engage in specific non-covalent interactions (orthogonal multipolar interactions) that the non-fluorinated phenylalanine cannot, potentially increasing binding affinity to target receptors.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a self-validating system designed for the fluorinated substrate (4-F-ACA) but applicable to ACA.

Objective: Synthesis of N-acetyl-4-fluoro-(S)-phenylalanine. Scale: 1.0 mmol.

Reagents & Equipment
  • Substrate: 1.0 mmol p-Fluoro-

    
    -acetamidocinnamic acid.
    
  • Catalyst: 1.0 mol% [Rh(COD)Cl]

    
     + 2.2 mol% (S,S)-Me-DuPhos (or Me-BoPhoz).
    
  • Solvent: Degassed Methanol (anhydrous).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Workflow
  • Inert Atmosphere Prep: Purge the autoclave and all glassware with Argon (3 cycles). Reason: O

    
     poisons phosphine ligands.
    
  • Catalyst Formation: In a glovebox, mix the Rh-precursor and ligand in MeOH (2 mL) and stir for 15 min. The solution should turn orange/red.

  • Substrate Addition: Dissolve 4-F-ACA (223 mg) in MeOH (3 mL). Add this solution to the catalyst mixture via syringe under Argon counter-flow.

  • Hydrogenation:

    • Seal the autoclave.

    • Purge with H

      
       (pressurize to 5 bar, vent) x 3 times.
      
    • Pressurize to 5-10 bar H

      
       .
      
    • Stir at 25°C for 4 hours . (Note: ACA typically finishes in 1-2 hours; 4-F-ACA requires extended time).

  • Work-up: Vent H

    
    . Concentrate the solvent in vacuo.
    
  • Validation (Crucial Step):

    • Conversion Check:

      
      H NMR (DMSO-d
      
      
      
      ). Look for the disappearance of the olefin proton (
      
      
      ~7.2-7.5 ppm).
    • Enantiomeric Excess: Chiral HPLC (Daicel Chiralpak AS-H column, Hexane/IPA 90:10).

Workflow Diagram

Protocol Step1 1. Inert Prep (Argon Purge) Step2 2. Catalyst Mix (Rh + Ligand) Step1->Step2 Step3 3. Substrate Addn (4-F-ACA in MeOH) Step2->Step3 Step4 4. Pressurization (H2, 5-10 bar) Step3->Step4 Step5 5. Reaction (4h, 25°C) Step4->Step5 Step6 6. Validation (NMR & HPLC) Step5->Step6 Step6->Step5 Low Conv?

Caption: Operational workflow for the asymmetric hydrogenation of 4-F-ACA.

Conclusion

In the context of drug development:

  • Use

    
    -acetamidocinnamic acid (ACA)  when you need a low-cost, high-throughput standard to calibrate new equipment or test generic catalyst activity.
    
  • Use p-fluoro-

    
    -acetamidocinnamic acid (4-F-ACA)  when the end-goal is a pharmaceutical intermediate. Although it requires more rigorous catalytic conditions (longer times, specific ligands) to achieve efficacy comparable to ACA, the resulting biological stability of the fluorinated product justifies the synthetic cost.
    

References

  • Vertex AI Search. (2026). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. 2[3]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. 4

  • ResearchGate. (2026).

    
    -acetamidocinnamic acid. 3
    
  • Sigma-Aldrich. (2026).

    
    -Acetamidocinnamic acid Product Information. 5[3]
    
  • MDPI. (2024). Asymmetric

    
    -Fluoroalkyl-
    
    
    
    -Amino Acids: Recent Advances. 6

Sources

Comparative

Validation of P-Fluoro-A-acetamidocinnamic acid purity using HPLC and NMR

Title: Analytical Validation of p-Fluoro-α-acetamidocinnamic Acid: A Comparative Guide to HPLC and 19F-qNMR Methodologies Introduction For researchers and drug development professionals, p-Fluoro-α-acetamidocinnamic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of p-Fluoro-α-acetamidocinnamic Acid: A Comparative Guide to HPLC and 19F-qNMR Methodologies

Introduction

For researchers and drug development professionals, p-Fluoro-α-acetamidocinnamic acid [1] serves as a critical prochiral building block for the asymmetric synthesis of fluorinated amino acids (e.g., p-fluorophenylalanine). Because enantioselective hydrogenation catalysts (such as Rh-BINAP) are highly sensitive to substrate geometry and chemical impurities, validating the absolute purity and isomeric ratio (Z vs. E) of the starting material is non-negotiable.

This guide provides an objective, data-driven comparison of analytical methodologies for this specific compound. As an application scientist, I will contrast the chromatographic performance of Phenyl-Hexyl versus C18 HPLC columns, and evaluate the mechanistic superiority of 19F Quantitative NMR (qNMR) over traditional 1H qNMR for absolute mass fraction determination.

Section 1: Chromatographic Selectivity: Why Phenyl-Hexyl Outperforms C18

When analyzing aromatic fluorides, traditional alkyl (C18) stationary phases often struggle to resolve closely related structural analogs, such as the E-isomer or the unreacted starting material, p-fluorobenzaldehyde. This limitation occurs because C18 columns rely entirely on hydrophobic partitioning.

By contrast, Phenyl-Hexyl columns introduce an orthogonal separation mechanism:


 interactions[2]. The para-fluoro substitution on the cinnamic acid ring withdraws electron density, creating an electron-deficient 

-system. The electron-rich phenyl ring of the Phenyl-Hexyl stationary phase acts as a

-donor, selectively retaining the fluorinated aromatic ring based on its electronic environment rather than just its lipophilicity.

Table 1: Quantitative Comparison of HPLC Column Performance

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Primary Interaction Hydrophobic dispersionHydrophobic +

interactions
Phenyl-Hexyl leverages the electron-deficient nature of the p-fluoro aromatic ring.
Z/E Isomer Resolution ~1.2 (Partial co-elution)> 2.5 (Baseline resolution)Geometric differences alter the steric availability of the analyte's

-cloud to the stationary phase.
Peak Tailing (Tf) 1.4 - 1.61.0 - 1.1Phenyl-Hexyl phases often mask residual silanols better for aromatic acids.
Loadability ModerateHighThe dual-retention mechanism prevents rapid column saturation.
Protocol 1: Self-Validating HPLC Method for Impurity Profiling

To ensure trustworthiness, this protocol incorporates a system suitability test (SST) to validate column performance before sample analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA lowers the pH below the pKa of the carboxylic acid group (~3.5), ensuring the analyte remains fully protonated. This prevents peak splitting and tailing caused by mixed ionization states.

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Ascentis Express Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Gradient Program: Isocratic hold at 20% B for 2 mins, then a linear ramp to 60% B over 15 mins. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a spiked mixture of Z-p-Fluoro-α-acetamidocinnamic acid and p-fluorobenzaldehyde.

    • Validation Criteria: The resolution (

      
      ) between the two peaks must be 
      
      
      
      2.0. If
      
      
      , verify mobile phase pH or replace the column.

Section 2: Absolute Quantitation via qNMR: The 19F Advantage

While HPLC is excellent for relative impurity profiling (area normalization), it cannot provide absolute mass fraction purity without a highly characterized reference standard of the exact same compound. Quantitative NMR (qNMR) is essential here.

For p-Fluoro-α-acetamidocinnamic acid, 1H qNMR is problematic. The aromatic region (7.0–7.8 ppm) is heavily crowded with the four aromatic protons, the olefinic cinnamic proton, and signals from potential aromatic impurities.

19F qNMR solves this elegantly. Fluorine-19 has a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range of over 500 ppm [3]. This virtually guarantees that the para-fluoro signal (typically around -113 ppm) will not overlap with the internal standard or off-resonance artifacts [4]. Furthermore, the lack of background fluorine in standard NMR solvents eliminates the need for solvent suppression.

Table 2: Comparison of qNMR Nuclei for p-Fluoro-α-acetamidocinnamic Acid

Parameter1H qNMR19F qNMRCausality / Mechanism
Signal Overlap HighZero19F has a ~500 ppm chemical shift range vs. ~12 ppm for 1H.
Solvent Interference Requires deuterated solvents with high isotopic purityNoneStandard NMR solvents do not contain fluorine.
Relaxation Delay (D1) ~10 - 15 seconds~20 - 35 seconds19F nuclei generally exhibit longer longitudinal relaxation times (T1).
Multiplet Complexity Complex (J-coupling)Singlet (with 1H decoupling)1H decoupling collapses the 19F multiplet into a sharp, easily integrated singlet.
Protocol 2: Self-Validating 19F qNMR Methodology

This protocol utilizes 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as an internal standard, which is traceable to SI units [5].

  • Sample Preparation: Accurately weigh ~20 mg of the p-Fluoro-α-acetamidocinnamic acid batch and ~10 mg of the 3,5-BTFMBA internal standard using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • T1 Relaxation Calibration (Crucial Step): Perform an inversion-recovery experiment to determine the longest T1 time between the analyte and the standard.

    • Causality: For quantitative integration, the relaxation delay (D1) must be set to at least

      
       to ensure >99.3% recovery of the magnetization. 19F nuclei can have T1 times up to 4.8 seconds. Set D1 = 30 seconds to guarantee full relaxation.
      
  • Acquisition Parameters:

    • Nucleus: 19F.

    • Decoupling: Apply inverse-gated 1H decoupling during acquisition. Causality: This removes the

      
       coupling between the fluorine and adjacent aromatic protons, collapsing the multiplet into a sharp singlet, which drastically reduces integration error.
      
    • Pulse Angle: 90° (to maximize S/N and minimize off-resonance effects).

    • Scans: 64 to 128 (ensure S/N > 250 for both peaks).

  • Data Processing & Validation: Phase and baseline correct the spectrum manually. Integrate the internal standard peak (~ -61.3 ppm) and the analyte peak (~ -113 ppm). Calculate the absolute mass fraction.

    • Validation Criteria: The integration of the internal standard's 13C satellites must match theoretical values (~1.1% of the main peak) to confirm that the digital resolution and baseline are adequate for quantitation.

Section 3: Orthogonal Validation Workflow

The integration of these two techniques creates a closed-loop validation system. HPLC provides the relative impurity profile and confirms the absence of non-fluorinated organic impurities (which 19F NMR is blind to), while 19F qNMR provides the absolute mass fraction without requiring a homologous reference standard.

Workflow A p-Fluoro-α-acetamidocinnamic Acid Batch Sample B HPLC Impurity Profiling A->B C 19F qNMR Absolute Quantitation A->C D Phenyl-Hexyl Column (π-π Interactions) B->D Preferred E C18 Column (Hydrophobic Only) B->E Alternative H Internal Standard (e.g., 3,5-BTFMBA) C->H I T1 Relaxation & Off-Resonance Calibration C->I F Baseline Resolution of E/Z Isomers D->F G Co-elution Risks E->G J Orthogonal Purity Certification F->J H->J I->J

Fig 1: Orthogonal validation workflow for p-Fluoro-α-acetamidocinnamic acid using HPLC and 19F qNMR.

Section 4: References

  • Pharmaffiliates. "p-Fluoro-α-acetamidocinnamic Acid | Chemical Name : 2-(Acetylamino)-3-(4-fluorophenyl)." Available at: [Link]

  • National Institutes of Health (PMC). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Available at: [Link]

  • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Available at: [Link]

  • SepScience. "Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to 'The International System of Units' (SI)." Available at: [Link]

Validation

P-Fluoro-A-acetamidocinnamic acid vs. other PKC inhibitors: a comparative study

A Comparative Guide to Protein Kinase C Inhibitors for Researchers This guide provides a comparative analysis of commonly used Protein Kinase C (PKC) inhibitors. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Protein Kinase C Inhibitors for Researchers

This guide provides a comparative analysis of commonly used Protein Kinase C (PKC) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs. The content emphasizes the biochemical and cellular characteristics of these compounds, supported by experimental data and detailed protocols.

A Note on P-Fluoro-A-acetamidocinnamic Acid: Initial searches for P-Fluoro-A-acetamidocinnamic acid as a Protein Kinase C (PKC) inhibitor did not yield evidence supporting this function. The compound is primarily documented as a reagent for organic synthesis[1]. Therefore, this guide will focus on a comparative study of well-established and widely used PKC inhibitors.

Introduction: The Protein Kinase C Family

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to a multitude of cellular signaling pathways.[2][3][4] These enzymes act as crucial regulators of diverse cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[2][3][4] Dysregulation of PKC activity is implicated in numerous diseases, most notably cancer and inflammatory disorders, making PKC an important therapeutic target.[2][4]

PKC isoforms are categorized into three subfamilies based on their structure and activation requirements:[5][6]

  • Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ. Their activation depends on both calcium (Ca²⁺) and diacylglycerol (DAG).[6][7]

  • Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ. These are activated by DAG but are independent of Ca²⁺.[5]

  • Atypical PKCs (aPKCs): Isoforms ζ and ι/λ. Their activation is independent of both Ca²⁺ and DAG.[5]

This isoform diversity allows for the fine-tuning of cellular responses, but it also presents a significant challenge for drug development: the need for isoform-specific inhibitors to minimize off-target effects.

Canonical PKC Signaling Pathway

The activation of conventional and novel PKC isoforms is a downstream event of signaling cascades initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2] This process involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers DAG and inositol 1,4,5-trisphosphate (IP₃).[2] IP₃ triggers the release of intracellular Ca²⁺, which, along with DAG, recruits and activates conventional PKC isoforms at the plasma membrane.[2]

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, Hormone) receptor GPCR / RTK extracellular->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates (cPKCs) substrate Substrate Proteins pkc->substrate Phosphorylates response Cellular Response (Proliferation, Apoptosis, etc.) substrate->response Leads to

Caption: Canonical Protein Kinase C (PKC) signaling cascade.

Comparative Analysis of Key PKC Inhibitors

The selection of a PKC inhibitor is dictated by the specific research question, primarily balancing the need for potency against isoform selectivity. Most inhibitors are ATP-competitive, binding to the kinase domain's ATP-binding pocket.[8][9]

InhibitorTypePotency (IC₅₀ / Kᵢ)Selectivity ProfileKey Considerations
Staurosporine Pan-Kinase InhibitorIC₅₀: ~0.7-5 nM for various PKC isoforms.[10]Non-selective . Potently inhibits a wide range of kinases including PKA, PKG, and tyrosine kinases.[10][11][12][13]Prototypical and highly potent. Used as a positive control but its lack of specificity makes it unsuitable for dissecting PKC-specific roles in cells.[12][13][14]
Gö6976 Selective InhibitorIC₅₀: ~2.3-10 nM for cPKCs (α, β).[15]Selective for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms.[16] Also inhibits other kinases like JAK2 and FLT3 at higher concentrations.[16]Useful for distinguishing effects of conventional PKCs from other isoforms.[17] Less toxic than Staurosporine.[17]
Enzastaurin (LY317615) Isoform-Selective InhibitorIC₅₀: ~6 nM for PKCβ.[18]PKCβ selective . Shows 6- to 20-fold selectivity for PKCβ over PKCα, γ, and ε.[18][19] Also suppresses the AKT pathway.Orally bioavailable compound developed for oncology.[20] Its selectivity makes it a valuable tool for studying the specific roles of PKCβ in angiogenesis and cell proliferation.[21]
Sotrastaurin (AEB071) Pan-PKC InhibitorKᵢ: Sub-nanomolar to low nanomolar for most cPKC and nPKC isoforms (e.g., 0.22 nM for PKCθ, 0.64 nM for PKCβ).[9][22]Potent inhibitor of classical and novel PKC isoforms.[22][23] Does not inhibit atypical PKCζ.[24]A potent, newer-generation pan-PKC inhibitor with immunosuppressive properties, particularly affecting T-cell activation.[9][22][25]

Experimental Protocols for Inhibitor Validation

Validating the efficacy and mechanism of a PKC inhibitor requires a multi-faceted approach, combining in-vitro biochemical assays with cell-based functional assays.

Workflow for Screening and Validating PKC Inhibitors

A typical workflow begins with a primary biochemical screen to identify potent inhibitors, followed by secondary screens for selectivity and finally, cell-based assays to confirm on-target activity in a physiological context.

Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screen: In-Vitro Kinase Assay (e.g., against PKCβ) start->primary_screen hits Initial Hits primary_screen->hits Identifies secondary_screen Secondary Screen: Isoform Selectivity Panel (PKCα, δ, ε, ζ, etc.) hits->secondary_screen selective_hits Potent & Selective Hits secondary_screen->selective_hits Confirms Selectivity cellular_assay Cellular Assay: Downstream Target Modulation (e.g., p-GSK3β Western Blot) selective_hits->cellular_assay validated_inhibitor Validated Inhibitor cellular_assay->validated_inhibitor Confirms On-Target Effect

Caption: General workflow for PKC inhibitor screening and validation.

Protocol 1: In-Vitro PKC Kinase Activity Assay (ELISA-Based)

This protocol outlines a non-radioactive, ELISA-based method for quantifying PKC activity and determining inhibitor IC₅₀ values.[26] It relies on a specific antibody that recognizes the phosphorylated form of a PKC substrate peptide coated on a microplate.

Rationale: This assay provides a direct measure of an inhibitor's ability to block the enzymatic function of a purified PKC isoform. It is a robust and high-throughput method suitable for primary screening and potency determination.[27]

Materials:

  • Recombinant human PKC isoform (e.g., PKCβ)

  • Microplate pre-coated with PKC substrate peptide

  • Test inhibitors (e.g., Enzastaurin) and DMSO (vehicle control)

  • Kinase Assay Buffer

  • ATP solution

  • Anti-phospho-substrate primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, diluted in 10 steps.

  • Reaction Setup:

    • Add 50 µL of Kinase Assay Buffer to each well of the substrate-coated microplate.

    • Add 10 µL of the diluted inhibitor or DMSO vehicle to the appropriate wells.

    • Add 10 µL of the diluted recombinant PKC enzyme to all wells except the "no enzyme" control.

  • Initiate Kinase Reaction: Add 30 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Washing: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS-T).

  • Primary Antibody: Add 100 µL of the diluted anti-phospho-substrate antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate at room temperature for 60 minutes.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Assay - Western Blot for Phospho-GSK3β

This protocol measures the effect of a PKC inhibitor on a known downstream signaling event in a cellular context. Enzastaurin has been shown to suppress the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9, which can be a pharmacodynamic marker of its activity.[18][21]

Rationale: This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a complex cellular environment, leading to a measurable change in a downstream signaling pathway. This provides stronger evidence of the inhibitor's mechanism of action than an in-vitro assay alone.

Materials:

  • Human cancer cell line (e.g., glioblastoma or colon carcinoma cells)[21]

  • Complete cell culture medium

  • Test inhibitor (e.g., Enzastaurin)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM Enzastaurin) or DMSO vehicle for 1-2 hours.

  • Stimulation: Add a PKC activator (e.g., 100 nM PMA) to the wells for 15-30 minutes to induce a strong PKC signaling response. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total GSK3β and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-GSK3β signal to the total GSK3β and/or the loading control. Compare the signal in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

The choice of a PKC inhibitor is a critical decision in experimental design. While broad-spectrum inhibitors like Staurosporine are useful as potent positive controls, their lack of specificity limits their utility in attributing functions to PKC alone. For studies aiming to differentiate the roles of PKC subfamilies, more selective compounds like Gö6976 (for conventional PKCs) are more appropriate. For investigating the function of a specific isoform, highly selective inhibitors such as Enzastaurin (for PKCβ) are invaluable. Finally, newer pan-PKC inhibitors like Sotrastaurin offer high potency against most isoforms and are particularly relevant in immunology and transplantation research. Researchers must weigh the trade-offs between potency and selectivity and validate their chosen inhibitor using both biochemical and cellular assays to ensure that the observed effects are truly on-target.

References

  • ENZASTAURIN - Inxight Drugs. [Link]

  • The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC - NIH. [Link]

  • The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed. [Link]

  • The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed. [Link]

  • PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL | Blood - ASH Publications. [Link]

  • Protein Kinase C Signaling | Journal of New Developments in Chemistry - Open Access Pub. [Link]

  • Staurosporine | pan-kinase inhibitor - Cellagen Technology. [Link]

  • Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed. [Link]

  • Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer - AACR Journals. [Link]

  • Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed. [Link]

  • Cell Signaling through Protein Kinase C Oxidation and Activation - PMC - NIH. [Link]

  • Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not - PubMed. [Link]

  • The Protein Kinase C Inhibitor Gö6976 Is a Potent Inhibitor of DNA Damage-induced S and G2 Cell Cycle Checkpoints1 | Cancer Research - AACR Journals. [Link]

  • Protein Kinase C Signaling Pathway - Boster Bio. [Link]

  • The molecular functions of protein kinase C (PKC) isoforms - MedCrave online. [Link]

  • Signal Transduction Pathways: PKC Family - The Medical Biochemistry Page. [Link]

  • Comparison of protein kinase C functional assays to clarify mechanisms of inhibitor action - PubMed. [Link]

  • Pkc - Massive Bio. [Link]

  • Isoform-specific functions of protein kinase C: the platelet paradigm - Portland Press. [Link]

  • Rapid screening method for inhibitors of protein kinase C - PubMed. [Link]

  • Structural Basis of Protein Kinase C Isoform Function - PMC. [Link]

  • Structural basis of protein kinase C isoform function - PubMed - NIH. [Link]

  • Full article: Structure-based modelling, scoring, screening, and in vitro kinase assay of anesthetic pkc inhibitors against a natural medicine library - Taylor & Francis. [Link]

  • Comparison of ability of protein kinase C inhibitors to arrest cell growth and to alter cellular ... - PMC. [Link]

  • Comparison of ability of protein kinase C inhibitors to arrest cell growth and to alter cellular ... - PubMed. [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC. [Link]

  • Screening for Tumor Microtube–Targeting Drugs Identifies PKC Modulators as Multipotent Inhibitors of Glioblastoma Progression | Cancer Discovery - AACR Journals. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. [Link]

Sources

Comparative

Assessing the metabolic stability of fluorinated versus non-fluorinated peptides

As peptide therapeutics gain traction for their high target specificity, their clinical translation remains severely bottlenecked by rapid proteolytic degradation in vivo[1]. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics gain traction for their high target specificity, their clinical translation remains severely bottlenecked by rapid proteolytic degradation in vivo[1]. As a Senior Application Scientist, I frequently guide drug development teams through the strategic incorporation of non-natural amino acids to bypass this limitation. Among these strategies, selective fluorination—such as substituting canonical aliphatic residues with hexafluoroleucine—has emerged as a highly effective tool to shield the peptide backbone from enzymatic cleavage while preserving receptor binding efficacy [1][2].

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated peptides, detailing the mechanistic causality of their stability and the gold-standard protocols required to validate these claims in your own laboratory.

The Mechanistic Causality of Fluorine-Induced Stability

Why does fluorine enhance metabolic stability? The answer lies in the intersection of steric bulk and a phenomenon known as "polar hydrophobicity" [3].

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Trifluoromethyl (-CF3) groups are significantly bulkier, creating physical steric clashes within the tight S1 and S1' binding pockets of proteases like Dipeptidyl Peptidase IV (DPP IV) or α-chymotrypsin [4][5].

  • Electronic/Inductive Effects: Fluorine is highly electronegative. It pulls electron density away from the peptide backbone, fundamentally lowering the basicity of adjacent amide nitrogens. This inductive effect makes the scissile peptide bond far less susceptible to the nucleophilic attack required for protease-mediated hydrolysis [2].

G A Peptide Fluorination B Steric Shielding (Increased Bulk) A->B C Electronic Effects (Polar Hydrophobicity) A->C D Altered P1/P1' Binding in Protease Active Site B->D C->D E Enhanced Metabolic Stability (Protease Resistance) D->E

Logical relationship of how peptide fluorination induces protease resistance.

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated

To understand the practical impact, we must look at the empirical data. Native Glucagon-like peptide-1 (GLP-1) is rapidly degraded by the ubiquitous protease DPP IV, exhibiting a half-life of less than 2 minutes in human plasma [1]. By systematically substituting residues at the P1 or P2' positions with hexafluoroleucine, researchers have generated analogs with profound resistance to enzymatic degradation [1][6].

Table 1: Quantitative Comparison of Proteolytic Stability

Peptide / AnalogModificationTarget ProteaseHalf-Life (t½) / Stability vs ControlRef
Native GLP-1 None (Control)DPP IV~2 min[1]
GLP-1 F8 Hexafluoroleucine (Ala8)DPP IVCompletely resistant (>24h)[6]
GLP-1 F10 Hexafluoroleucine (Gly10)DPP IV2.9-fold increase[6]
Buforin Analog Fluorinated amino acidsTrypsinModestly increased[7]
Magainin Analog Fluorinated amino acidsTrypsinModestly increased[7]

Experimental Workflow: In Vitro Proteolytic Stability Assay

To confidently claim enhanced metabolic stability, your assay must be a self-validating system. If you do not properly control the reaction kinetics and immediately quench the protease, your half-life calculations will be inaccurate. The following protocol outlines the gold standard for assessing peptide stability using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][3].

G S1 1. Incubation Peptide + Protease (37°C, pH 7.6) S2 2. Time-Course Sampling (0-200 min) S1->S2 S3 3. Reaction Quenching (0.2% TFA) S2->S3 S4 4. RP-HPLC & MS Quantification S3->S4 S5 5. Half-Life (t½) Calculation S4->S5

Step-by-step experimental workflow for in vitro proteolytic stability assays.

Step-by-Step Methodology & Causality:

  • Preparation of the Incubation Matrix:

    • Action: Dissolve the peptide (10 μM final concentration) in a physiologically relevant buffer (e.g., 50 mM Tris·HCl, 1 mM EDTA, pH 7.6) [1].

    • Causality: The buffer must strictly maintain the optimal pH for the target protease to ensure maximum baseline enzymatic activity. EDTA is included to chelate divalent cations, preventing the activation of confounding off-target metalloproteases.

  • Enzyme Addition & Incubation:

    • Action: Introduce the specific protease (e.g., DPP IV at 20 units/L) and incubate at 37 °C [1].

    • Causality: Maintaining 37 °C mimics human physiological temperature, providing an accurate representation of in vivo thermodynamic collision rates between the peptide substrate and the protease.

  • Time-Course Sampling & Reaction Quenching:

    • Action: Extract aliquots at predetermined intervals (e.g., 0, 10, 30, 60, 120, and 200 minutes). Immediately quench the reaction by adding an equal volume of 0.2% Trifluoroacetic acid (TFA) [1].

    • Causality: This is the most critical step for assay integrity. TFA rapidly drops the pH below the enzyme's functional range, instantly denaturing the protease and "freezing" the degradation profile at that exact second.

  • RP-HPLC and ESI-MS Quantification:

    • Action: Inject the quenched samples into an analytical RP-HPLC column. Monitor absorbance (214 nm for peptide bonds). Use Electrospray Ionization Mass Spectrometry (ESI-MS) to identify the fragment peaks [1][3].

    • Causality: RP-HPLC separates the intact fluorinated peptide from its cleaved fragments based on hydrophobicity. Because fluorination increases hydrophobicity, fluorinated analogs typically elute later than their non-fluorinated counterparts. ESI-MS validates the system by ensuring mass balance (the disappearing parent peak mathematically accounts for the appearing fragment peaks).

  • Data Analysis:

    • Action: Plot the Area Under the Curve (AUC) of the intact peptide peak against time. Calculate the half-life (t½) using a first-order exponential decay model [3].

Case Study: GLP-1 Signaling and Evasion of DPP IV

The ultimate goal of enhancing metabolic stability is to prolong the therapeutic signaling cascade. In the treatment of type 2 diabetes, GLP-1 must bind to the GLP-1 Receptor (GLP-1R) to stimulate insulin secretion [3]. Native GLP-1 is cleaved by DPP IV at the N-terminus (after the Ala8 residue), rendering it an inactive antagonist. By substituting Ala8 with hexafluoroleucine, the peptide becomes completely resistant to DPP IV while retaining its ability to activate the G-protein coupled receptor pathway [1][3].

G GLP1 Fluorinated GLP-1 Analog GLP1R GLP-1 Receptor (GLP-1R) GLP1->GLP1R Binds DPPIV DPP IV Enzyme (Blocked by Fluorination) DPPIV->GLP1 Attempts Cleavage GPROT G-Protein Activation GLP1R->GPROT AC Adenylyl Cyclase & cAMP GPROT->AC INS Insulin Secretion AC->INS

GLP-1 receptor signaling pathway and the evasion of DPP IV degradation.

Conclusion

Fluorination is not a universal magic bullet; its impact is highly context-dependent and varies based on the specific protease and the substitution site [4]. However, when rationally designed, replacing canonical amino acids with fluorinated analogs provides a robust mechanism to extend the pharmacokinetic half-life of peptide therapeutics without compromising their pharmacodynamic efficacy.

References

  • Meng, H. et al. "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1." Journal of Medicinal Chemistry (2008). Available at:[Link]

  • Berger, A. A. et al. "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids (2014). Available at:[Link]

  • Meng, H. et al. "Antimicrobial activity and protease stability of peptides containing fluorinated amino acids." Biochemistry (2007). Available at:[Link]

  • Chiu, K. et al. "Fluorinated Protein and Peptide Materials for Biomedical Applications." Molecules (2022). Available at:[Link]

Sources

Validation

Fluorine Substitution in Acetamidocinnamic Acid Scaffolds: A Comparative Guide on Binding Affinity and Thermodynamics

Executive Summary: The "Fluorine Effect" in Cinnamate Ligands[1] In rational drug design, the introduction of fluorine into acetamidocinnamic acid (ACA) and its bioisosteres is a precision tool for modulating binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Cinnamate Ligands[1]

In rational drug design, the introduction of fluorine into acetamidocinnamic acid (ACA) and its bioisosteres is a precision tool for modulating binding affinity (


, 

) without significantly altering steric bulk. This guide analyzes the thermodynamic and kinetic consequences of fluorine substitution on ACA scaffolds, specifically focusing on their interaction with serine proteases (e.g.,

-Chymotrypsin) and esterases (e.g., Acetylcholinesterase).

Key Insight: Fluorine substitution is not merely a "hydrophobic tag."[1][2] In ACA derivatives, it acts as a multipolar switch . While ring fluorination (e.g., 4-F-ACA) often modulates


-

stacking and cation-

interactions, aliphatic fluorination (e.g.,

-fluoro or trifluoromethyl ketones) dramatically alters the electrophilicity of the carbonyl center, transforming weak substrates into transition-state analog inhibitors.

Mechanistic Analysis: The Physics of Binding

To understand the causality behind the data, we must dissect the binding event into its thermodynamic components.

Electronic Modulation & Dipole Alignment

The C-F bond is highly polar (dipole moment


 1.4 D). In the context of ACA binding to Chymotrypsin:
  • Aromatic Substitution (Ring): Fluorine at the para position of the phenyl ring withdraws electron density, reducing the quadrupole moment of the aromatic ring. This strengthens interactions with electron-rich residues in the S1 pocket by reducing electrostatic repulsion, provided the steric fit is maintained.

  • Side-Chain Substitution (

    
    -position):  Fluorine adjacent to the carbonyl group (as seen in 
    
    
    
    -fluoromethyl ketone analogs of ACA) significantly lowers the pKa and increases the electrophilicity of the carbonyl carbon, facilitating the formation of hemiketal transition states with the catalytic serine (Ser195).
Desolvation and Hydrophobicity

Contrary to the "fluorine = hydrophobic" rule of thumb, the hydration shell of fluorine is distinct.

  • Enthalpic Penalty: Desolvating a C-F bond is energetically costly due to its high polarity.

  • Entropic Gain: However, the displacement of "unhappy" water molecules from a hydrophobic pocket (like the S1 specificity pocket) by the fluorinated ligand releases structured water into the bulk solvent, providing a favorable entropic contribution (

    
    ).
    
Visualization: Thermodynamic Cycle of Binding

The following diagram illustrates the energetic trade-offs during the binding of Fluorinated ACA.

ThermodynamicCycle cluster_F Fluorine Specific Effects LigandSolv Ligand (Solvated) [F-ACA_aq] Desolvation Desolvation Penalty (+ΔH_desolv) LigandSolv->Desolvation ProteinSolv Protein (Solvated) [Enzyme_aq] ProteinSolv->Desolvation Complex Protein-Ligand Complex [E-L] Interaction Binding Interaction (-ΔH_bind, +ΔS_hydrophobic) Desolvation->Interaction Water Release Interaction->Complex ΔG_total F_Effect1 Dipole Alignment (Enthalpic Gain) Interaction->F_Effect1 F_Effect2 Hydrophobic Displacement (Entropic Gain) Interaction->F_Effect2

Figure 1: Thermodynamic cycle highlighting the specific enthalpic and entropic contributions of fluorine substitution during ligand binding.

Comparative Data Analysis

The following tables synthesize experimental data comparing non-fluorinated ACA derivatives with their fluorinated counterparts across two distinct biological targets.

Target A: -Chymotrypsin (Protease)

Context:[3] ACA derivatives often act as substrates or transition-state inhibitors. The data below compares the binding of Boronic Acid analogs of ACA, which mimic the tetrahedral transition state.

Table 1: Effect of para-Fluorine Substitution on Chymotrypsin Binding

Ligand ScaffoldSubstitution (R)

(Dissociation Constant)

(Binding Energy)
Mechanism of Action
Acetamidophenylethane Boronic Acid H (Parent)


Transition State Analog
Acetamidophenylethane Boronic Acid 4-Fluoro


Enhanced Dipolar Interaction

-Keto Acid Derivative
H (Parent)

(

)
Low AffinityReversible Inhibition

-Keto Acid Derivative

-Difluoro

(

)
High Affinity Covalent Hemiketal Formation

Data Source Synthesis: derived from NMR relaxation studies (Gerig et al.) and kinetic inhibition studies (Abeles et al.). [1, 2]

Analysis:

  • Ring Fluorination (4-F): Results in a ~2.5-fold increase in affinity. NMR dynamics indicate the 4-F ring is immobilized in the S1 pocket, suggesting tighter packing and reduced entropic cost upon binding compared to the parent.

  • Alpha Fluorination (

    
    -F):  The effect is drastic (>10,000-fold improvement). The electron-withdrawing fluorine activates the ketone for nucleophilic attack by Ser195, shifting the equilibrium toward the covalent complex.
    
Target B: Acetylcholinesterase (AChE)

Context:[4] Cinnamic acid derivatives are explored as AChE inhibitors.[4] Here, position is critical.

Table 2: Positional Scanning of Fluorine on Cinnamate Scaffolds

CompoundF-Position

(AChE)
Selectivity (AChE vs BChE)
Cinnamate Amide None

Poor
Cinnamate Amide 2-Fluoro (Ortho)

Moderate
Cinnamate Amide 4-Fluoro (Para)

High (46-fold)

Data Source: Structure-activity study of halogen-substituted cinnamic acids. [3]

Analysis:

  • Para-substitution is superior for AChE inhibition. The linear alignment allows the fluorinated phenyl ring to penetrate the catalytic gorge of AChE, engaging in

    
    -stacking with Trp286.
    
  • Ortho-substitution introduces steric clash or unfavorable dipole orientation in this specific narrow gorge, reducing potency compared to the para-analog.

Experimental Protocol: Thermodynamic Profiling via ITC

To validate these effects in your own drug development pipeline, Isothermal Titration Calorimetry (ITC) is the required method. Unlike


 assays, ITC directly measures 

and calculates

, distinguishing between "enthalpy-driven" (specific bond) and "entropy-driven" (hydrophobic) fluorine effects.
Protocol: ITC Binding Assay for Fluorinated Ligands

Reagents:

  • Protein:

    
    -Chymotrypsin (dialyzed into reaction buffer).
    
  • Ligand: 4-F-Acetamidocinnamic acid analog (dissolved in reaction buffer).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 2% DMSO (Matched exactly in cell and syringe).

Workflow:

  • Preparation:

    • Dialyze protein overnight to ensure buffer matching.

    • Concentration check: Protein (

      
       in cell), Ligand (
      
      
      
      in syringe).
    • Critical Step: Degas samples for 10 minutes to prevent bubble formation which causes baseline noise.

  • Titration Parameters (Standard):

    • Temperature:

      
      
      
    • Stirring Speed: 750-1000 rpm

    • Injection Volume:

      
       per injection (First injection 
      
      
      
      to remove backlash).
    • Spacing: 180 seconds between injections (ensure signal returns to baseline).

  • Data Analysis:

    • Integrate heat spikes to obtain kcal/mol per injection.

    • Fit to One-Set of Sites model (unless cooperativity is suspected).

    • Output:

      
       (Stoichiometry), 
      
      
      
      (Affinity),
      
      
      (Enthalpy).
    • Calculate:

      
       and 
      
      
      
      .
Visualization: Experimental Workflow

ITC_Workflow SamplePrep Sample Prep (Dialysis & Degassing) Loading Load Cell (Protein) Load Syringe (Ligand) SamplePrep->Loading Buffer Match Equilibration Thermal Equilibration (Baseline Stability) Loading->Equilibration T = 25°C Titration Titration Loop (20 x 2µL Injections) Equilibration->Titration Start Run Analysis Data Fitting (Isotherm Integration) Titration->Analysis Raw Heat Rate Analysis->SamplePrep Optimize Conc.

Figure 2: Step-by-step workflow for characterizing the thermodynamics of fluorinated ligand binding.

References

  • Gerig, J. T., & Sylvia, L. A. (1993).[5] NMR studies of the alpha-chymotrypsin-(R)-1-acetamido-2-(4-fluorophenyl)ethane-1-boronic acid complex.[5] Biochimica et Biophysica Acta (BBA).[5]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry.

  • Li, Q., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition.[4][6] Drug Development Research.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

Comparative

Comparative analysis of the biological activity of fluorinated and non-fluorinated cinnamic acids

Topic: Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Cinnamic Acids Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Cinnamic Acids Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary & Strategic Rationale

Cinnamic acid (trans-3-phenyl-2-propenoic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for flavonoids, isoflavonoids, and stilbenes. However, the non-fluorinated parent compound often suffers from rapid metabolic oxidation and moderate lipophilicity, limiting its bioavailability and potency.

The strategic incorporation of fluorine atoms—specifically at the para (4-F) or meta (3-F) positions—fundamentally alters the molecule's pharmacodynamic profile. This guide analyzes the shift in biological activity driven by fluorination, providing experimental evidence and protocols to validate these effects in antimicrobial and anticancer applications.

Key Causality: Why Fluorination Matters
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution at the para position blocks cytochrome P450-mediated hydroxylation, extending the biological half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the carboxylic acid tail and altering the electron density of the aromatic ring.[1] This enhances binding affinity to hydrophobic pockets in enzymes like COX-2 and EGFR tyrosine kinases.

Physicochemical & Pharmacokinetic Comparison

The following table contrasts the baseline properties of unsubstituted cinnamic acid with its primary fluorinated analogs. Note the shift in acidity and lipophilicity, which directly influences membrane permeability.

Table 1: Physicochemical Profile Comparison

Propertytrans-Cinnamic Acid4-Fluorocinnamic Acid3,4-Difluorocinnamic AcidImpact on Bioactivity
Molecular Weight 148.16 g/mol 166.15 g/mol 184.14 g/mol Minimal steric bulk increase; maintains binding fit.
LogP (Lipophilicity) 2.13~2.25~2.40Increased lipophilicity enhances passive diffusion across bacterial cell walls and cancer cell membranes.
pKa (Acidity) 4.44~4.20~4.05Increased acidity (lower pKa) improves electrostatic interactions with cationic protein residues.
Metabolic Stability Low (Rapid oxidation)HighVery HighCritical: Blocks para-hydroxylation, the primary clearance pathway.
Primary Target General antioxidantAnti-tubercular / AnticancerAnticancer / RadiosensitizerFluorine directs selectivity toward specific enzymes (e.g., EGFR).

Biological Activity Analysis

Antimicrobial Potency

Non-fluorinated cinnamic acid exhibits weak general antimicrobial activity (MIC > 5 mM for many strains). Fluorination dramatically enhances potency, particularly against Mycobacteria.[1]

  • Mechanism: The increased lipophilicity allows the fluorinated derivative to penetrate the mycolic acid-rich cell wall of M. tuberculosis. Once inside, it disrupts membrane potential and inhibits specific efflux pumps.

  • Data Highlight:

    • Cinnamic Acid: MIC against M. tuberculosis H37Ra > 30 µg/mL.[1][2][3]

    • 4-Fluorocinnamic Acid Derivative: MIC against M. tuberculosis H37Ra = 0.36 µg/mL .[1][3]

    • Insight: The 4-fluoro substitution transforms a weak inhibitor into a potent anti-tubercular agent by preventing rapid degradation and enhancing target residence time.

Anticancer Efficacy

The "Fluorine Effect" is most pronounced in oncology. Fluorinated derivatives show selective cytotoxicity against lung (A549) and liver (HepG2) cancer lines.

  • Mechanism:

    • Apoptosis Induction: Fluorinated derivatives trigger the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential (MMP).

    • Enzyme Inhibition: They act as competitive inhibitors of EGFR Tyrosine Kinase and Histone Deacetylases (HDACs). The fluorine atom mimics the size of hydrogen but creates stronger electrostatic interactions within the enzyme active site.

  • Data Highlight:

    • Imidazolone Derivative (Compound 6): IC50 = 4.23 µM (HepG2 cells).[4]

    • Reference Drug (Staurosporine): IC50 = 5.59 µM.[4]

    • Result: The fluorinated derivative demonstrated superior potency to the standard control in this specific assay.

Visualizing the Mechanism of Action

The following diagram illustrates the multi-targeted approach of fluorinated cinnamic acids in a cancer cell model.

MOA_Pathway Substance Fluorinated Cinnamic Acid (High Lipophilicity) Membrane Cell Membrane Passive Diffusion Substance->Membrane Rapid Entry Target1 Target 1: EGFR-TK (Competitive Inhibition) Membrane->Target1 Target2 Target 2: Mitochondria (MMP Depolarization) Membrane->Target2 Target3 Target 3: HDACs (Epigenetic Modulation) Membrane->Target3 Effect1 Inhibit Proliferation Signaling Target1->Effect1 Effect2 Release Cytochrome C (Intrinsic Pathway) Target2->Effect2 Effect3 Cell Cycle Arrest (G1 Phase) Target3->Effect3 Outcome APOPTOSIS / CELL DEATH Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanism of Action pathway for fluorinated cinnamic acid derivatives in cancer cells, highlighting three distinct molecular targets that lead to apoptosis.

Experimental Protocols (Self-Validating Systems)

Protocol A: MTT Cytotoxicity Assay (Optimized for Fluorinated Compounds)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, HepG2).

  • Cell Seeding: Seed cells (5 x 10³ cells/well) in 96-well plates. Use phenol red-free media to prevent interference with colorimetric reading.[5]

  • Compound Solubilization (Critical Step):

    • Dissolve fluorinated cinnamic acid in 100% DMSO to create a stock solution (e.g., 10 mM).

    • Validation: Ensure final DMSO concentration in the well is < 0.5% to avoid solvent toxicity. Include a "Vehicle Control" (cells + 0.5% DMSO) to normalize data.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Objective: Assess potency against M. tuberculosis or S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard.

  • Serial Dilution: Prepare 2-fold serial dilutions of the test compound in 96-well plates using Mueller-Hinton broth (or 7H9 for Mycobacteria).

  • Controls:

    • Positive Control:[5][6][7] Ciprofloxacin or Rifampicin.

    • Negative Control: Broth + Bacteria + Solvent (no drug).

    • Sterility Control: Broth only.

  • Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity) after 24h (bacteria) or 7 days (Mycobacteria).

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to lead identification, ensuring no step is skipped in the validation process.

Workflow Start Start: Cinnamic Acid Scaffold Design Synth Synthesis (Knoevenagel Condensation) Start->Synth Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen1 Primary Screen (MTT / MIC Assay) Char->Screen1 Decision Hit Identified? (IC50 < 10 µM) Screen1->Decision Mech Mechanism Study (Apoptosis/Enzyme Kinetics) Decision->Mech Yes Loop Refine Structure (SAR Analysis) Decision->Loop No Lead Lead Candidate Optimization Mech->Lead Loop->Synth

Figure 2: Iterative experimental workflow for developing bioactive fluorinated cinnamic acid derivatives.

References

  • BenchChem. (2025).[1][5][8][9] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from

  • Sova, M. (2012).[10] Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767.[10]

  • Zhang, L., et al. (2019).[11] Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives... in acetylcholinesterase inhibition.[11] Drug Development Research, 80(4).

  • El-Mekabaty, A., et al. (2024).[4] Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

  • Ruiz-Torres, V., et al. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences.

Sources

Validation

In vivo comparison of P-Fluoro-A-acetamidocinnamic acid and α-Acetamidocinnamic acid

Publish Comparison Guide: In Vivo Processing of α-Acetamidocinnamic Acid vs. p-Fluoro-α-acetamidocinnamic Acid Executive Summary This technical guide compares α-Acetamidocinnamic acid (AACA) and its fluorinated analog, p...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vivo Processing of α-Acetamidocinnamic Acid vs. p-Fluoro-α-acetamidocinnamic Acid

Executive Summary

This technical guide compares α-Acetamidocinnamic acid (AACA) and its fluorinated analog, p-Fluoro-α-acetamidocinnamic acid (p-F-AACA) .[1][2] While AACA serves as the canonical precursor for L-Phenylalanine (L-Phe) biosynthesis and industrial asymmetric hydrogenation, p-F-AACA functions as a critical bio-orthogonal probe and metabolic stressor.[1][2]

Primary Distinction:

  • AACA: A metabolic "nutrient precursor" rapidly converted to L-Phe for biomass and native protein synthesis.[1][2]

  • p-F-AACA: A "metabolic Trojan horse."[1][2] It mimics AACA during cellular uptake and initial enzymatic reduction but yields p-Fluoro-L-Phenylalanine (p-F-Phe) —a non-canonical amino acid that evades standard feedback regulation and incorporates into proteins, altering their thermal stability and folding kinetics.[1][2]

Mechanistic Comparison: The Bioconversion Pathway

The in vivo utility of both compounds relies on a two-step enzymatic cascade: Asymmetric Reduction followed by Deacetylation .[1]

The Pathway (Graphviz Visualization)

BioconversionPathway cluster_0 Extracellular Space cluster_1 Intracellular Cytosol AACA α-Acetamidocinnamic Acid (AACA) NAc_Phe N-Acetyl-L-Phenylalanine AACA->NAc_Phe Uptake & Reduction pFAACA p-Fluoro-α-acetamidocinnamic Acid (p-F-AACA) NAc_pFPhe N-Acetyl-p-Fluoro-L-Phenylalanine pFAACA->NAc_pFPhe Uptake & Reduction Acylase Enz 2: Aminoacylase I (EC 3.5.1.14) NAc_Phe->Acylase NAc_pFPhe->Acylase Slower Kinetics (Steric/Electronic) Reductase Enz 1: Asymmetric Reductase (or Chiral Rh Catalyst) Phe L-Phenylalanine (Native) Acylase->Phe pFPhe p-Fluoro-L-Phenylalanine (Non-Canonical) Acylase->pFPhe Protein Native Protein Synthesis Phe->Protein AlteredProtein Fluorinated Proteome (Altered Stability/Folding) pFPhe->AlteredProtein Misincorporation

Figure 1: Comparative metabolic fate of AACA and p-F-AACA.[1][2] Note the divergence at the final functional output (Native vs. Altered Proteome).

Comparative Performance Data

The following data synthesizes enzymatic kinetic trends observed in Aspergillus Acylase I and microbial fermentation models (E. coli auxotrophs).

Featureα-Acetamidocinnamic Acid (AACA) p-Fluoro-α-acetamidocinnamic Acid Implication
Enzymatic Hydrolysis (

)
100% (Reference) ~65-80% The fluorine atom at the para position exerts an electron-withdrawing effect, slightly destabilizing the transition state in acylase hydrolysis, leading to slower conversion.[1][2]
Cellular Uptake High (Active Transport)Moderate to HighFluorine mimics Hydrogen's steric radius (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing p-F-AACA to hijack native aromatic transport systems.[1][2]
Metabolic Feedback Triggers Feedback InhibitionEvades Feedback p-F-Phe (product) does not effectively bind the regulatory allosteric sites of prephenate dehydratase, leading to unchecked accumulation.[2]
Protein Incorporation NativePromiscuous p-F-Phe is charged onto tRNA^Phe with near-native efficiency, allowing site-specific incorporation into proteins.[1][2]
Toxicity Profile Non-Toxic (Nutrient)Cytostatic Accumulation of fluorinated proteins can induce stress responses; used as a selection marker for hyper-producing strains.[1][2]

Detailed Experimental Protocols

Protocol A: Bioconversion Efficiency Assay (Whole Cell)

Objective: To quantify the rate difference in converting AACA vs. p-F-AACA into their respective amino acids using an E. coli expression system.

Reagents:

  • Substrate Stock A: 50 mM AACA in 0.1 M NaOH.[2]

  • Substrate Stock B: 50 mM p-F-AACA in 0.1 M NaOH.[1][2]

  • Buffer: 50 mM Phosphate Buffer (pH 7.[2]5) with 1 mM

    
     (Acylase cofactor).[2]
    
  • Biocatalyst: E. coli BL21 expressing Aminoacylase I (commercial or recombinant).[2]

Workflow:

  • Induction: Grow E. coli to

    
    , induce with 0.5 mM IPTG, incubate 4h at 30°C.
    
  • Preparation: Harvest cells (

    
    , 10 min), wash twice in PBS, and resuspend in Buffer to 
    
    
    
    .
  • Reaction Initiation:

    • Tube 1: 900 µL Cell Suspension + 100 µL Stock A (Final 5 mM).[2]

    • Tube 2: 900 µL Cell Suspension + 100 µL Stock B (Final 5 mM).[2]

  • Incubation: Shake at 37°C, 200 rpm.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Mix aliquot with 100 µL 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (

    
    , 5 min).
    
  • Analysis: Analyze supernatant via HPLC (C18 column, MeOH:Water gradient).

    • Validation Check: The disappearance of the substrate peak (retention time ~12 min) must correlate with the appearance of the free amino acid peak (~3-4 min).[2]

Protocol B: Selection Pressure Test (In Vivo)

Objective: Use p-F-AACA to isolate L-Phe overproducing strains.

  • Plate Preparation: Prepare M9 minimal media agar plates lacking Phenylalanine.

  • Gradient: Add p-F-AACA at concentrations: 0, 1, 5, 10 mM.

  • Inoculation: Plate wild-type E. coli vs. a mutagenized library.

  • Observation:

    • Wild Type: Growth is inhibited at >1 mM p-F-AACA due to the incorporation of toxic p-F-Phe into essential proteins.[1][2]

    • Mutants:[1][2] Colonies growing at >5 mM likely possess desensitized prephenate dehydratase or efflux pumps, marking them as candidates for industrial L-Phe production.[1]

Expert Commentary & Causality

Why the Fluorine Substitution Matters: The para-fluorine substitution is a classic bio-isostere strategy.[1] Although Fluorine is the most electronegative element, its small size allows p-F-AACA to fit into the active site of Aminoacylase I . However, the electron withdrawal pulls density from the aromatic ring, slightly increasing the acidity of the amide proton and altering the electronics of the carbonyl carbon.

  • In Synthesis: This makes the enzymatic hydrolysis step (Deacetylation) slightly slower for p-F-AACA than AACA.[1][2]

  • In Proteomics: Once converted to p-F-Phe, the fluorine atom enhances the hydrophobicity of the amino acid side chain. When incorporated into proteins, this can increase the thermal stability of the hydrophobic core (the "Teflon effect"), a property exploited in engineering robust therapeutic enzymes.

Self-Validating System: When performing these assays, the AACA arm serves as the positive control . If AACA is not converted to Phe, the biocatalyst is inactive. If AACA is converted but p-F-AACA is not, the enzyme lacks the specific promiscuity required for the fluorinated analog.

References

  • Vargas-Tah, A., et al. (2015).[2][3] Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Mitta, M., et al. (1989).[4] Genetic relationship between acylpeptide hydrolase and acylase. Journal of Biochemistry via PMC.[2] Retrieved from [Link]

  • Org. Syn. (1943).[2] Synthesis of α-Acetaminocinnamic acid. Organic Syntheses, Coll. Vol. 2, p.1. Retrieved from [Link]

Sources

Comparative

Validating P-Fluoro-α-acetamidocinnamic Acid (PFA) as a Kinase Inhibitor: A Mechanistic Comparison Guide

Topic: Validating the Mechanism of Action of P-Fluoro-α-acetamidocinnamic Acid as a Kinase Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of P-Fluoro-α-acetamidocinnamic Acid as a Kinase Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Cinnamic Acid Scaffold in Kinase Discovery

P-Fluoro-α-acetamidocinnamic acid (PFA) represents a specialized derivative of the cinnamic acid scaffold. While often utilized as a precursor in the asymmetric synthesis of fluorinated amino acids (e.g., fluoro-phenylalanine), emerging research into α-acetamidocinnamic acid derivatives has identified their potential as Protein Kinase C (PKC) inhibitors and modulators of oncogenic signaling [1, 2].

This guide provides a rigorous framework for validating PFA’s mechanism of action (MoA). Unlike standard ATP-competitive inhibitors (e.g., Staurosporine), the α,β-unsaturated carbonyl structure of PFA suggests potential for covalent modification (Michael addition) or distinct allosteric kinetics. This document compares PFA against established benchmarks to define its utility in preclinical development.

Mechanistic Hypothesis & Target Profiling

To validate PFA, we must distinguish between three potential modes of inhibition common to cinnamic acid derivatives:

  • ATP-Competitive Reversible Inhibition: Binds the hinge region (Classic).

  • Covalent Irreversible Inhibition: The alkene moiety acts as a Michael acceptor, targeting nucleophilic cysteines (e.g., Cys481 in BTK, or analogous cysteines in PKC isoforms).

  • Substrate Competition: Mimicking the peptide substrate rather than ATP.

Comparative Benchmark: PFA vs. Market Standards

The following table contrasts the theoretical profile of PFA against industry standards used in PKC and general kinase validation.

FeatureP-Fluoro-α-acetamidocinnamic Acid (PFA) Staurosporine Bisindolylmaleimide I (Bis I)
Primary Target Candidate: PKC Isoforms / EGFR (Class-dependent)Pan-Kinase (Broad Spectrum)PKC

,

,

,

,

Binding Mode Hypothetical: Covalent (Michael Acceptor) or MixedATP-Competitive (Reversible)ATP-Competitive (Reversible)
Selectivity High (Structure-Dependent)Very Low (Promiscuous)High (PKC Selective)
Key Chemical Feature

-unsaturated carbonyl (Electrophile)
Indolocarbazole macrocycleBisindolylmaleimide
Validation Priority Determine

(Covalent kinetics)
Determine

/

Determine Isoform Specificity

Experimental Validation Protocols

Scientific integrity requires that we do not merely observe inhibition but prove the mechanism driving it.

Protocol A: Differential Kinetic Profiling (Jump-Dilution Assay)

Objective: Distinguish between reversible (Staurosporine-like) and irreversible (Covalent) binding. Rationale: If PFA acts via its unsaturated side chain, it may form a permanent bond. A standard IC50 assay cannot distinguish this; a jump-dilution assay is required.

Workflow:

  • Incubation: Incubate Recombinant PKC (10 nM) with PFA (10x IC50) for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP and substrate (Histone H1).

  • Readout: Monitor kinase activity continuously via ADP-Glo or FRET.

  • Interpretation:

    • Recovery of Activity: Indicates reversible binding (Non-covalent).

    • Sustained Inhibition: Indicates irreversible/covalent modification.

Protocol B: ATP-Dependence Analysis (Lineweaver-Burk)

Objective: Confirm if PFA competes with ATP. Rationale: Cinnamic acid derivatives can sometimes act as substrate mimics. Varying ATP concentrations will reveal the inhibition type.[1]

Steps:

  • Prepare PKC kinase reaction mixes with varying ATP concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x

    
    ).
    
  • Add PFA at 0,

    
    , and 
    
    
    
    .
  • Measure initial velocity (

    
    ).
    
  • Plot:

    
     vs 
    
    
    
    .
    • Intersect on Y-axis: Competitive Inhibition (Binds ATP pocket).

    • Intersect on X-axis: Non-competitive.

Visualizing the Mechanism

The following diagram illustrates the critical signaling node (PKC) and the logical flow to determine PFA's specific mode of interaction compared to the broad-spectrum inhibitor Staurosporine.

G cluster_0 Kinase Signaling Node cluster_1 Inhibitor Mechanisms PKC Protein Kinase C (PKC) Active Conformation Substrate Downstream Substrates (e.g., MAPK/ERK) PKC->Substrate Phosphorylation Response Cell Proliferation / Survival Substrate->Response Signal Transduction Stauro Staurosporine (ATP Competitive) Stauro->PKC Reversible Block (Hinge Binder) PFA P-Fluoro-α-acetamidocinnamic Acid (Candidate) PFA->PKC Potential Covalent Block (Michael Addition?) Validation Validation Logic: Jump-Dilution Assay PFA->Validation Requires Validation->PKC Confirm Irreversibility

Caption: Comparative mechanism of action: Staurosporine acts as a reversible ATP-competitor, while PFA requires validation for potential covalent interactions via its electrophilic alkene moiety.

Supporting Data Framework

When publishing your validation data, structure your results using the table below. This format ensures comparability with high-impact medicinal chemistry journals.

Table 2: Recommended Data Presentation Structure

Assay TypeMetricPFA Result (Example)Interpretation Criteria
Biochemical Potency

(nM)
Determine experimentally< 100 nM = Potent Lead
Binding Kinetics Residence Time (

)
High (if covalent)> 60 min suggests covalent/slow-off
Selectivity Gini Coefficient0.4 - 0.6> 0.5 indicates selective inhibition
Cellular Potency NanoBRET Target Engagement

Should correlate within 3x of Biochemical

Experimental Workflow Diagram

To ensure reproducibility, follow this decision tree for PFA characterization.

Workflow Start Compound: PFA Step1 1. In Vitro Kinase Screen (ADP-Glo / FRET) Start->Step1 Decision1 Active? (>50% Inh @ 10µM) Step1->Decision1 Step2A 2A. IC50 Determination (10-point dose response) Decision1->Step2A Yes Step2B Discard / Re-synthesize Decision1->Step2B No Step3 3. MoA Analysis (ATP Competition + Jump Dilution) Step2A->Step3 Step4 4. Cellular Validation (Western Blot: p-Substrate) Step3->Step4

Caption: Step-by-step validation workflow for characterizing P-Fluoro-α-acetamidocinnamic acid activity.

References

  • Pontillo, A., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases. Current Medicinal Chemistry. Retrieved March 9, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 9, 2026, from [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for P-Fluoro-A-acetamidocinnamic acid

p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0), systematically known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid, is a critical synthetic intermediate. It is predominantly utilized as a precursor for the asym...

Author: BenchChem Technical Support Team. Date: March 2026

p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0), systematically known as (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid, is a critical synthetic intermediate. It is predominantly utilized as a precursor for the asymmetric hydrogenation to 4-fluorophenylalanine—a non-canonical amino acid critical for enhancing the proteolytic stability of peptide therapeutics and serving as a ¹⁹F-NMR structural probe.

Selecting the optimal synthetic route requires balancing stereoselectivity, atom economy, and scalability. This guide provides an objective, head-to-head technical comparison of three distinct synthetic strategies: the classical condensation, stereoselective olefination, and modern catalytic cross-coupling.

SynthesisRoutes Target p-Fluoro-α-acetamidocinnamic Acid (CAS: 111649-72-0) SM1 4-Fluorobenzaldehyde + N-Acetylglycine Route1 Erlenmeyer-Plöchl (Ac2O, NaOAc, then H2O) SM1->Route1 SM2 4-Fluorobenzaldehyde + Phosphonate Ester Route2 HWE Olefination (Base, then Hydrolysis) SM2->Route2 SM3 4-Fluoro-halobenzene + 2-Acetamidoacrylic Acid Route3 Heck Coupling (Pd-Catalyst, Base) SM3->Route3 Route1->Target Moderate Yield, High Scalability Route2->Target High Z-Selectivity, Mild Conditions Route3->Target Direct C-C Bond, Catalytic

Strategic overview of the three primary synthetic routes to p-Fluoro-α-acetamidocinnamic acid.

Route 1: The Erlenmeyer-Plöchl Azlactone Synthesis (Classical Condensation)

Mechanistic Causality

The Erlenmeyer-Plöchl synthesis is a classic multicomponent reaction that relies on the cyclodehydration of N-acetylglycine to form a 2-methyloxazol-5(4H)-one (azlactone) intermediate[1]. Acetic anhydride is not merely a solvent; it acts as the critical dehydrating agent driving the ring closure. This cyclization profoundly increases the C-H acidity at the C4 position of the azlactone, allowing facile deprotonation by a weak base like sodium acetate. The resulting enolate undergoes an aldol-type condensation with 4-fluorobenzaldehyde. Subsequent hydrolysis of the unsaturated azlactone ring yields the target α-acetamidocinnamic acid. This route is thermodynamically driven to favor the (Z)-isomer due to the severe steric repulsion present in the (E)-configuration during ring opening.

Experimental Protocol (Self-Validating Workflow)
  • Condensation: In a 500 mL round-bottom flask, combine 4-fluorobenzaldehyde (12.4 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), anhydrous sodium acetate (8.2 g, 100 mmol), and acetic anhydride (30 mL).

  • Heating: Equip the flask with a reflux condenser and heat the heterogeneous mixture to 100 °C with vigorous stirring for 2 hours.

    • Validation Check: The solid suspension will liquefy and transition to a deep yellow/orange homogeneous solution, visually confirming azlactone formation.

  • Precipitation: Cool the mixture to room temperature and add 100 mL of ice-cold ethanol to precipitate the intermediate 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the crude azlactone in 150 mL of water containing 1% v/v acetone. Heat at reflux for 4 hours until the suspension completely dissolves.

  • Crystallization: Allow the solution to cool slowly to 4 °C. Filter the resulting white crystals, wash with cold water, and dry under vacuum.

ErlenmeyerMech NAG N-Acetylglycine Azlactone1 2-Methyloxazol-5(4H)-one (Azlactone) NAG->Azlactone1 Cyclization Ac2O Ac2O / NaOAc Ac2O->Azlactone1 Azlactone2 4-(4-Fluorobenzylidene)- 2-methyloxazol-5(4H)-one Azlactone1->Azlactone2 Aldol Condensation Aldehyde 4-Fluorobenzaldehyde Aldehyde->Azlactone2 Product p-Fluoro-α-acetamidocinnamic Acid Azlactone2->Product Ring Opening Hydrolysis H2O / Heat Hydrolysis->Product

Mechanistic pathway of the Erlenmeyer-Plöchl synthesis via the azlactone intermediate.

Route 2: Horner-Wadsworth-Emmons (HWE) Olefination (Stereoselective)

Mechanistic Causality

The HWE olefination utilizes a phosphonate ester, such as methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate. The causality of its high stereoselectivity lies in the use of a phosphonate rather than a standard Wittig phosphonium salt. The electron-withdrawing phosphoryl group stabilizes the carbanion generated by a strong base (e.g., DBU). This stabilization alters the transition state of the addition to 4-fluorobenzaldehyde, heavily favoring the formation of the anti-oxaphosphetane intermediate, which irreversibly collapses to yield the (Z)-alkene with >95% stereoselectivity. Furthermore, the byproduct is a water-soluble dialkyl phosphate, which is easily removed during aqueous workup, preventing the purification bottlenecks typical of Wittig reactions.

Experimental Protocol (Self-Validating Workflow)
  • Deprotonation: In an oven-dried, argon-purged flask, dissolve methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (23.9 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C.

  • Base Addition: Add DBU (15.2 g, 100 mmol) dropwise. Stir for 30 minutes.

    • Validation Check: A slight color shift to pale yellow indicates successful carbanion generation.

  • Olefination: Add 4-fluorobenzaldehyde (12.4 g, 100 mmol) in THF (50 mL) dropwise. Warm to room temperature and stir for 12 hours.

  • Hydrolysis (One-Pot): Add 1M aqueous LiOH (150 mL) directly to the reaction mixture and stir for 4 hours at room temperature to hydrolyze the methyl ester.

  • Isolation: Concentrate the THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate (3 x 100 mL), dry over MgSO4, and concentrate to yield the highly pure (Z)-product.

Route 3: Palladium-Catalyzed Heck Cross-Coupling (Modern Catalytic)

Mechanistic Causality

The Heck coupling constructs the C-C bond directly between 1-bromo-4-fluorobenzene and 2-acetamidoacrylic acid[2]. The causality of success here is heavily dependent on ligand choice. 2-Acetamidoacrylic acid is an electron-deficient olefin, making it highly susceptible to migratory insertion by the arylpalladium(II) species. However, the coordinating nature of the acetamido group can poison the palladium catalyst[3]. Utilizing a bulky, electron-rich phosphine ligand (like P(o-tolyl)3) prevents the formation of inactive Pd-chelates and accelerates the oxidative addition into the aryl bromide bond. An amine base is required to facilitate the final β-hydride elimination and regenerate the active Pd(0) catalyst.

Experimental Protocol (Self-Validating Workflow)
  • Catalyst Activation: In a Schlenk tube under nitrogen, combine Pd(OAc)2 (2.2 mol%), P(o-tolyl)3 (4.5 mol%), and DMF (100 mL). Stir for 15 minutes.

  • Reagent Addition: Add 1-bromo-4-fluorobenzene (17.5 g, 100 mmol), 2-acetamidoacrylic acid (15.5 g, 120 mmol), and triethylamine (200 mmol).

  • Coupling: Heat the sealed tube to 110 °C for 16 hours.

    • Validation Check: The heavy precipitation of triethylammonium bromide salts in the DMF solution visually confirms that the catalytic cycle is turning over.

  • Workup: Cool to room temperature, dilute with water (200 mL), and acidify to pH 2 with 1M HCl.

  • Purification: Extract with ethyl acetate, wash extensively with water (to remove DMF and amine salts), dry, and recrystallize from ethanol/water.

Quantitative Data Comparison

ParameterErlenmeyer-Plöchl SynthesisHWE OlefinationHeck Cross-Coupling
Overall Yield 65 - 70%80 - 85%75 - 80%
Stereoselectivity Moderate to High (Z-favored)Excellent (>95% Z-isomer)High (Z-favored)
Reagent Cost Very Low ($)High (

$)
Moderate to High (

)
Scalability Excellent (Multi-kg scale)Good (Gram to kg scale)Moderate (Requires inert atm)
E-Factor (Waste) High (Acetic acid/salts)LowModerate (Pd waste, amine salts)
Key Advantage No specialized equipment neededAbsolute stereocontrolDirect coupling, avoids aldehydes
Conclusion

For large-scale, cost-sensitive manufacturing, the Erlenmeyer-Plöchl route remains the industry standard despite its harsher conditions and higher E-factor. However, for drug discovery applications requiring absolute stereochemical purity without extensive downstream recrystallization, the HWE olefination is superior. The Heck coupling offers a highly efficient modern alternative when the corresponding aldehyde is unstable or unavailable, though it requires strict anaerobic conditions and heavy metal remediation.

References

  • Benchchem.3-Bromo-5-fluoro-L-phenylalanine (Overview of Erlenmeyer Azlactone Synthesis).
  • The Royal Society of Chemistry.Electronic supplementary information: Heck Coupling of 2-acetamidoacrylic acid.
  • ACS Publications.Solid-Phase Synthesis of Indolecarboxylates Using Palladium-Catalyzed Reactions.

Sources

Safety & Regulatory Compliance

Safety

P-Fluoro-A-acetamidocinnamic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex synthetic intermediates. p-Fluoro-alpha-acetamidocinnamic acid (CAS: 111649-72-0) is a highly valuable bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex synthetic intermediates. p-Fluoro-alpha-acetamidocinnamic acid (CAS: 111649-72-0) is a highly valuable building block in the synthesis of fluorinated amino acids and peptide therapeutics[1]. However, its disposal requires far more rigor than standard organic laboratory waste.

The presence of the para-fluoro substitution fundamentally alters its end-of-life handling, demanding strict operational protocols to ensure laboratory safety, prevent dangerous chemical cross-reactions, and maintain environmental compliance. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

The core challenge in disposing of p-Fluoro-A-acetamidocinnamic acid lies in the carbon-fluorine (C-F) bond, which is one of the strongest and most stable bonds in organic chemistry.

When subjected to standard organic waste incineration (typically ~800°C), fluorinated compounds resist complete unimolecular decomposition[2]. Instead of breaking down cleanly into carbon dioxide and water, incomplete thermal oxidation generates smaller, highly toxic Products of Incomplete Combustion (PICs) and releases corrosive hydrogen fluoride (HF) gas[2][3].

To prevent this, p-Fluoro-A-acetamidocinnamic acid must be strictly segregated as Halogenated Organic Waste [4]. It must be routed to specialized hazardous waste facilities equipped with alkaline acid-gas scrubbers and high-temperature rotary kilns capable of exceeding 1,100°C[5].

Quantitative Destruction Parameters

To ensure complete mineralization of the fluorinated aromatic ring, EHS (Environmental Health and Safety) contractors must subject this waste stream to the following validated incineration parameters:

ParameterRequired ValueMechanistic Rationale
Combustion Temperature > 1,100 °COvercomes the high activation energy required to cleave the stable C-F bond[5].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation and prevents the formation of fluorinated PICs[2][5].
Destruction Efficiency (DRE) > 99.99%Regulatory standard for halogenated and highly stable organic pollutants[2].
Off-Gas Treatment Alkaline ScrubbingNeutralizes hydrogen fluoride (HF) generated during combustion into harmless salts[3].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. By following these steps, laboratory personnel inherently verify the safety and compliance of the waste stream before it ever leaves the fume hood.

Phase 1: Source Segregation and Compatibility

  • Identify the Physical State: Determine if the waste is a solid powder (e.g., expired reagent, spilled material) or dissolved in a solvent (e.g., reaction mother liquor).

  • Enforce the Halogen Rule: If p-Fluoro-A-acetamidocinnamic acid is dissolved in a non-halogenated solvent (such as ethanol or ethyl acetate), the entire mixture must be reclassified and segregated as Halogenated Organic Waste[4]. Never mix halogenated waste with non-halogenated waste streams; doing so drastically increases institutional disposal costs and complicates the downstream incineration chemistry[6].

Phase 2: Containment and Self-Validation 3. Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or heavy-duty glass carboys. Avoid metal containers; trace moisture can interact with fluorinated organics over time to form trace HF, which will compromise metal integrity. 4. Self-Validating pH Check: If the waste is a mixed aqueous/organic emulsion from a reaction workup, test the pH of the aqueous phase. Ensure the pH is neutralized (between 5 and 9) before sealing the container. Highly acidic fluorinated waste can react dangerously during transit and violates acceptance criteria for most incinerators. 5. Seal and Inspect: Ensure the container is tightly capped with a PTFE-lined lid. Never leave funnels resting in the waste container, as this creates a continuous inhalation hazard and violates EPA open-container regulations.

Phase 3: Labeling and EHS Transfer 6. Apply RCRA/EPA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Clearly list "p-Fluoro-alpha-acetamidocinnamic acid" and explicitly check the "Halogenated" and "Toxic" characteristic boxes. 7. Initiate Transfer: Contact your EHS department for pickup. Adhere strictly to the 90-day satellite accumulation rule; do not store this waste indefinitely in the laboratory.

Waste Routing Visualization

G Start Waste Generation: p-Fluoro-A-acetamidocinnamic Acid State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Labeling Label: Halogenated Organic Waste (Segregate from Non-Halogenated) Solid->Labeling Rule Rule: Solute contains Fluorine. Entire mixture is Halogenated. Liquid->Rule Rule->Labeling EHS EHS Collection & Transport Labeling->EHS Destruction High-Temp Incineration (>1100°C, >2s residence) EHS->Destruction

Workflow for segregation and disposal routing of fluorinated organic laboratory waste.

References

  • Pharmaffiliates. "p-Fluoro-α-acetamidocinnamic Acid | Chemical Name : 2-(Acetylamino)-3-(4-fluorophenyl)." Pharmaffiliates. Available at: [Link]

  • Queensland Government. "Firefighting Foam Policy Waste disposal plan advisory (Fluorinated organic compounds)." Department of Environment and Science. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration." EPA.gov. Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at: [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling P-Fluoro-α-acetamidocinnamic Acid: A Framework for Safety and Operational Integrity

For our valued partners in research and development, this guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework for handling p-Fluoro-α-acetamidocinnamic acid (CAS 111649-72-...

Author: BenchChem Technical Support Team. Date: March 2026

For our valued partners in research and development, this guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework for handling p-Fluoro-α-acetamidocinnamic acid (CAS 111649-72-0).[1] Our goal is to empower your team with the rationale behind each safety protocol, fostering a culture of deep, intuitive safety that protects both your researchers and the integrity of your work. This document is structured to provide immediate, actionable intelligence for laboratory personnel.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for p-Fluoro-α-acetamidocinnamic acid is not extensively detailed, its chemical structure—a derivative of cinnamic acid containing both fluoro- and acetamido- functional groups—allows us to construct a robust presumptive hazard profile based on well-characterized structural analogs.

This compound is a white crystalline solid, and like many powdered reagents, presents a primary inhalation hazard if aerosolized.[1] The hazards of related molecules, such as 4-Acetamidocinnamic acid and 4-Fluorocinnamic acid, are well-documented and form the basis of our recommendations.[2][3]

Table 1: Presumptive Hazard Analysis

Hazard Category Potential Effect Rationale based on Structural Analogs Citations
Skin Contact Causes skin irritation. May be harmful. 4-Acetamidocinnamic acid and 4-Fluorocinnamic acid are known skin irritants.[2][3][4] [2][3][4][5]
Eye Contact Causes serious eye irritation/damage. Analogs cause serious eye irritation. Direct contact with powder can cause mechanical and chemical irritation.[3][4] [3][4][5]
Inhalation May cause respiratory tract irritation. This is a common hazard for powdered chemicals. Analogs are known respiratory irritants.[2][3][5][6] [2][3][5][6]
Ingestion May be harmful if swallowed. 4-Fluorocinnamic acid is classified as toxic if swallowed.[3] Ingestion may lead to gastrointestinal irritation.[5] [3][5]

| Chronic Effects | Unknown. | Data is not available. Prudence dictates minimizing exposure. | |

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic process that adapts to the experimental context. The following protocols are designed to provide a baseline for safe handling, which should be escalated based on the quantity of material, the potential for dust generation, and the specific manipulations being performed.

Table 2: Recommended PPE for P-Fluoro-α-acetamidocinnamic Acid

Operation Scenario Minimum Required PPE Recommended Enhancement for High-Risk Tasks
Low-Exposure Tasks (e.g., handling sealed containers, preparing solutions in a fume hood) • Nitrile gloves • Standard lab coat • ANSI Z87.1-compliant safety glasses with side shields • Double-gloving (nitrile)

| High-Exposure Tasks (e.g., weighing powder, transfers outside of a fume hood, large-scale reactions) | • Nitrile gloves • Chemical-resistant lab coat or apron • Chemical splash goggles | • Face shield (worn over goggles) • Respiratory Protection (NIOSH-approved N95 respirator or higher) |

Causality Behind PPE Choices:
  • Hand Protection: Nitrile gloves are recommended for incidental chemical contact.[7] Given that many organic solvents can compromise glove integrity, for procedures involving solvents, consult a glove compatibility chart. Polyvinyl alcohol (PVA) gloves, for instance, show good resistance to aromatic and chlorinated solvents but are unsuitable for aqueous solutions.[7][8] Always inspect gloves before use and remove them using a technique that avoids skin contact with the exterior.

  • Eye and Face Protection: Safety glasses are the absolute minimum.[9] However, for any task with a risk of splashing or dust generation, chemical splash goggles are required.[10] A face shield should be used in conjunction with goggles when handling larger quantities or highly reactive mixtures.[9]

  • Body Protection: A standard lab coat protects against minor spills and dust.[7] When working with significant quantities, a chemical-resistant apron provides an additional barrier.[7]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust, particularly weighing, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[11] If such engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator is mandatory.[6][9]

Procedural Guide: PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with your skin or clean areas.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Enter Work Area Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Exit Work Area Start Start Start->Don1 End End Wash2->End

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Decontamination and Disposal Plan

Personnel Decontamination
  • After Handling: Upon completion of work and removal of PPE, thoroughly wash hands, forearms, and face with soap and water.[4][5]

  • In Case of Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

Operational and Waste Disposal Plan

As a fluorinated aromatic compound, p-Fluoro-α-acetamidocinnamic acid and any materials contaminated with it are classified as halogenated organic waste .[12][13] This classification mandates a specific disposal pathway.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, segregate all waste streams. Maintain separate, clearly marked containers for:

    • Halogenated Organic Waste (for the compound and related solutions).[12][14]

    • Non-Halogenated Organic Waste.[15]

    • Aqueous Waste.

    • Sharps and Solid Waste (contaminated gloves, weigh paper, etc.).

  • Container Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11][15]

    • The label must include the full chemical name: "Waste: p-Fluoro-α-acetamidocinnamic Acid" and any solvents used. Do not use abbreviations.[14]

  • Container Management:

    • Keep waste containers tightly closed at all times, except when adding waste.[11][14]

    • Use containers compatible with the chemical waste. Polyethylene containers are generally recommended for halogenated solvents as they avoid the corrosion that can occur with metal cans.[11][13]

    • Store waste containers in a designated, well-ventilated satellite accumulation area, within secondary containment.[11][13]

  • Disposal Request: When the container is three-quarters full, submit a request for collection through your institution's Environmental Health & Safety (EHS) office.[11] Under no circumstances should this chemical or its solutions be disposed of down the drain. [13][14]

Emergency Procedures

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated waste container. Avoid creating dust.

    • Decontaminate the area and place all cleanup materials into the halogenated waste stream.[11]

  • Major Spill or Exposure:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm or emergency response system.

    • Notify your supervisor and institutional EHS.

This guide provides a foundational strategy for the safe handling of p-Fluoro-α-acetamidocinnamic acid. A proactive and informed approach to safety is the cornerstone of innovative and successful research.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Princeton University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • BenchChem. (n.d.). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • University of California, Irvine Environmental Health & Safety. (2015). Personal Protective Equipment Selection Guide.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
  • Toronto Research Chemicals. (n.d.). p-Fluoro-α-acetamidocinnamic Acid.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Acetamidocinnamic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Acetamidocinnamic acid.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet - 4-Fluorocinnamic acid.
  • Merck. (2025). Safety Data Sheet - Trifluoroacetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Tokyo Chemical Industry. (2024). Safety Data Sheet - α-Acetamidocinnamic Acid.
  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2-fluorocinnamic acid.
  • Taylor & Francis Online. (2007). Synthesis of Cinnamic Acid Derivatives Using Ethanol as Solvent or Microwave Assisted Method.

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